Cebranopadol
Description
Propriétés
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863513-91-1 | |
| Record name | Cebranopadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cebranopadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEBRANOPADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Agonist Nature of Cebranopadol: A Deep Dive into its NOP and MOP Receptor Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cebranopadol is a first-in-class analgesic agent characterized by its unique dual agonistic activity at the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid peptide (MOP) receptor. This novel mechanism of action holds the promise of potent analgesia comparable to traditional opioids but with a potentially improved side-effect profile, including reduced respiratory depression and abuse liability.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its receptor binding, signal transduction pathways, and the experimental methodologies used to elucidate these properties.
Receptor Binding Profile
This compound exhibits high-affinity binding to both human NOP and MOP receptors, with subnanomolar inhibitory constants (Ki).[4] Its affinity for the kappa-opioid peptide (KOP) and delta-opioid peptide (DOP) receptors is comparatively lower.[4] This binding profile has been consistently demonstrated across both human recombinant receptors and rat brain tissue.[4][5]
Table 1: this compound Binding Affinities (Ki) at Human Opioid Receptors
| Receptor | Ki (nM) |
| NOP | 0.9 |
| MOP | 0.7 |
| KOP | 2.6 |
| DOP | 18 |
Data sourced from Linz et al. (2014)[6]
Functional Activity and Signal Transduction
This compound acts as a potent agonist at both NOP and MOP receptors, initiating downstream signaling cascades. Its functional activity has been primarily characterized through GTPγS binding assays, which measure the activation of G-proteins, a critical early step in receptor signaling.
G-Protein Activation
Upon binding to NOP and MOP receptors, which are G-protein coupled receptors (GPCRs), this compound promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (primarily of the Gi/o family). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.
In functional [³⁵S]GTPγS binding assays, this compound demonstrates full agonistic efficacy at the human MOP and DOP receptors and almost full efficacy at the human NOP receptor, with partial agonism at the KOP receptor.[2][4]
Table 2: Functional Activity of this compound at Human Opioid Receptors
| Receptor | EC50 (nM) | Relative Efficacy (%) |
| NOP | 13.0 | 89 |
| MOP | 1.2 | 104 |
| KOP | 17 | 67 |
| DOP | 110 | 105 |
Data sourced from Linz et al. (2014)[6]
Signaling Pathways
The activation of NOP and MOP receptors by this compound triggers a cascade of intracellular events that ultimately lead to its analgesic effect. Both receptors share common signaling pathways, primarily involving the inhibition of adenylyl cyclase and the modulation of ion channels.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels (VGCCs), which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability.
It has also been noted in BRET (Bioluminescence Resonance Energy Transfer) studies that this compound may act as a G-protein biased agonist, particularly at the NOP receptor, with reduced recruitment of β-arrestin 2 compared to its G-protein activation.[7] This biased agonism could contribute to its favorable side-effect profile.[7]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for its target receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human MOP, DOP, and NOP receptors, and Human Embryonic Kidney (HEK293) cells expressing the human KOP receptor.[8] For studies on rat receptors, membrane suspensions from different regions of the rat brain are utilized.[8]
-
Radioligands:
-
MOP: [³H]naloxone
-
DOP: [³H]deltorphin II
-
KOP: [³H]CI-977
-
NOP: [³H]nociceptin
-
-
Assay Buffer:
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
The final assay volume is typically 250 µl.[8]
-
Incubate for 90 minutes at room temperature.[8]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the ability of this compound to activate G-proteins coupled to the NOP and MOP receptors.
-
Receptor Source: Membranes from CHO-K1 cells expressing human MOP, DOP, or NOP receptors, and HEK293 cells expressing the human KOP receptor.[8]
-
Reagents:
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Guanosine diphosphate (B83284) (GDP)
-
This compound
-
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol, 1.28 mM NaN₃, and 10 µM GDP.[8]
-
Procedure:
-
Incubate 10 µg of membrane proteins with 0.4 nM [³⁵S]GTPγS and varying concentrations of this compound.[8]
-
Incubate for 45 minutes at 25°C.[8]
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal efficacy) from dose-response curves.
-
Conclusion
This compound's distinct pharmacological profile as a potent dual agonist at NOP and MOP receptors underpins its potential as a novel analgesic. Its high affinity and functional activity at these two key receptors involved in pain modulation, coupled with a potential for G-protein biased signaling, offer a promising therapeutic strategy. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and other dual-acting compounds, paving the way for the development of safer and more effective pain management therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 3. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trispharma.com [trispharma.com]
A Technical Guide to the Nociceptin/Orphanin FQ Peptide Receptor and the Dual Agonist Cebranopadol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid receptor family has been a cornerstone of analgesic drug development for decades. The discovery of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, unveiled a fourth member of this superfamily with a distinct pharmacological profile.[1][2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity, and its endogenous ligand, N/OFQ, does not bind to other opioid receptors.[3] This distinction presents a unique therapeutic avenue. The NOP system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways.[1][4]
Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, while potentially mitigating the severe side effects associated with classical mu-opioid peptide (MOP) receptor agonists, such as respiratory depression, tolerance, and abuse liability.[5][6] This has led to the development of novel analgesics that co-activate both NOP and MOP receptors. Cebranopadol is a first-in-class, potent analgesic that functions as a dual agonist at NOP and classical opioid receptors.[7][8] Its unique mechanism offers the potential for potent pain relief across various pain states with an improved safety and tolerability profile.[9][10]
This technical guide provides an in-depth overview of the NOP receptor system, the pharmacology of this compound, detailed experimental protocols for ligand characterization, and a summary of key clinical findings.
The Nociceptin/Orphanin FQ (NOP) Receptor System
The NOP receptor is a G protein-coupled receptor (GPCR) that shares significant structural homology with classical MOP, delta-opioid peptide (DOP), and kappa-opioid peptide (KOP) receptors.[11] Despite this, its pharmacology is distinct. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that modulates numerous central and peripheral nervous system functions.[1][11]
Signaling Pathways
Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][12] The receptor can also signal through other G protein subtypes, including Gαz and Gα14/16, and engage β-arrestin-dependent pathways.[5][12] Downstream signaling cascades include the activation of mitogen-activated protein kinases (MAPK) like ERK1/2 and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[13]
This compound: A First-in-Class NOP/Opioid Receptor Agonist
This compound (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel small molecule that acts as a potent agonist at both the NOP receptor and classical opioid receptors.[14][15] This dual mechanism of action is central to its therapeutic profile, aiming to provide strong analgesia while mitigating opioid-related side effects.[7][9]
Quantitative Pharmacology
This compound exhibits high binding affinity and potent functional activity at human NOP and MOP receptors, with slightly lower affinity and activity at KOP and DOP receptors. Its efficacy at the KOP receptor is partial.[7][9]
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (Intrinsic Activity/Efficacy %) |
|---|---|---|
| Human NOP | 0.9[16] | ~90%[9][16] |
| Human MOP | 0.7[16] | ~104% (Full Agonist)[9][16] |
| Human KOP | Low Nanomolar[14] | Partial Agonist[7][9] |
| Human DOP | Low Nanomolar[14] | Full Agonist[9] |
Pharmacokinetic Profile
Pharmacokinetic studies in preclinical species and humans have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Half-life (t½) | ~2.6 h[15] | Mouse | Following intravenous administration. |
| Oral Bioavailability (F) | 44%[15] | Mouse | |
| Oral Bioavailability (F) | 23%[15] | Rat | |
| Half-life (t½, single dose) | 24 h[16] | Human | Immediate-release formulation. |
| Time to Max. Plasma Conc. (Tmax) | 4-6 h[16] | Human | After oral administration. |
Key Experimental Protocols for NOP Receptor Ligand Characterization
The pharmacological characterization of ligands like this compound requires a suite of in vitro and in vivo assays to determine affinity, functional activity, and physiological effects.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event in GPCR signaling.[4] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, and the resulting radioactivity is quantified.[4][17]
Detailed Methodology:
-
Membrane Preparation: Prepare crude membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP) or from relevant brain tissue.[4][18] Homogenize cells/tissue in ice-cold buffer, centrifuge to pellet nuclei, and then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the pellet in assay buffer and determine protein concentration.[18]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[19]
-
GDP Stock: Prepare a 1 mM stock solution in water.[4]
-
[³⁵S]GTPγS: Prepare working solution to a final assay concentration of 50-100 pM.[18][19]
-
Test Compound: Prepare a serial dilution series to generate a concentration-response curve.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, GDP (final concentration 10-100 µM), and the test compound at various concentrations.[4][19]
-
Include wells for total binding (vehicle instead of compound) and non-specific binding (10 µM unlabeled GTPγS).[4]
-
Initiate the reaction by adding [³⁵S]GTPγS.[4]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[19]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.[19]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]
-
Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[19]
-
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values relative to a standard full agonist like N/OFQ.[18][19]
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor coupling to Gαi/o proteins, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[20][21]
Detailed Methodology:
-
Cell Culture and Plating: Culture cells expressing the NOP receptor (e.g., HEK293 or CHO cells) and seed them into 96- or 384-well plates. Allow cells to adhere overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure Gαi-mediated inhibition, stimulate adenylyl cyclase with forskolin.[22]
-
Add the test compound at various concentrations and incubate for an appropriate time (e.g., 30 minutes) at 37°C.[23]
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercial kit, typically based on competitive immunoassay principles with detection via fluorescence (e.g., HTRF) or luminescence (e.g., cAMP-Glo™).[21][23] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[21] The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the cell lysates to cAMP concentrations. Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ for inhibition of forskolin-stimulated cAMP production.
In Vivo Analgesic Assays
Evaluating the analgesic efficacy of a compound requires testing in animal models that represent different pain modalities.
a) Acute Nociceptive Pain: Tail-Flick Test This test assesses centrally mediated analgesia by measuring the latency of a rodent to move its tail from a noxious heat source.[24]
-
Procedure: A focused beam of light is applied to the ventral surface of a rat's or mouse's tail. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is used to prevent tissue damage. The test compound is administered (e.g., intravenously or orally), and latencies are measured at various time points post-administration.[9][24]
-
Endpoint: An increase in tail-flick latency compared to vehicle-treated animals indicates an antinociceptive effect.
b) Neuropathic Pain: Spinal Nerve Ligation (SNL) Model This model, also known as the Chung model, mimics chronic neuropathic pain resulting from nerve injury.[14][24]
-
Procedure: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[24] This procedure leads to the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral hind paw over several days.
-
Endpoint: The efficacy of the test compound is assessed by its ability to reverse these hypersensitivities. Mechanical allodynia is typically measured using von Frey filaments, where a reduction in the paw withdrawal threshold indicates hypersensitivity. The compound's ability to increase this threshold back towards baseline indicates an anti-allodynic effect.[14]
Preclinical and Clinical Evidence for this compound
Preclinical Efficacy
In preclinical studies, this compound has demonstrated potent and highly efficacious antinociceptive and antihyperalgesic effects across a wide range of rodent pain models, including acute, inflammatory, and neuropathic pain.[9][15] Notably, it is often more potent in models of chronic neuropathic pain than in acute nociceptive pain.[7][9] The analgesic activity in the SNL model was shown to be reversed by both NOP and opioid receptor antagonists, confirming the contribution of both targets to its in vivo effect.[9][14] Furthermore, this compound demonstrated a favorable side-effect profile compared to morphine, with less disruption of motor coordination and respiratory depression at analgesic doses.[7][9]
Clinical Trial Data
This compound has undergone extensive clinical development, with over 30 trials involving more than 2,000 patients.[6][25] These studies have evaluated its efficacy and safety in various acute and chronic pain conditions. Recent Phase 3 trials have underscored its potential as an effective analgesic.
Table 3: Summary of Key Phase II/III Clinical Trial Results for this compound
| Trial / Study | Pain Condition | Primary Endpoint | Key Outcomes & Findings | Citation(s) |
|---|---|---|---|---|
| Phase IIa | Acute Postoperative Pain (Bunionectomy) | Sum of Pain Intensity (SPI) 2-10 hours | 400 µg and 600 µg doses were more effective than placebo and morphine CR 60 mg. This compound was better tolerated than morphine. | [8] |
| Phase IIb | Chronic Low Back Pain | Change in average pain intensity | All doses (200, 400, 600 µg) showed statistically significant and clinically relevant improvements over placebo. | [26] |
| ALLEVIATE-1 (Phase 3) | Moderate-to-Severe Acute Pain (Abdominoplasty) | Pain Numeric Rating Scale (NRS) | Demonstrated a large analgesic effect compared to placebo. This compound-treated patients required significantly fewer doses of rescue medication. | [27] |
| ALLEVIATE-2 (Phase 3) | Moderate-to-Severe Acute Pain | Pain NRS Area Under the Curve (AUC₂₋₄₈) | 400 µg dose resulted in a statistically significant reduction in pain intensity compared to placebo. Generally well tolerated. | [27] |
| Human Abuse Potential (HAP) Study | N/A | Drug Liking Visual Analog Scale (VAS Emax) | Intranasal administration of a supratherapeutic dose showed statistically significant lower "drug liking" compared to oxycodone, indicating a lower potential for abuse. |[28][29] |
Conclusion
The Nociceptin/Orphanin FQ peptide receptor represents a compelling target for the development of novel analgesics. Its unique pharmacology, distinct from classical opioid receptors, provides an opportunity to address the limitations of current pain therapies. This compound, as a first-in-class dual NOP/opioid receptor agonist, exemplifies this innovative approach. By combining agonism at NOP and MOP receptors, this compound achieves potent analgesia across multiple pain modalities in both preclinical and clinical settings.[7][27] Crucially, this dual mechanism appears to confer a favorable safety profile, with a reduced risk of opioid-related side effects such as respiratory depression and abuse potential.[9][28] The comprehensive data gathered to date position this compound as a promising therapeutic candidate that could significantly advance the management of moderate-to-severe pain.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 7. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trispharma.com [trispharma.com]
- 10. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 13. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. cAMP-Glo™ Assay [promega.ca]
- 24. advinus.com [advinus.com]
- 25. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 26. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 28. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 29. firstwordpharma.com [firstwordpharma.com]
A Technical Guide to the Interaction of Cebranopadol with the µ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions between cebranopadol, a novel analgesic agent, and the µ-opioid peptide (MOP) receptor. This compound is a first-in-class analgesic that also demonstrates agonist activity at the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual mechanism of action is thought to contribute to its potent analgesic effects with a potentially favorable side-effect profile compared to traditional opioid agonists.[2][3] This guide provides a comprehensive overview of its binding affinity, functional activity, and the downstream signaling pathways at the MOP receptor, supported by detailed experimental protocols and data visualizations.
Core Interaction Profile
This compound is a potent agonist at the human µ-opioid receptor, exhibiting sub-nanomolar binding affinity.[1][2] It acts as a full agonist, demonstrating comparable efficacy to the standard MOP receptor agonist DAMGO in functional assays.[2] Notably, functional studies have revealed that this compound exhibits G protein-biased signaling at the MOP receptor, with a reduced propensity for β-arrestin recruitment compared to other opioids.[1] This biased agonism may contribute to the observed reduction in typical opioid-related side effects, such as respiratory depression and physical dependence.[1]
Data Presentation: Quantitative Analysis of this compound's Opioid Receptor Profile
The following tables summarize the in vitro binding affinities and functional activities of this compound at human opioid receptors. This quantitative data allows for a direct comparison of this compound's potency and efficacy across the different opioid receptor subtypes.
Table 1: Binding Affinity of this compound at Human Opioid Receptors
| Receptor | This compound Ki (nM) |
| µ-Opioid (MOP) | 0.7 |
| Nociceptin (NOP) | 0.9 |
| κ-Opioid (KOP) | 2.6 |
| δ-Opioid (DOP) | 18 |
Data sourced from Linz et al. (2014).[2]
Table 2: Functional Activity of this compound at Human Opioid Receptors ([35S]GTPγS Binding Assay)
| Receptor | Ligand | EC50 (nM) | Relative Efficacy (%) |
| µ-Opioid (MOP) | This compound | 1.2 | 104 |
| DAMGO | 1.8 | 100 | |
| Nociceptin (NOP) | This compound | 13.0 | 89 |
| Nociceptin | 0.4 | 100 | |
| κ-Opioid (KOP) | This compound | 17 | 67 |
| U-69,593 | 11 | 100 | |
| δ-Opioid (DOP) | This compound | 110 | 105 |
| SNC-80 | 1.1 | 100 |
Data sourced from Linz et al. (2014).[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at the µ-opioid receptor and the general workflows for the experimental protocols described in this guide.
Caption: this compound-MOP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the µ-opioid receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the MOP receptor.
1. Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [3H]DAMGO (a selective MOP receptor agonist).
-
Unlabeled ligands: this compound, DAMGO (for non-specific binding determination), and other reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the MOP receptor in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]DAMGO, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]DAMGO, and a high concentration of unlabeled DAMGO (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [3H]DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]DAMGO binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the MOP receptor, providing a measure of agonist potency (EC50) and efficacy (Emax).
1. Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound and reference agonists (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes.
-
GDP (to ensure G-proteins are in their inactive state).
-
Varying concentrations of this compound or a reference agonist.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding) from the dose-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of MOP receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing the human µ-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX; a phosphodiesterase inhibitor).
-
This compound and reference agonists.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
2. Procedure:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them in 96-well plates.
-
Pre-treatment: Pre-treat the cells with IBMX for a defined period to prevent the degradation of cAMP.
-
Agonist and Forskolin Treatment: Add varying concentrations of this compound or a reference agonist to the cells, followed by the addition of forskolin to stimulate cAMP production.
-
Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 for the inhibition of cAMP production.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can be utilized to study the interaction between the MOP receptor and downstream signaling partners, such as G-proteins or β-arrestin, in live cells.
1. Materials:
-
HEK293 cells.
-
Expression vectors for MOP receptor fused to a Renilla luciferase (Rluc) donor and a G-protein subunit or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture and transfection reagents.
-
Coelenterazine (B1669285) h (Rluc substrate).
-
This compound and reference ligands.
-
A microplate reader capable of detecting BRET signals.
2. Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the Rluc-tagged MOP receptor construct and the YFP-tagged G-protein or β-arrestin construct.
-
Cell Plating: Plate the transfected cells into 96-well microplates.
-
Ligand Treatment: Add varying concentrations of this compound or a reference ligand to the cells.
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to the wells.
-
BRET Measurement: Immediately measure the light emission at the Rluc wavelength (e.g., 485 nm) and the YFP wavelength (e.g., 530 nm) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 for the receptor-protein interaction.
References
- 1. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trispharma.com [trispharma.com]
- 3. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Cebranopadol in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol is a first-in-class analgesic agent characterized by a novel dual mechanism of action.[1] It acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[2][3] This unique pharmacological profile distinguishes it from traditional opioid analgesics, which primarily target MOP receptors.[3][4] The co-activation of NOP and MOP receptors is believed to provide potent analgesia across various pain states while potentially mitigating the adverse effects commonly associated with standard opioids, such as respiratory depression and a high risk of dependence.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound in rodent models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.
In Vitro Pharmacology: Receptor Binding and Functional Activity
This compound's interaction with opioid and NOP receptors has been extensively characterized through in vitro assays. It demonstrates high-affinity binding and potent agonistic activity at human NOP and MOP receptors, with lower affinity and partial agonism at kappa-opioid peptide (KOP) and delta-opioid peptide (DOP) receptors.[2][6]
Data Presentation: Receptor Affinity and Efficacy
The following tables summarize the binding affinity (Ki) and functional efficacy of this compound at human opioid and NOP receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
|---|---|
| Human NOP | 0.9[6] |
| Human MOP | 0.7[6] |
| Human KOP | 2.6[6] |
| Human DOP | 18[6] |
Table 2: Functional Activity of this compound
| Receptor | EC50 (nM) | Relative Efficacy / Intrinsic Activity (%) |
|---|---|---|
| Human NOP | 13.0 | 89[6] |
| Human MOP | 1.2 | 104 (Full Agonist)[6] |
| Human KOP | 17 | 67 (Partial Agonist)[6] |
| Human DOP | 110 | 105 (Full Agonist)[6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity (Ki) of a test compound like this compound for a target receptor (e.g., human MOP receptor).
-
Objective: To determine the Ki of the test compound by measuring its ability to displace a specific radioligand from the receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the target human receptor (e.g., MOP).
-
Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOP).
-
Test Compound: this compound at varying concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Equipment: 96-well plate, cell harvester with glass fiber filters, scintillation counter.[7]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension to wells.[7]
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.[7]
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane suspension.[7]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to reach binding equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer.[7]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[7]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.[7]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualization
Caption: this compound's intracellular signaling pathway.
In Vivo Pharmacology: Efficacy in Rodent Pain Models
This compound has demonstrated potent and efficacious antinociceptive and antihyperalgesic effects in a wide range of rodent models, including those for acute nociceptive, inflammatory, visceral, and chronic neuropathic pain.[8][9][10][11] Notably, it shows greater potency in models of chronic neuropathic pain compared to acute nociceptive pain.[6][11]
Data Presentation: In Vivo Efficacy
The following table summarizes the median effective dose (ED50) of this compound in various rodent pain models.
Table 3: In Vivo Efficacy (ED50) of this compound in Rodent Pain Models | Pain Model | Species | Route | ED50 (µg/kg) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute Pain | | Tail-Flick (Nociception) | Rat | i.v. | 5.6 |[11] | | Inflammatory Pain | | Rheumatoid Arthritis (Freund's Adjuvant) | Rat | i.v. | 1.1 |[11] | | Formalin Test (Phase I) | Mouse | i.v. | 40 |[12] | | Formalin Test (Phase II) | Mouse | i.v. | 30 |[12] | | Neuropathic Pain | | Spinal Nerve Ligation (Chung Model) | Rat | i.v. | 0.5 |[11] | | Diabetic Neuropathy (Streptozotocin) | Rat | i.v. | 1.0 |[11] | | Bone Cancer Pain | Rat | i.v. | 0.9 |[11] | | Visceral Pain | | Colitis (Mustard Oil) - Allodynia | Mouse | i.v. | 2.2 |[10] | | Pancreatitis (DBTC) - Allodynia | Rat | i.v. | 0.13 |[10] |
Experimental Protocols
Hot Plate Test (Thermal Nociception)
-
Objective: To assess the response to a thermal pain stimulus, primarily measuring supraspinally organized responses.[13]
-
Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 52-55°C), enclosed by a transparent cylinder to confine the animal.[13][14]
-
Procedure:
-
Acclimation: Allow the animal (mouse or rat) to acclimate to the testing room.
-
Baseline: Determine the baseline latency by placing the animal on the unheated plate, then on the heated plate and measuring the time until a nocifensive response (e.g., licking a hind paw, jumping) is observed.[14] A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[15]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).
-
Testing: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the latency to respond.[9]
-
-
Data Analysis: The latency to respond is recorded. Efficacy is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Von Frey Test (Mechanical Allodynia)
-
Objective: To measure the withdrawal threshold in response to a mechanical stimulus, a key indicator of mechanical allodynia, particularly in neuropathic pain models.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey anesthesiometer. The animal is placed on an elevated mesh platform allowing access to the plantar surface of the paws.[16]
-
Procedure:
-
Habituation: Place the animal in an individual acrylic chamber on the mesh platform and allow it to acclimate for 15-30 minutes before testing.[17]
-
Stimulation: Apply the von Frey filament from underneath the mesh to the mid-plantar surface of the hind paw. Apply the filament with increasing force until it just begins to bend.[13] In the case of an electronic device, apply the tip with gradually increasing pressure.[18]
-
Response: A positive response is a sharp withdrawal or flinching of the paw.[16]
-
Threshold Determination: The mechanical withdrawal threshold is the minimum force required to elicit a paw withdrawal. The "up-down method" is often used with manual filaments to determine the 50% withdrawal threshold.
-
Drug Testing: After establishing a baseline threshold (often after inducing a neuropathic state), administer this compound or vehicle and re-measure the withdrawal threshold at various time points.
-
-
Data Analysis: The paw withdrawal threshold is recorded in grams. The antiallodynic effect is measured as the increase in the withdrawal threshold after drug administration compared to baseline.
Formalin Test (Tonic/Inflammatory Pain)
-
Objective: To assess the response to a continuous chemical nociceptive stimulus, modeling both acute nociceptive and tonic inflammatory pain.[19]
-
Procedure:
-
Habituation: Place the animal (typically a mouse) in a transparent observation chamber for habituation (e.g., 60 minutes) one day prior to and on the day of the experiment.[20]
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the dorsal or plantar surface of a hind paw.[20][21][22]
-
Observation: Immediately after injection, return the animal to the chamber and record the cumulative time it spends licking or biting the injected paw.[21]
-
Phases of Response: The response occurs in two distinct phases:
-
Drug Testing: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
-
Data Analysis: The total time spent licking/biting is recorded for both Phase I and Phase II. The analgesic effect is measured by the reduction in this response time compared to the vehicle-treated group.[21] this compound has been shown to attenuate nocifensive responses in both phases of the formalin test.[9]
Mandatory Visualization
Caption: Experimental workflow for the Von Frey test.
Dual Mechanism of Action: Therapeutic Implications
The combined agonism at NOP and MOP receptors is central to this compound's pharmacological profile. This dual action is hypothesized to create a synergistic analgesic effect while improving the safety and tolerability profile compared to conventional MOP-selective opioids.
Mandatory Visualization
Caption: this compound's dual mechanism and benefits.
Preclinical studies in rodents support this hypothesis. For instance, after repeated administration, this compound produced significantly fewer withdrawal symptoms in both mice and rats compared to morphine, indicating a lower potential for physical dependence.[23] This favorable safety profile, combined with its broad-spectrum efficacy, underscores its potential as a significant advancement in pain management.
Conclusion
The preclinical pharmacology of this compound in rodent models reveals a potent and broadly effective analgesic with a unique dual NOP/MOP agonist mechanism. In vitro data confirm its high affinity and functional activity at these target receptors. In vivo studies across a diverse range of pain models—from acute nociception to chronic neuropathic and visceral pain—demonstrate its robust, dose-dependent efficacy. The evidence suggests that by co-activating NOP and opioid pathways, this compound may offer a superior therapeutic window, providing strong pain relief with a reduced liability for the adverse effects that limit the use of traditional opioids. These findings establish a strong foundation for its continued clinical development.
References
- 1. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 5. What is this compound hemicitrate used for? [synapse.patsnap.com]
- 6. trispharma.com [trispharma.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of experimental visceral pain in rodents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Hot Plate and Tail Flick Assay [bio-protocol.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. biomed-easy.com [biomed-easy.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Limited potential of this compound to produce opioid-type physical dependence in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cebranopadol for Chronic Neuropathic Pain: A Technical Overview of Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic neuropathic pain, a debilitating condition arising from damage to the nervous system, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1] Cebranopadol is an investigational, first-in-class analgesic agent with a novel mechanism of action, combining agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[2][3] This dual-receptor targeting is designed to provide potent analgesia comparable to traditional opioids while potentially mitigating common opioid-related adverse effects such as respiratory depression, abuse potential, and physical dependence.[4][5][6] This technical guide provides an in-depth summary of the initial preclinical and clinical findings for this compound in the context of chronic pain with a neuropathic component, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and clinical trial design.
Core Mechanism of Action: Dual NOP/MOP Receptor Agonism
This compound is a spiroindole derivative that acts as a full agonist at the MOP receptor and a potent partial agonist at the NOP receptor.[4][7] This dual activity is central to its pharmacological profile. Agonism at the MOP receptor is a well-established mechanism for potent analgesia. The concurrent activation of the NOP receptor is believed to modulate the MOP-mediated effects, contributing to a favorable safety profile.[6] Specifically, NOP receptor activation has been shown in preclinical models to counteract MOP agonist-mediated development of tolerance, addiction, and physical dependence.[5] The synergistic antinociceptive effects from co-activation of both receptors have been observed in various animal models.[5]
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding and potent functional activity at human NOP and opioid receptors. The following table summarizes its in vitro pharmacological profile.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Relative Efficacy (%) |
| Human NOP Receptor | 0.9 | 13.0 | 89 |
| Human µ-Opioid Receptor (MOP) | 0.7 | 1.2 | 104 |
| Human κ-Opioid Receptor (KOP) | 2.6 | 17 | 67 |
| Human δ-Opioid Receptor (DOP) | 18 | 110 | 105 |
| (Data sourced from reference[8]) |
Signaling Pathway Visualization
The diagram below illustrates the dual signaling mechanism of this compound. By acting on both NOP and MOP receptors, which are G-protein coupled receptors, it modulates downstream signaling cascades to produce analgesia while mitigating typical opioid-related side effects.
Preclinical Evidence in Neuropathic Pain Models
This compound has demonstrated high potency and efficacy in a broad range of rodent models of neuropathic pain, often showing greater potency in these models compared to models of acute nociceptive pain.[8][9][10]
Experimental Protocols: Rodent Neuropathic Pain Models
A. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model (Rat):
-
Induction: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Assessment: Mechanical hypersensitivity was measured using von Frey filaments applied to the plantar surface of the hind paw. The force required to elicit a paw withdrawal response was determined.
-
Drug Administration: this compound was administered via intraplantar (i.pl.), intrathecal (i.th.), or intracerebroventricular (i.c.v.) routes to assess peripheral, spinal, and supraspinal effects, respectively.[11]
B. Chronic Constriction Injury (CCI) Model (Rat):
-
Induction: The sciatic nerve was loosely ligated at four locations to induce signs of neuropathic pain.
-
Assessment: Cold allodynia was assessed by applying a drop of acetone (B3395972) to the plantar surface of the ipsilateral hind paw and measuring the duration of the paw withdrawal response.[11]
-
Drug Administration: this compound was administered via the intraplantar (i.pl.) route to the ipsilateral and contralateral paws.[11]
C. Spinal Nerve Ligation (SNL) Model (Rat):
-
Induction: The L5 spinal nerve was tightly ligated to produce mechanical allodynia.
-
Assessment: The anti-hypersensitive activity of this compound was evaluated. Reversal of this activity was tested by pre-treatment with the selective NOP receptor antagonist J-113397 or the general opioid receptor antagonist naloxone.[8]
Quantitative Preclinical Efficacy Data
The following table summarizes the in vivo efficacy of this compound in various rat models of chronic and neuropathic pain.
| Pain Model | Administration Route | Efficacy Endpoint (ED50) |
| Diabetic Neuropathy (STZ) | Intravenous (i.v.) | 5.6 µg/kg |
| Spinal Nerve Ligation (SNL) | Intravenous (i.v.) | 2.1 µg/kg |
| Bone Cancer Pain | Intravenous (i.v.) | 2.0 µg/kg |
| Rheumatoid Arthritis | Intravenous (i.v.) | 1.1 µg/kg |
| Acute Nociceptive (Tail-Flick) | Oral (p.o.) | 25.1 µg/kg |
| (Data sourced from reference[8]) |
These results indicate that both NOP and opioid receptor agonism contribute to this compound's anti-hypersensitive activity in neuropathic pain states.[8] Studies have shown that this compound exerts potent antihyperalgesic and antiallodynic effects after peripheral, spinal, and supraspinal administration.[11]
Clinical Findings in Chronic Pain with a Neuropathic Component
Phase II clinical trials have been completed, demonstrating the efficacy and tolerability of this compound in patients with chronic pain conditions, including those with a neuropathic component.[12]
Phase II Randomized Controlled Trial in Chronic Low Back Pain (LBP)
A key study evaluated this compound in patients with moderate-to-severe chronic LBP, a condition often involving both nociceptive and neuropathic pain components.[13][14]
-
Study Design: A Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group trial.[13][14]
-
Patient Population: 677 patients with moderate-to-severe chronic low back pain, with or without a neuropathic pain component.[14]
-
Treatment Arms:
-
Duration: 2-week titration phase followed by a 12-week maintenance phase (14 weeks total).[13][14]
-
Primary Efficacy Endpoints:
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used for the primary efficacy endpoints.
This compound demonstrated statistically significant and clinically relevant improvements in pain intensity compared to placebo across all dose groups.[13][14]
Responder Analysis (Week 12, Observed Cases)
| Treatment Group | ≥30% Pain Reduction | ≥50% Pain Reduction |
| Placebo | 46.1% | 27.5% |
| This compound 200 µg | 58.1% | 36.5% |
| This compound 400 µg | 62.5% | 40.6% |
| This compound 600 µg | 63.0% | 38.9% |
| Tapentadol PR 200 mg | 71.3% | 43.8% |
| (Data sourced from reference[14]) |
This compound treatment was generally safe. Treatment-emergent adverse events (TEAEs) occurred most frequently during the titration phase, and higher doses were associated with higher discontinuation rates due to TEAEs.[13][14] For patients who reached their target dose, the tolerability profile was acceptable, with the incidence rate of the most frequently reported TEAEs during the maintenance phase being ≤10%.[13][14]
Most Frequent TEAEs (Incidence >5% in any this compound group)
-
Dizziness
-
Nausea
-
Somnolence
-
Vomiting
-
Constipation
-
Headache
-
Fatigue
Notably, extensive clinical testing has suggested a favorable profile regarding serious opioid-related side effects. At equianalgesic doses, this compound caused 25% less respiratory depression than oxycodone.[15] Furthermore, human abuse potential studies in non-dependent recreational opioid users demonstrated that this compound has significantly less "likeability" at supratherapeutic doses compared to tramadol (B15222) and oxycodone.[16]
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile suitable for managing chronic pain. After oral administration of an immediate-release formulation, it has a time to maximum plasma concentration of 4–6 hours.[7] It possesses a long half-life, with a single-dose half-life of 24 hours and a steady-state half-life ranging from 62 to 96 hours, supporting a once-daily dosing regimen.[7]
Conclusion
The initial findings for this compound present a promising development in the treatment of chronic pain, including conditions with a neuropathic component. Its novel dual NOP/MOP receptor agonist mechanism is supported by a strong preclinical rationale and evidence of high potency in relevant animal models.[8][9] Phase II clinical data in patients with chronic low back pain have demonstrated significant analgesic efficacy and a manageable safety profile.[13][14] The unique pharmacology of this compound suggests a potential for a wider therapeutic window than traditional opioids, particularly with a reduced risk of respiratory depression and abuse.[9][16] As this compound advances into late-stage Phase 3 trials for various pain indications, it represents a potentially transformative therapeutic option that could address the critical unmet need for effective and safer analgesics.[17][18]
References
- 1. What is this compound hemicitrate used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of this compound, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tris Pharma Reveals New Data on this compound's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]
- 16. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Tris Pharma Launches Phase 3 Trials for this compound in Pain Treatment [synapse.patsnap.com]
Discovery and development history of Cebranopadol
An In-depth Technical Guide to the Discovery and Development of Cebranopadol
Introduction
This compound, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic agent currently under late-stage clinical development for the treatment of moderate to severe acute and chronic pain.[1][2] It represents a significant innovation in pain management through its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5] This dual agonism is designed to provide potent analgesia comparable to traditional opioids while mitigating common and severe side effects such as respiratory depression, physical dependence, and abuse potential.[2][6][7]
Developed initially by Grünenthal GmbH, this compound is a spiroindole derivative that emerged from extensive research into molecules that could co-activate NOP and MOP receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation can produce analgesia while also counteracting the adverse effects associated with MOP receptor agonism.[2][7] this compound has undergone extensive evaluation in over 33 clinical trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a favorable safety profile.[1][10] As of 2025, pivotal Phase III trials for acute pain have been successfully completed, and a New Drug Application (NDA) submission to the FDA is planned.[1][11]
This guide provides a detailed technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The discovery of this compound originated from a lead optimization program at Grünenthal aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical pain models but was hindered by poor pharmacokinetic properties, including very low oral bioavailability (F = 4%).[12]
Further optimization efforts focused on improving the metabolic stability and oral bioavailability of the scaffold, leading to the identification of this compound (trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]
The chemical synthesis of the this compound spiroindole backbone is notably achieved via an oxa-Pictet–Spengler reaction.[3][14][15] This key step involves the reaction of a 3-(hydroxyethyl)indole intermediate with a cyclohexanone (B45756) derivative, efficiently assembling the characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for late-stage diversification of the tertiary amine, and it preferentially generates the desired trans-diastereoisomer.[14]
Preclinical Development
Pharmacodynamics: Receptor Binding and Functional Activity
This compound is characterized by its high-affinity binding and potent agonism at both NOP and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP) receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in radioligand binding and functional assays using membranes from cells expressing recombinant human or rat receptors.[18]
Table 1: this compound Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic Activity) [1][9][19][20]
| Receptor | Ki (nM) | EC50 (nM) | Intrinsic Activity (%) | Reference Agonist |
|---|---|---|---|---|
| Human NOP | 0.9 | 13.0 | 89 | N/OFQ |
| Human MOP | 0.7 | 1.2 | 104 | DAMGO |
| Human KOP | 2.6 | 17.0 | 67 (Partial Agonist) | U-69,593 |
| Human DOP | 18.0 | 110.0 | 105 | DPDPE |
The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through G-protein coupling, which is central to its analgesic effect.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals revealed that this compound has a long duration of action.[8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]
Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Oral Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|
| Rat | IV | 12 µg/kg | - | - | - | [8] |
| Rat | Oral | 55 µg/kg | - | - | 13-23% | [8] |
| Rabbit | SC | 200 µg/kg | 0.25 | 3.85 | - |[8] |
Efficacy in Preclinical Pain Models
This compound has demonstrated high potency and efficacy across a broad spectrum of rodent models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9][21] A notable characteristic is its higher potency in models of chronic neuropathic pain compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]
Table 3: Efficacy (ED50) of this compound in Rat Pain Models [9][19]
| Pain Model | Route | ED50 (µg/kg) | Description |
|---|---|---|---|
| Tail-Flick (Acute Nociceptive) | IV | 0.5-5.6 | Measures response to a thermal stimulus. |
| Tail-Flick (Acute Nociceptive) | Oral | 25.1 | Measures response to a thermal stimulus. |
| Spinal Nerve Ligation (Neuropathic) | IV | 0.5-5.6 | Models chronic neuropathic pain. |
| Rheumatoid Arthritis (Inflammatory) | IV | 0.5-5.6 | Models chronic inflammatory pain. |
| Bone Cancer | IV | 0.5-5.6 | Models cancer-related pain. |
| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |
Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid receptor agonism, as the effects could be partially reversed by selective antagonists for either receptor system.[9][19]
Preclinical Safety Pharmacology
A key advantage of this compound observed in preclinical studies is its improved safety profile compared to traditional MOP agonists like morphine.[2][19]
-
Respiratory Depression: Unlike morphine, this compound did not cause significant respiratory depression at doses well above the analgesic range.[9][19]
-
Motor Coordination: It did not impair motor coordination in rats.[9][19]
-
Tolerance: The development of analgesic tolerance was significantly delayed compared to an equi-analgesic dose of morphine.[9][19]
-
Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than those required for antinociception, suggesting a wider therapeutic window.[12]
This favorable profile is attributed to the co-activation of NOP receptors, which counteracts some of the opioid-related side effects.[2]
Clinical Development
This compound has undergone extensive clinical evaluation for various acute and chronic pain conditions.[1]
Clinical Pharmacokinetics
In humans, this compound administered as an immediate-release oral formulation exhibits pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22] It is characterized by a relatively late time to maximum plasma concentration and a long half-life.[16][22]
Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation) [1][16][22][23]
| Parameter | Value | Description |
|---|---|---|
| Tmax (Time to Peak Concentration) | 4–6 hours | Time to reach maximum plasma concentration. |
| Single Dose Half-life (t1/2) | ~24 hours | Elimination half-life after a single dose. |
| Steady State Half-life (t1/2) | 62–96 hours | Terminal phase half-life at steady state. |
| Time to Reach Steady State | ~2 weeks | Time to achieve stable plasma concentrations. |
| Accumulation Factor | ~2 | Fold-accumulation with once-daily dosing. |
| Peak-Trough Fluctuation | 70–80% | Low fluctuation in plasma levels over a dosing interval. |
Clinical Efficacy and Safety
Phase II clinical trials have demonstrated the efficacy and good tolerability of this compound in patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related pain.[2][5][24]
As of early 2025, the Phase III program for moderate-to-severe acute pain is complete.[11]
-
ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of this compound in patients following abdominoplasty surgery, meeting its primary endpoint of significant pain reduction compared to placebo.[6][10][25]
-
ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11][25]
Human Abuse Potential
Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies have been conducted. These studies showed that this compound has a significantly lower "drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor activation mitigating the rewarding effects of MOP agonism.[26]
Corporate Development and Current Status
The development rights for this compound have transitioned through several companies. Originally discovered and developed by Grünenthal, U.S. and Canadian rights were acquired by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]
Tris Pharma is currently advancing the development of this compound.[1] Following the successful completion of the Phase III acute pain program, the company plans to submit an NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to this compound for chronic low back pain.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diastereoselective synthesis of this compound, a novel analgesic showing NOP/mu mixed agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Phase 3 Trials Show Promising Results [healthesystems.com]
- 7. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trispharma.com [trispharma.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Cebranopadol: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a first-in-class analgesic agent with a novel mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ (NOP) peptide receptor and classical opioid receptors.[1][2][3] This dual agonism is thought to contribute to its potent analgesic effects across a broad spectrum of pain models and a potentially favorable side-effect profile compared to traditional opioid analgesics.[2][3] This document provides an in-depth technical overview of this compound's receptor binding affinity, functional activity, and selectivity profile, supported by detailed experimental methodologies and pathway visualizations.
Receptor Binding Affinity and Functional Activity
This compound's pharmacological profile is defined by its high-affinity binding and potent agonism at multiple opioid-related G-protein coupled receptors (GPCRs). It demonstrates the most pronounced binding affinities for the human NOP and mu-opioid peptide (MOP) receptors, with subnanomolar inhibitory constants (Ki).[2][4] Its affinity for the kappa-opioid peptide (KOP) receptor is approximately 3- to 4-fold weaker, and its affinity for the delta-opioid peptide (DOP) receptor is about 20- to 26-fold lower.[4]
Functionally, this compound acts as a full agonist at MOP and DOP receptors, an almost full agonist at the NOP receptor, and a partial agonist at the KOP receptor.[4][5][6] This mixed agonist profile is believed to be central to its therapeutic action.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional activity at human receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Nociceptin (NOP) | 0.9[2][4] |
| Mu-Opioid (MOP) | 0.7[2][4] |
| Kappa-Opioid (KOP) | 2.6[2][4] |
| Delta-Opioid (DOP) | 18[2][4] |
Table 2: Functional Agonist Activity of this compound ([35S]GTPγS Assay)
| Receptor | Potency (EC50, nM) | Relative Efficacy (%) | Activity Type |
|---|---|---|---|
| Nociceptin (NOP) | 13.0[2][4] | 89[2][4] | Near-Full Agonist |
| Mu-Opioid (MOP) | 1.2[2][4] | 104[2][4] | Full Agonist |
| Kappa-Opioid (KOP) | 17[2][4] | 67[2][4] | Partial Agonist |
| Delta-Opioid (DOP) | 110[2][4] | 105[2][4] | Full Agonist |
Receptor Selectivity Profile
This compound's unique profile stems from its high, relatively balanced affinity for NOP and MOP receptors.[7] In extensive off-target screening, binding affinities for over 100 other neuronal and safety-relevant receptors, ion channels, and enzymes were found to be at least 100 to 1000 times lower than its affinity for opioid receptors and are considered biologically irrelevant.[4] The only notable exception was the serotonin (B10506) 5A (5-HT5A) receptor, for which a Ki of 8.7 nM was determined.[4] However, subsequent functional [35S]GTPγS binding assays revealed that this compound did not produce agonistic or significant antagonistic effects at the human 5-HT5A receptor at concentrations up to 10.0 µM.[4]
Caption: this compound's receptor interaction and selectivity profile.
Signaling Pathways and G-Protein Bias
Like other opioid receptor agonists, this compound initiates intracellular signaling by activating G-proteins. However, emerging evidence suggests that this compound may be a G-protein biased agonist, particularly at the NOP receptor.[8] Bioluminescence Resonance Energy Transfer (BRET) assays demonstrated that while this compound potently promotes receptor-G-protein interaction, it does not stimulate NOP–β-arrestin 2 interactions and shows reduced potency for recruiting β-arrestin 2 at the MOP receptor.[8] This bias is significant, as G-protein signaling is primarily associated with analgesia, whereas β-arrestin 2 recruitment has been linked to adverse effects like respiratory depression and tolerance.
Caption: Biased agonism of this compound at NOP and MOP receptors.
Experimental Protocols
The characterization of this compound's binding and functional profile relies on standardized in-vitro pharmacological assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from a receptor.
Objective: To determine the Ki of this compound for NOP, MOP, KOP, and DOP receptors.
Methodology:
-
Receptor Source: Membranes prepared from stable cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized rat brain tissue are used.[4][9]
-
Assay Components:
-
Radioligand: A tritiated ([3H]) selective agonist or antagonist for the target receptor (e.g., [3H]nociceptin for NOP, [3H]DAMGO for MOP).[4]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) is used to define binding to non-receptor sites.[9]
-
-
Procedure:
-
In a 96-well plate, the receptor membranes, radioligand (at a concentration near its dissociation constant, Kd), and varying concentrations of this compound are incubated in triplicate.[9]
-
Separate wells are prepared for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific antagonist).[9]
-
The plate is incubated (e.g., 120 minutes at room temperature) to allow the binding to reach equilibrium.[9]
-
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.[9] Radioactivity on the filters is then quantified using a scintillation counter.[9]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific counts from total counts.[9]
-
The percentage of specific binding is plotted against the log concentration of this compound to generate a competition curve.
-
The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression.[9]
-
The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: General workflow for a radioligand displacement binding assay.
[35S]GTPγS Functional Assay
This functional assay measures the activation of a G-protein coupled receptor by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at NOP, MOP, KOP, and DOP receptors.
Methodology:
-
Principle: When an agonist activates a Gi/o-coupled receptor, it catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct measure of G-protein activation.[10]
-
Receptor Source: Membranes from cells recombinantly expressing the human receptor of interest.[4]
-
Procedure:
-
Detection and Analysis:
-
Radioactivity trapped on the filters is counted.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.[10]
-
Specific binding is plotted against the log concentration of this compound, and a sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist for that receptor.[4][10]
-
Caption: Workflow for the [35S]GTPγS functional binding assay.
References
- 1. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trispharma.com [trispharma.com]
- 5. Functional Profile of Systemic and Intrathecal this compound in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Characterization of Cebranopadol's Agonist Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol (trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine) is a novel, first-in-class analgesic agent with a unique mechanism of action, exhibiting potent agonist activity at both the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors (mu, delta, and kappa).[1][2] Its dual agonism is thought to contribute to its broad-spectrum analgesic efficacy in various pain models, coupled with a potentially favorable side-effect profile compared to traditional opioid analgesics.[3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols for seminal assays, and visual representations of its signaling pathways and experimental workflows.
Data Presentation: Quantitative In Vitro Pharmacology of this compound
The following tables summarize the binding affinity and functional agonist activity of this compound at human NOP, mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| Human NOP | This compound | 0.9 |
| Human MOP | This compound | 0.7 |
| Human KOP | This compound | 2.6 |
| Human DOP | This compound | 18 |
| Data sourced from Linz et al. (2014).[5] |
Table 2: Functional Agonist Activity of this compound in [35S]GTPγS Binding Assays
| Receptor | Ligand | EC50 (nM) | Relative Efficacy (%) |
| Human NOP | This compound | 13.0 | 89 |
| Human MOP | This compound | 1.2 | 104 |
| Human KOP | This compound | 17 | 67 |
| Human DOP | This compound | 110 | 105 |
| Relative efficacy is expressed as a percentage of the maximal stimulation achieved by a standard full agonist for each receptor (Nociceptin/orphanin FQ for NOP, DAMGO for MOP, U-69,593 for KOP, and SNC 80 for DOP).[5][6] |
Table 3: Functional Agonist Activity of this compound in Calcium Mobilization Assays
| Receptor | Ligand | EC50 (nM) |
| Human NOP | This compound | 7.8 |
| Human MOP | This compound | 8.0 |
| Human KOP | This compound | 84 |
| Human DOP | This compound | 107 |
| Data reflects potency in cells co-expressing the respective human recombinant receptor and a chimeric G-protein.[7] |
Table 4: G-Protein vs. β-Arrestin 2 Recruitment for this compound (BRET Assays)
| Receptor | Pathway | Ligand | EC50 (nM) |
| Human NOP | G-Protein Interaction | This compound | 16 |
| β-Arrestin 2 Recruitment | This compound | >10,000 | |
| Human MOP | G-Protein Interaction | This compound | 15 |
| β-Arrestin 2 Recruitment | This compound | 230 | |
| These data highlight this compound's G-protein bias, particularly at the NOP receptor where β-arrestin 2 recruitment is not significantly stimulated.[7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trispharma.com [trispharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cebranopadol's effect on intracellular signaling pathways
An In-depth Technical Guide on the Intracellular Signaling Effects of Cebranopadol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class analgesic agent characterized by its unique mechanism of action as a dual agonist for the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, with a particular affinity for the mu-opioid peptide (MOP) receptor.[1][2] This technical guide provides a comprehensive overview of this compound's engagement with and modulation of intracellular signaling pathways. It consolidates quantitative data from key in vitro studies, details the experimental protocols used to elucidate its pharmacological profile, and visualizes the core signaling concepts. The data collectively demonstrate that this compound is a potent agonist at both NOP and MOP receptors, exhibiting a distinct G-protein signaling bias, particularly at the NOP receptor, which is thought to contribute to its potent analgesic effects and potentially favorable side-effect profile compared to traditional opioids.[3][4][5]
Quantitative Pharmacological Profile
This compound's interaction with NOP and classical opioid receptors has been extensively quantified through various in vitro assays. The following tables summarize its binding affinities (Ki), functional potencies (EC50), and relative efficacies (Emax) for G-protein activation and β-arrestin 2 recruitment.
Table 1: Receptor Binding Affinities of this compound
This table presents the inhibitory constants (Ki) of this compound at human NOP and classical opioid receptors, indicating its high affinity for NOP and MOP receptors.
| Receptor | Ki (nM) | Reference |
| Human NOP | 0.9 | [6][7] |
| Human MOP (μ) | 0.7 | [6][7] |
| Human KOP (κ) | 2.6 | [6][7] |
| Human DOP (δ) | 18 | [6][7] |
Table 2: Functional Activity of this compound in G-Protein Activation Assays
This table summarizes the potency (EC50) and efficacy of this compound in stimulating G-protein signaling, primarily measured via [³⁵S]GTPγS binding assays. Efficacy is shown relative to standard full agonists for each receptor.
| Receptor | Assay | EC50 (nM) | Relative Efficacy (%) | Reference |
| Human NOP | [³⁵S]GTPγS | 13.0 | 89 | [7] |
| Human MOP | [³⁵S]GTPγS | 1.2 | 104 | [7] |
| Human KOP | [³⁵S]GTPγS | 17 | 67 | [7] |
| Human DOP | [³⁵S]GTPγS | 110 | 105 | [7] |
| CHO-hNOP | Calcium Mobilization | 11.2 | 97 | [3] |
| CHO-hMOP | Calcium Mobilization | 12.1 | 96 | [3] |
| CHO-hKOP | Calcium Mobilization | 138 | 62 | [3] |
| CHO-hDOP | Calcium Mobilization | 118 | 91 | [3] |
*Note: Calcium mobilization assays were conducted in CHO cells co-expressing the respective receptor and a chimeric Gαqi protein, allowing Gi/o-mediated signaling to be measured as a calcium release.[3]
Table 3: Functional Activity of this compound in β-Arrestin 2 Recruitment Assays
This table highlights this compound's biased agonism. Data from Bioluminescence Resonance Energy Transfer (BRET) assays show a significant reduction or absence of β-arrestin 2 recruitment, especially at the NOP receptor, compared to its potent G-protein activation.
| Receptor | Assay | pEC50 | Efficacy (% of Standard) | Reference |
| NOP | BRET | - | No stimulation observed | [3][8] |
| MOP | BRET | 6.4 | 88 | [3] |
Core Intracellular Signaling Pathways
This compound exerts its effects by activating G-protein-coupled receptors (GPCRs). Upon binding, it preferentially stabilizes a receptor conformation that favors the activation of inhibitory G-proteins (Gi/o).[4] This action initiates a signaling cascade that is central to its analgesic properties. The most significant aspect of this compound's mechanism is its functional selectivity, or biased agonism, where it potently activates G-protein pathways while minimally engaging, or failing to engage, the β-arrestin pathway.[3][5] This bias is particularly pronounced at the NOP receptor.[8]
The G-protein-mediated pathway is primarily responsible for the desired analgesic effects, whereas the β-arrestin pathway is often linked to adverse effects such as tolerance, respiratory depression, and constipation.[5][9]
Visualization of Key Concepts
Experimental Workflow for Characterization
The pharmacological profile of a novel compound like this compound is determined through a sequential series of assays designed to measure receptor binding, functional G-protein activation, and potential for β-arrestin recruitment.
Logical Relationship: Biased Agonism
Functional selectivity is a key concept in modern pharmacology. A ligand can stabilize different active conformations of a receptor, leading to preferential activation of one signaling pathway over another. This compound exemplifies a G-protein biased agonist.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize this compound's effects on intracellular signaling.
Protocol: [³⁵S]GTPγS Radioligand Binding Assay
Objective: To measure the ability of an agonist to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G-proteins in cell membranes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the receptor of interest (NOP, MOP, KOP, or DOP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP), 10 µM final concentration.
-
[³⁵S]GTPγS, ~0.05 nM final concentration.
-
Test compound (this compound) at various concentrations.
-
Reference full agonist (e.g., N/OFQ for NOP, DAMGO for MOP).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
96-well microplates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in Assay Buffer.
-
Incubation Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of various concentrations of this compound or reference agonist.
-
50 µL of diluted cell membranes.
-
50 µL of Assay Buffer containing GDP and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol: BRET Assay for β-Arrestin 2 Recruitment
Objective: To measure the recruitment of β-arrestin 2 to an activated receptor in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-transfected with constructs for the receptor fused to a Renilla luciferase (Rluc) energy donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) energy acceptor.
-
Cell culture medium (e.g., DMEM) and poly-D-lysine coated 96-well white microplates.
-
BRET substrate: Coelenterazine h (5 µM final concentration).
-
Test compound (this compound) at various concentrations.
-
Reference agonist known to induce arrestin recruitment.
-
Plate reader capable of dual-emission detection (e.g., ~480 nm for Rluc and ~530 nm for YFP).
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well white, clear-bottom microplates and culture overnight to allow for adherence.
-
Compound Addition: Replace the culture medium with a buffer (e.g., HBSS). Add various concentrations of this compound or the reference agonist to the wells. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the BRET substrate, Coelenterazine h, to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence signals at the two wavelengths (acceptor emission at ~530 nm and donor emission at ~480 nm) using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the baseline BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values, which reflect the potency and efficacy of β-arrestin 2 recruitment.[3]
-
References
- 1. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 2. This compound: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacodynamics of Cebranopadol in Naive Animal Subjects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cebranopadol is a first-in-class analgesic agent characterized by its unique dual mechanism of action, exhibiting agonist activity at both the Nociceptin/Orphanin FQ (NOP) receptor and the classical opioid receptors, with a pronounced affinity for the mu-opioid (MOP) receptor. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in naive animal subjects, synthesizing data from numerous preclinical studies. The document details the in vitro receptor binding and functional activity, and in vivo analgesic efficacy in various animal models of pain. Methodologies for key behavioral assays are described to provide context for the presented data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
In Vitro Pharmacodynamics: Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding to NOP and MOP receptors, with lower affinity for the kappa-opioid (KOP) and delta-opioid (DOP) receptors.[1] Functionally, it acts as a full agonist at MOP and DOP receptors, a near-full agonist at the NOP receptor, and a partial agonist at the KOP receptor.[1]
Table 1: Receptor Binding Affinities (Ki) and Functional Activity (EC50) of this compound
| Receptor | Species | Ki (nM) | EC50 (nM) | Relative Efficacy (%) | Reference |
| NOP | Human | 0.9 | 13.0 | 89 | [1][2] |
| MOP | Human | 0.7 | 1.2 | 104 | [1][2] |
| KOP | Human | 2.6 | 17.0 | 67 | [1][2] |
| DOP | Human | 18.0 | 110.0 | 105 | [1][2] |
Data presented as mean values from radioligand binding and [³⁵S]GTPγS binding assays.
In Vivo Pharmacodynamics: Analgesic Efficacy in Naive Animal Models
This compound exhibits potent antinociceptive and antihyperalgesic effects across a range of animal models, including those for acute nociceptive, inflammatory, and neuropathic pain.[2][3] Notably, it displays greater potency in models of neuropathic pain compared to acute nociceptive pain, a distinction from traditional opioid analgesics.[2][3]
Table 2: In Vivo Analgesic Efficacy (ED50) of this compound in Rodent Models
| Pain Model | Animal Species | Route of Administration | ED50 (µg/kg) | Reference |
| Tail-Flick (Acute Thermal Pain) | Rat | Intravenous (i.v.) | 5.6 | [1] |
| Tail-Flick (Acute Thermal Pain) | Rat | Oral (p.o.) | 25.1 | [1] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 3.3 - 3.58 | [4] |
| Formalin Test (Phase I - Nociceptive) | Mouse | Intravenous (i.v.) | 0.04 mg/kg | [5] |
| Formalin Test (Phase II - Inflammatory) | Mouse | Intravenous (i.v.) | 0.03 mg/kg | [5] |
ED50 values represent the dose required to produce 50% of the maximum possible effect.
Experimental Protocols for Key Behavioral Assays
The following are detailed methodologies for standard in vivo assays used to evaluate the analgesic properties of this compound in naive animal subjects.
Hot Plate Test (Thermal Nociception)
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily reflecting central analgesic effects.[6]
Procedure:
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface enclosed by a transparent cylinder to confine the animal.[7][8] The surface temperature is maintained at a constant, noxious level, typically between 52-55°C.[7][8]
-
Acclimation: Animals, typically mice or rats, are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Testing: Each animal is individually placed on the heated surface of the hot plate, and a timer is started simultaneously.[6][8]
-
Endpoint: The latency to the first sign of a nocifensive response is recorded. These responses include hind paw licking, hind paw flicking, or jumping.[6][8]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) is predetermined. If the animal does not respond within this time, it is immediately removed from the apparatus, and the cut-off time is recorded as its latency.[8]
-
Drug Administration: The test compound or vehicle is administered at a specified time before placing the animal on the hot plate. The peak effect time for many analgesics is around 30 minutes after administration.[9]
Tail-Flick Test (Thermal Nociception)
The tail-flick test measures a spinal reflex to a thermal stimulus and is a common method for evaluating the efficacy of centrally acting analgesics.[9]
Procedure:
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam or radiant heat source onto the animal's tail.[9][10]
-
Animal Restraint: The animal, typically a rat or mouse, is gently restrained, often in a specialized holder, with its tail exposed.[7]
-
Stimulus Application: The heat source is directed onto a specific portion of the tail, usually 2-3 cm from the tip.[11]
-
Endpoint: The latency for the animal to flick its tail away from the heat source is automatically or manually recorded.[9]
-
Cut-off Time: A cut-off time of 10-15 seconds is typically employed to prevent tissue injury.[11][12]
-
Data Recording: The reaction time is recorded before (baseline) and at various time points after the administration of the test substance or vehicle.[11]
Acetic Acid-Induced Writhing Test (Visceral Nociception)
This chemical-induced pain model is used to screen for both peripherally and centrally acting analgesics.[13]
Procedure:
-
Animal Grouping: Mice are typically divided into control, standard (known analgesic), and test groups.[13][14]
-
Drug Administration: The test compound, standard drug, or vehicle is administered via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the induction of writhing.[14][15]
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.7%) is injected intraperitoneally (i.p.) into each mouse.[14][15]
-
Observation Period: Following a short latency period (e.g., 5 minutes) after the acetic acid injection, the number of writhes is counted for a specific duration (e.g., 10-15 minutes).[14][15]
-
Writhing Definition: A writhe is a characteristic behavior consisting of abdominal constriction, stretching of the body, and extension of the hind limbs.[13][16]
-
Data Analysis: The total number of writhes for each animal is recorded. The analgesic effect is determined by the percentage reduction in the number of writhes in the test groups compared to the vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual Agonism
Caption: this compound's dual agonism at NOP and MOP receptors leading to analgesia.
Experimental Workflow for In Vivo Analgesic Assay
Caption: A generalized workflow for conducting in vivo analgesic assays in naive animals.
Logical Relationship of this compound's Dual Agonism
Caption: The synergistic contribution of NOP and MOP receptor agonism to this compound's profile.
Conclusion
The pharmacodynamic profile of this compound in naive animal subjects reveals a potent analgesic with a novel dual mechanism of action. Its high affinity and functional agonism at both NOP and MOP receptors contribute to its robust efficacy in a variety of pain models. The data presented in this technical guide, including in vitro and in vivo quantitative measures and detailed experimental protocols, provide a solid foundation for further research and development of this promising therapeutic agent. The unique combination of NOP and MOP agonism suggests a potential for a favorable therapeutic window, distinguishing it from traditional opioid analgesics.
References
- 1. trispharma.com [trispharma.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 15. saspublishers.com [saspublishers.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Cebranopadol: A Dual Agonist for the Management of Mixed Pain States
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mixed pain states, characterized by both nociceptive and neuropathic components, present a significant therapeutic challenge. Current treatment options are often inadequate, highlighting the urgent need for novel analgesics with broader efficacy. Cebranopadol, a first-in-class analgesic, offers a promising approach by acting as a dual agonist on the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[1][2] This unique mechanism of action allows this compound to target multiple pain pathways simultaneously, suggesting potential for enhanced analgesic efficacy in complex pain conditions.[3] Preclinical and clinical data indicate that this compound is effective in various models of acute, chronic, inflammatory, and neuropathic pain.[4][5] Furthermore, its activity at the NOP receptor appears to mitigate some of the undesirable side effects associated with traditional opioids, such as respiratory depression and abuse potential.[4][6] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental data, and the underlying signaling pathways, to inform further research and development in the field of pain management.
Mechanism of Action: A Dual Agonist Approach
This compound is a potent agonist at both the NOP and MOP receptors.[7] Unlike traditional opioids that primarily target MOP receptors, this compound's dual agonism is thought to produce a synergistic analgesic effect.[2][6] The activation of NOP receptors can modulate the MOP receptor-mediated effects, potentially leading to a more favorable therapeutic window.[4] This combined action on two distinct but related receptor systems forms the basis of its potential efficacy in mixed pain states, which involve both opioid-sensitive and -insensitive pathways.[3]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its dual agonist profile and analgesic potency.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Efficacy (%) |
| Human NOP | 0.9[5][8][9] | 13.0[5][8][9] | 89[5][8][9] |
| Human MOP | 0.7[5][8][9] | 1.2[5][8][9] | 104[5][8][9] |
| Human KOP | 2.6[5][8][9] | 17[5][8][9] | 67[5][8][9] |
| Human DOP | 18[5][8][9] | 110[5][8][9] | 105[5][8][9] |
Table 2: In Vivo Antinociceptive and Antihypersensitive Efficacy of this compound in Rat Models
| Pain Model | Administration Route | ED50 (µg/kg) |
| Tail-flick (acute nociceptive pain) | Intravenous (i.v.) | 5.6[5][8] |
| Tail-flick (acute nociceptive pain) | Oral (p.o.) | 25.1[5][8] |
| Rheumatoid Arthritis | Intravenous (i.v.) | 0.5[5] |
| Bone Cancer | Intravenous (i.v.) | 1.7[9] |
| Spinal Nerve Ligation (neuropathic pain) | Intravenous (i.v.) | 1.7[9] |
| Diabetic Neuropathy | Intravenous (i.v.) | 2.1[9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) and efficacy of this compound at human NOP, MOP, KOP, and DOP receptors.
Methodology:
-
Receptor Binding Assays:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells recombinantly expressing the human NOP, MOP, KOP, or DOP receptor.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
-
-
[³⁵S]GTPγS Binding Assays:
-
Principle: This functional assay measures the activation of G-proteins coupled to the receptor of interest.
-
Procedure: Cell membranes expressing the receptor are incubated with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) are determined from the concentration-response curve. Relative efficacy is calculated by comparing the Emax of this compound to that of a standard full agonist for each receptor.[8]
-
Animal Models of Pain
Objective: To evaluate the antinociceptive and antihyperalgesic effects of this compound in rodent models of different pain types.
Methodologies:
-
Tail-Flick Test (Acute Nociceptive Pain):
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of a rat's tail.
-
Procedure: The latency to flick the tail away from the heat source is measured. A cut-off time is set to prevent tissue damage. Measurements are taken before and at various time points after drug administration (intravenous or oral).
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated. The ED50, the dose required to produce 50% of the MPE, is determined.[5][8]
-
-
Spinal Nerve Ligation (SNL) Model (Neuropathic Pain):
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated. This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral hind paw.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Drug Administration: this compound is administered (e.g., intravenously) after the establishment of neuropathic pain, and the paw withdrawal threshold is measured at different time points.
-
Data Analysis: The dose-dependent reversal of mechanical allodynia is quantified, and the ED50 is calculated.[5][9]
-
-
Formalin Test (Inflammatory/Tonic Pain):
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). The time the animal spends licking or biting the injected paw is recorded.
-
Drug Administration: this compound is administered prior to the formalin injection.
-
Data Analysis: The reduction in licking/biting time in both phases is measured to determine the analgesic effect.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's dual agonist signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Clinical Development and Potential
This compound has completed Phase II and III clinical trials for various acute and chronic pain conditions, including chronic low back pain, cancer pain, and painful diabetic neuropathy.[3][4][11] Results from these trials have demonstrated its analgesic efficacy and a generally favorable tolerability profile.[3][12][13] Notably, studies have suggested a lower potential for abuse and respiratory depression compared to traditional opioids, which is a significant advantage.[14][15] The successful completion of Phase III trials for acute pain following surgeries like bunionectomy and abdominoplasty further supports its potential as a novel pain management therapy.[12][13][16]
Conclusion
This compound's unique dual agonism at NOP and MOP receptors represents a promising and innovative approach to the treatment of mixed pain states. The comprehensive preclinical and clinical data gathered to date provide a strong rationale for its continued development. Its potential to provide potent analgesia with an improved safety and tolerability profile compared to conventional opioids addresses a critical unmet need in pain medicine. Further research into the long-term efficacy and safety of this compound, as well as its application in a broader range of pain conditions, is warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals aiming to contribute to the advancement of pain therapeutics.
References
- 1. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. trispharma.com [trispharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. patientcareonline.com [patientcareonline.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. Tris Pharma Reveals New Data on this compound's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]
- 16. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Cebranopadol in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cebranopadol is a first-in-class analgesic agent with a novel mechanism of action, acting as a potent agonist at both the Nociceptin/Orphanin FQ (NOP) peptide receptor and the classical mu-opioid peptide (MOP) receptor.[1][2][3] This dual agonism provides a unique pharmacological profile, suggesting strong analgesic efficacy across various pain states with a potentially wider therapeutic window and a more favorable side-effect profile compared to traditional opioids.[4][5][6] These application notes provide detailed experimental designs and protocols for evaluating the in vivo analgesic properties of this compound in established rodent models of acute, neuropathic, inflammatory, and visceral pain.
This compound's Dual Mechanism of Action
This compound's analgesic effects stem from its ability to co-activate NOP and MOP receptors, which are key modulators of pain signaling pathways in the central and peripheral nervous systems.[1][7] The MOP receptor is the primary target for classical opioids like morphine, mediating potent analgesia but also undesirable side effects such as respiratory depression and dependence.[6][8] The NOP receptor system, when activated, also produces analgesia and has been shown to counteract some of the adverse effects associated with MOP agonism.[1][8] The synergistic interaction between these two pathways is believed to be responsible for this compound's potent, broad-spectrum analgesia and improved safety profile.[2][6]
Caption: this compound's dual agonist action on MOP and NOP receptors.
Experimental Workflow for In Vivo Pain Assessment
A generalized workflow for assessing the antinociceptive and antihyperalgesic effects of this compound is depicted below. This process involves animal acclimatization, baseline pain sensitivity measurement, drug administration, and post-treatment behavioral assessments at specified time points.
Caption: Standard workflow for preclinical in vivo pain studies.
Experimental Protocols
Acute Nociceptive Pain: Tail-Flick Test
This model assesses the effect of analgesics on the response to a thermal pain stimulus.[9]
-
Objective: To determine the antinociceptive efficacy of this compound against acute thermal pain.
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Apparatus: Tail-flick meter with a radiant heat source or a water bath maintained at a constant temperature (e.g., 52-55°C).[9][10][11]
-
Procedure:
-
Gently restrain the animal.
-
Focus the radiant heat beam on the ventral surface of the tail, approximately 3-5 cm from the tip. For the water bath method, immerse the distal part of the tail.[10][11]
-
A timer starts automatically with the heat source. The timer stops when the animal flicks its tail away from the stimulus.
-
Record the tail-flick latency (TFL). A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[11]
-
Measure a baseline TFL before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, oral).
-
Measure TFL at various time points post-administration (e.g., 20, 30, 60, 90, 180 minutes).[12]
-
-
Data Analysis: Results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED50) is calculated from the dose-response curve.
Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
The Chung model of L5/L6 spinal nerve ligation is a widely used model of peripheral neuropathic pain, inducing mechanical allodynia (pain from a non-painful stimulus).[12][13]
-
Objective: To evaluate the antihyperalgesic and antiallodynic efficacy of this compound in a model of chronic neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats (100-250g).[13]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with pentobarbital).[12]
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L5 and L6 spinal nerves.[13]
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.[12][13]
-
Close the muscle and skin with sutures and wound clips.
-
Allow the animals to recover for at least one week before behavioral testing.[12]
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Place animals in individual chambers with a mesh floor.
-
Use an electronic von Frey anesthesiometer to apply increasing pressure to the plantar surface of the ipsilateral (ligated) hind paw.
-
The pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold (PWT).
-
Establish a baseline PWT before drug administration.
-
Administer this compound or vehicle (e.g., intraperitoneal, intravenous).
-
Measure PWT at various time points post-administration (e.g., 30, 60, 180 minutes).[12]
-
-
Data Analysis: Calculate %MPE using the formula: %MPE = [(Post-drug PWT - Baseline PWT) / (Cut-off pressure - Baseline PWT)] x 100. Calculate the ED50 from the dose-response curve.
Inflammatory Pain: Carrageenan-Induced Thermal Hyperalgesia
This model involves inducing a localized inflammation in the hind paw, which leads to a heightened sensitivity to thermal stimuli.[14]
-
Objective: To assess the antihyperalgesic activity of this compound in a model of inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats (200-250g).[14]
-
Procedure:
-
Measure the baseline paw withdrawal latency (PWL) to a radiant heat source using a plantar test apparatus.
-
Induce inflammation by injecting a 2% solution of λ-carrageenan (e.g., 100 µL) into the plantar surface of the right hind paw.[14]
-
Administer this compound or vehicle either before (prophylactic) or after (therapeutic) the carrageenan injection. A typical therapeutic time point is ~2.5-3 hours post-carrageenan, when hyperalgesia is fully developed.[14][15]
-
Measure PWL on the inflamed (ipsilateral) and non-inflamed (contralateral) paws at various time points after drug administration.
-
-
Data Analysis: The primary endpoint is the reversal of the carrageenan-induced reduction in PWL. Data can be presented as the raw withdrawal latency in seconds or as the % reversal of hyperalgesia.
Visceral Pain Models
This compound has also been shown to be effective in models of visceral pain.[16]
-
Objective: To determine the efficacy of this compound in alleviating visceral pain.
-
Animal Models:
-
Colitis Model (Mice): Intra-rectal infusion of mustard oil to induce colitis.[16]
-
Pancreatitis Model (Rats): Intravenous administration of dibutyltin (B87310) dichloride to induce pancreatitis.[16]
-
-
Behavioral Assessment:
-
Colitis: Assess spontaneous pain behaviors (e.g., licking of the abdomen, stretching) and referred hyperalgesia/allodynia using von Frey filaments applied to the abdomen.[16]
-
Pancreatitis: Assess abdominal tactile allodynia by measuring withdrawal reactions to mechanical stimulation with von Frey filaments.[16]
-
-
Procedure:
-
Induce visceral pathology according to the specific model.
-
Administer this compound or vehicle (typically intravenously).[16]
-
Quantify the relevant pain behaviors at set time points post-administration.
-
-
Data Analysis: Efficacy is determined by the dose-dependent inhibition of spontaneous pain behaviors or the reversal of abdominal allodynia. Calculate ED50 values for each endpoint.
Quantitative Data Summary
This compound demonstrates high potency across a range of pain models and administration routes. Its efficacy is particularly pronounced in chronic neuropathic pain models compared to acute nociceptive models.[4][5][17]
Table 1: Efficacy of this compound in Various Rat Pain Models (ED50 Values)
| Pain Model | Endpoint | Route | This compound ED50 (µg/kg) | Morphine ED50 (µg/kg) | Citation |
| Acute Nociceptive Pain | |||||
| Tail-Flick | Antinociception | i.v. | 5.6 | 2,100 | [12] |
| p.o. | 25.1 | 7,600 | [12] | ||
| Neuropathic Pain | |||||
| Spinal Nerve Ligation (SNL) | Antihypersensitivity | i.v. | 0.8 | 8,900 | [4][17] |
| i.p. | 3.3 - 3.58 | N/A | [2][18] | ||
| Diabetic Neuropathy (STZ) | Antihypersensitivity | i.v. | 0.5 | 4,200 | [4][17] |
| Inflammatory Pain | |||||
| Rheumatoid Arthritis (FCA) | Antihypersensitivity | i.v. | 1.1 | 2,700 | [4][17] |
| Cancer Pain | |||||
| Bone Cancer | Antihypersensitivity | i.v. | 1.7 | 2,700 | [4][17] |
| Visceral Pain | |||||
| Colitis (Mice) | Inhibition of Spontaneous Pain | i.v. | 4.6 | N/A | [16] |
| Pancreatitis (Rats) | Inhibition of Allodynia | i.v. | 0.13 | N/A | [16] |
i.v. = intravenous; p.o. = oral; i.p. = intraperitoneal; STZ = Streptozotocin; FCA = Freund's Complete Adjuvant.
Results and Discussion
The data consistently demonstrate that this compound is a highly potent and efficacious analgesic in diverse and translationally relevant animal models of pain.[4][17] Notably, its potency is several orders of magnitude greater than morphine, particularly in models of chronic neuropathic and inflammatory pain.[2]
Studies using selective antagonists have confirmed that both NOP and MOP receptor agonism contribute to this compound's antihyperalgesic effects.[4][12][17] Pretreatment with the NOP antagonist J-113397 or the opioid antagonist naloxone (B1662785) partially reverses its activity in the SNL model, indicating a synergistic interaction of the two mechanisms.[4][12]
Furthermore, unlike morphine, this compound does not impair motor coordination or cause significant respiratory depression at doses well within and exceeding its analgesic range.[4][5][17] This suggests a significantly improved safety and tolerability profile, a critical advantage for the development of new pain therapeutics.[8]
Conclusion
This compound's unique dual agonist activity at NOP and MOP receptors translates into potent, broad-spectrum analgesia in preclinical models. The protocols outlined here provide a robust framework for researchers to investigate the in vivo pharmacology of this compound and other dual-acting analgesics. The compound's high potency, particularly in chronic pain states, combined with its favorable safety profile, marks it as a promising candidate for the treatment of moderate-to-severe pain.[5][6]
References
- 1. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 2. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of this compound, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. ajrconline.org [ajrconline.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. trispharma.com [trispharma.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic effect of intrathecal desipramine on carrageenan-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of experimental visceral pain in rodents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cebranopadol in Plasma using a Validated UHPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of Cebranopadol in plasma. This compound is a novel, first-in-class analgesic with a unique mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) and opioid peptide receptors.[1] This method is crucial for pharmacokinetic studies, drug development, and clinical trial monitoring. The described protocol utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (D5-Cebranopadol) for accurate quantification.[2] The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.[1]
Introduction
This compound is a centrally acting analgesic currently under investigation for the treatment of various chronic pain conditions.[3][4] Its dual agonism at NOP and opioid receptors may offer a potent analgesic effect with an improved safety profile and lower abuse potential.[3] To thoroughly evaluate its pharmacokinetic properties, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] This UHPLC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of this compound in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
D5-Cebranopadol (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA or lithium heparin anticoagulant)[2]
Equipment
-
UHPLC system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Thermo Fisher Scientific)
-
Analytical column: A reverse-phase C18 column is suitable for separation.[2]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of this compound from plasma samples.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (D5-Cebranopadol).
-
Add 600 µL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
| Parameter | Value |
| Column | Reverse-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient tailored to achieve optimal separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and D5-Cebranopadol should be optimized. |
| Ion Source Temperature | Optimized for the specific instrument |
| Collision Gas | Argon |
Method Validation
The bioanalytical method was validated in accordance with the European Medicines Agency (EMA) guidelines.[1] The validation parameters are summarized below.
Linearity
The method demonstrated linearity over a specific concentration range, with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
Lower Limit of Quantification (LLOQ)
The LLOQ, the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, was determined to be 0.1 ng/mL.[1]
Recovery and Matrix Effect
The extraction recovery of this compound from plasma was consistent and reproducible. The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard.
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described UHPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The simple liquid-liquid extraction procedure and the use of a deuterated internal standard ensure high accuracy and precision. This method is well-suited for supporting pharmacokinetic and clinical studies of this compound.
References
- 1. This compound, a novel first-in-class drug candidate: Method validation and first exploratory pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: [35S]GTPγS Binding Assay for Cebranopadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol is a novel, first-in-class analgesic agent with a unique mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, KOP).[1][2][3] This dual agonism offers the potential for potent analgesia with a favorable side effect profile compared to traditional opioids.[4][5] The [35S]GTPγS binding assay is a functional assay crucial for characterizing the agonistic activity of compounds like this compound at G protein-coupled receptors (GPCRs).[6][7][8] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G protein activation.[7][9] These application notes provide a detailed protocol for performing a [35S]GTPγS binding assay to determine the potency and efficacy of this compound at human NOP, MOP, KOP, and DOP receptors.
Signaling Pathway of this compound
This compound exerts its analgesic effects by activating multiple G protein-coupled receptors.[10] Upon binding to NOP, MOP, KOP, or DOP receptors, this compound induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein.[8] This initiates downstream signaling cascades that ultimately modulate neuronal excitability and pain perception. The [35S]GTPγS binding assay directly quantifies this initial step of G protein activation.
Quantitative Data Presentation
The following table summarizes the potency (EC50) and relative efficacy (Emax) of this compound at recombinant human opioid and NOP receptors as determined by the [35S]GTPγS binding assay.[11] Efficacy is expressed relative to standard, fully efficacious agonists for each receptor.[12]
| Receptor | EC50 (nM) | Relative Efficacy (%) | Reference Agonist |
| Human MOP | 1.2 | 104 | DAMGO |
| Human NOP | 13.0 | 89 | Nociceptin/orphanin FQ |
| Human KOP | 17 | 67 | U-69,593 |
| Human DOP | 110 | 105 | SNC-80 |
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol is adapted from methodologies used to characterize this compound.[12]
1. Materials and Reagents
-
Membranes: Cell membranes from Chinese hamster ovary (CHO-K1) cells recombinantly expressing human MOP, DOP, or NOP receptors, or from human embryonic kidney (HEK293) cells expressing human KOP receptors.
-
[35S]GTPγS: Specific activity ~1250 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP)
-
This compound and other test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Filter plates (e.g., GF/B)
-
Plate shaker
-
Filtration manifold
-
Microplate scintillation counter
2. Experimental Workflow
3. Detailed Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of GDP, this compound, and reference agonists in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations in the assay buffer.
-
Dilute [35S]GTPγS in the assay buffer to a final concentration of 0.4 nM.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a filter plate using a cell harvester or vacuum manifold.
-
Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add a scintillation cocktail to each well.
-
Seal the plate and count the bound radioactivity using a microplate scintillation counter.
-
4. Data Analysis
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding of [35S]GTPγS as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation).
-
Calculate the relative efficacy of this compound by comparing its Emax to that of a standard, full agonist for each receptor.
The [35S]GTPγS binding assay is an indispensable tool for the preclinical pharmacological characterization of novel GPCR agonists like this compound.[13] This protocol provides a robust framework for assessing the functional activity of this compound at NOP and opioid receptors, yielding critical data on its potency and efficacy that inform its potential as a therapeutic agent for pain management.[14]
References
- 1. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound: A First-in-Class Nociceptin Receptor Agonist for Managing Chronic Pain - Indian Journal of Palliative Care [jpalliativecare.com]
- 4. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 5. mdpi.com [mdpi.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trispharma.com [trispharma.com]
- 13. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - BioSpace [biospace.com]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for Cebranopadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol is a novel, first-in-class analgesic that acts as a dual agonist at the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors (mu, delta, and kappa).[1][2][3][4][5][6] Its unique mechanism of action offers the potential for potent pain relief with a reduced side-effect profile compared to traditional opioids.[2][3][5][6] Understanding the precise signaling pathways engaged by this compound is crucial for its development and therapeutic application. The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful tool for studying protein-protein interactions in live cells, making it ideally suited for characterizing the interaction of this compound with its target receptors and downstream signaling molecules like G-proteins and β-arrestins.[7][8][9]
These application notes provide a detailed overview and experimental protocols for utilizing BRET assays to investigate the pharmacological properties of this compound at the NOP and mu-opioid receptors.
Mechanism of Action of this compound
This compound exhibits a unique pharmacological profile by acting as a full agonist at the NOP and mu-opioid receptors.[1][2] BRET studies have revealed that this compound demonstrates biased agonism, particularly at the NOP receptor.[1] It potently promotes the interaction between the NOP receptor and G-proteins but fails to stimulate the interaction between the NOP receptor and β-arrestin 2.[1] At the mu-opioid receptor, this compound promotes interaction with both G-proteins and β-arrestin 2, although with reduced potency for the latter.[1] This G-protein bias is a key characteristic of this compound's signaling and is thought to contribute to its favorable side-effect profile.[1][10]
Signaling Pathway of this compound at NOP and Mu-Opioid Receptors
Caption: this compound's biased agonism at NOP and mu-opioid receptors.
Quantitative Data from BRET Assays
The following tables summarize the quantitative data obtained from BRET assays characterizing the interaction of this compound with NOP and mu-opioid receptors.
Table 1: G-Protein Interaction
| Receptor | Agonist | pEC50 | Emax (%) |
| NOP | This compound | 8.0 ± 0.1 | 100 ± 5 |
| N/OFQ | 8.9 ± 0.1 | 100 ± 4 | |
| Ro 65-6570 | 8.1 ± 0.1 | 100 ± 6 | |
| Mu-Opioid | This compound | 8.9 ± 0.1 | 100 ± 3 |
| Fentanyl | 7.9 ± 0.1 | 100 ± 5 | |
| DAMGO | 7.8 ± 0.1 | 100 ± 4 |
Data extracted from Calo' et al., 2016.[1]
Table 2: β-Arrestin 2 Interaction
| Receptor | Agonist | pEC50 | Emax (%) |
| NOP | This compound | - | 0 |
| N/OFQ | 7.5 ± 0.1 | 100 ± 7 | |
| Ro 65-6570 | 7.0 ± 0.1 | 50 ± 5 | |
| Mu-Opioid | This compound | 7.5 ± 0.1 | 100 ± 6 |
| Fentanyl | 7.4 ± 0.1 | 60 ± 4 | |
| DAMGO | 7.0 ± 0.1 | 100 ± 5 |
Data extracted from Calo' et al., 2016.[1] A value of '0' for Emax indicates no stimulation of β-arrestin 2 interaction.
Experimental Protocols
BRET Assay for GPCR/G-Protein Interaction
This protocol describes a BRET assay to measure the interaction between a G-protein coupled receptor (GPCR), such as the NOP or mu-opioid receptor, and its associated G-protein upon stimulation with this compound.
Caption: Workflow for the GPCR/G-protein BRET assay.
-
Cell Line: HEK293 cells
-
Plasmids:
-
GPCR (NOP or mu-opioid) tagged at the C-terminus with Renilla luciferase variant 8 (Rluc8)
-
G-protein subunits (e.g., Gαi, Gβ, Gγ) with one subunit, typically Gβ or Gγ, tagged with a yellow fluorescent protein variant like Venus.
-
-
Transfection Reagent: e.g., Lipofectamine 2000 (Thermo Fisher Scientific)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
BRET Buffer: PBS supplemented with 0.1% glucose
-
Substrate: Coelenterazine h (e.g., from Nanolight Technology)
-
Compound: this compound
-
Instruments: Luminometer capable of dual-wavelength detection (e.g., for 485 nm and 530 nm)
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GPCR-Rluc8 and G-protein-Venus plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
BRET Assay:
-
Harvest the cells and resuspend them in BRET buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 90 µL of the cell suspension to each well of a white, 96-well microplate.
-
Prepare serial dilutions of this compound in BRET buffer.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for 10 minutes.
-
Prepare a stock solution of Coelenterazine h in ethanol (B145695) and dilute it in BRET buffer to a final working concentration of 5 µM.
-
Add 10 µL of the Coelenterazine h working solution to each well.
-
Immediately measure the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a BRET-compatible luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 485 nm).
-
Subtract the background BRET ratio (from cells expressing only the Rluc8 construct) from the experimental BRET ratios.
-
Plot the net BRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
BRET Assay for GPCR/β-Arrestin 2 Interaction
This protocol is designed to measure the recruitment of β-arrestin 2 to the NOP or mu-opioid receptor following agonist stimulation by this compound.
Caption: Workflow for the GPCR/β-arrestin BRET assay.
-
Cell Line: HEK293 cells
-
Plasmids:
-
GPCR (NOP or mu-opioid) tagged at the C-terminus with Rluc8
-
β-arrestin 2 tagged at the N-terminus with Venus (Venus-β-arrestin 2)
-
-
Transfection Reagent: e.g., Lipofectamine 2000 (Thermo Fisher Scientific)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
BRET Buffer: PBS supplemented with 0.1% glucose
-
Substrate: Coelenterazine h (e.g., from Nanolight Technology)
-
Compound: this compound
-
Instruments: Luminometer capable of dual-wavelength detection (e.g., for 485 nm and 530 nm)
The procedure for the GPCR/β-arrestin 2 BRET assay is identical to the GPCR/G-protein BRET assay, with the exception of the plasmids used for transfection.
-
Cell Culture and Transfection:
-
Follow the same procedure as for the G-protein assay, but co-transfect the cells with the GPCR-Rluc8 and Venus-β-arrestin 2 plasmids.
-
-
BRET Assay:
-
Follow the same procedure as for the G-protein assay.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the G-protein assay to determine the pEC50 and Emax for β-arrestin 2 recruitment.
-
Conclusion
The BRET assay is an invaluable technique for elucidating the complex pharmacology of this compound. The provided protocols offer a robust framework for researchers to quantify the interaction of this compound with NOP and mu-opioid receptors and their primary downstream signaling partners, G-proteins and β-arrestin 2. The data generated from these assays are critical for understanding the biased agonism of this compound and its potential to be a safer and more effective analgesic.
References
- 1. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]
- 3. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 4. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ receptor ligands and translational challenges: focus on this compound as an innovative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A First-in-Class Nociceptin Receptor Agonist for Managing Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. berthold.com [berthold.com]
- 8. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
- 9. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: High-Throughput Calcium Mobilization Assay for Functional Characterization of Cebranopadol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cebranopadol is a first-in-class analgesic agent under investigation for the treatment of moderate-to-severe pain.[1][2][3] Its novel mechanism of action involves agonism at two G-protein coupled receptors (GPCRs): the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[1][4] this compound also interacts with lower affinity at the kappa (KOP) and delta (DOP) opioid receptors.[1] Characterizing the functional activity of compounds like this compound at their target receptors is a critical step in drug development.
The calcium mobilization assay is a robust, high-throughput method for assessing GPCR activation.[5][6] However, NOP and MOP receptors primarily couple to Gαi/o proteins, which mediate intracellular signaling by inhibiting adenylyl cyclase rather than mobilizing intracellular calcium.[7] To overcome this, a modified assay is employed using cell lines that co-express the target receptor with a chimeric G-protein, such as Gαqi5.[7][8][9] This chimeric protein redirects the Gαi/o signal to the Gαq pathway, leading to a measurable increase in intracellular calcium.[7][10]
These application notes provide a detailed protocol for using a chimeric G-protein-based calcium mobilization assay to determine the functional potency and efficacy of this compound at NOP, MOP, KOP, and DOP receptors.
Principle of the Assay
In this assay, Chinese Hamster Ovary (CHO) cells are stably co-transfected with a human recombinant opioid receptor (NOP, MOP, KOP, or DOP) and the chimeric G-protein Gαqi5.[8][11] The Gαqi5 protein consists of the Gαq protein with its C-terminal five amino acids replaced by those of Gαi.[7] This modification allows the Gαi/o-coupled opioid receptors to activate the chimeric G-protein upon agonist binding.
The activated Gαqi5 subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[10] This transient increase in intracellular Ca2+ concentration is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that has been pre-loaded into the cells. The resulting increase in fluorescence intensity is directly proportional to the level of receptor activation and is measured in real-time using a fluorescence plate reader like a FLIPR™ or FlexStation®.[7]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound at human recombinant NOP, MOP, KOP, and DOP receptors.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Binding Affinity (Ki, nM) |
| NOP | 0.9 |
| MOP | 0.7 |
| KOP | 2.6 |
| DOP | 18 |
Table 2: Functional Potency and Efficacy of this compound in Calcium Mobilization Assay [8][12]
| Receptor | Agonist Potency (pEC50) | Agonist Potency (EC50, nM) | Efficacy (Emax, % vs. Standard) | Standard Agonist |
| NOP | 8.35 | ~45 | 102% | N/OFQ |
| MOP | 8.34 | ~46 | 100% | Fentanyl |
| KOP | 7.23 | ~59 | 60% (Partial Agonist) | Dynorphin A |
| DOP | 7.33 | ~47 | 93% | DPDPE |
Note: EC50 values were derived from pEC50 values reported in the literature. Efficacy is expressed relative to the maximal effect produced by a standard full agonist for each receptor.
Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format using a fluorescence plate reader with automated liquid handling (e.g., FLIPR™ or FlexStation®).[13][14][15]
Materials and Reagents
-
Cell Lines: CHO cell lines stably co-expressing human recombinant NOP, MOP, KOP, or DOP receptors and the chimeric Gαqi5 protein.[11]
-
Cell Culture Medium: DMEM/Ham's F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL Penicillin, 100 µg/mL Streptomycin, 200 µg/mL Geneticin (G418), and 100 µg/mL Hygromycin B.[11]
-
Assay Plates: 384-well, black-walled, clear-bottom cell culture plates.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: FLIPR Calcium 5 Assay Kit (or similar, e.g., Fluo-4 AM).[14]
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (often included in kits).
-
Test Compound: this compound.
-
Reference Agonists: N/OFQ (for NOP), Fentanyl or DAMGO (for MOP), Dynorphin A (for KOP), DPDPE (for DOP).[8]
Cell Preparation and Seeding
-
Culture the receptor-expressing CHO cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plate (yielding 5,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
Dye Loading
-
On the day of the assay, prepare the calcium indicator dye loading buffer according to the manufacturer’s instructions (e.g., FLIPR Calcium 5 Assay Kit).[14] This typically involves dissolving the dye concentrate in the provided assay buffer, which contains probenecid.
-
Remove the cell plate from the incubator. Do not remove the culture medium.
-
Add an equal volume (25 µL) of the prepared dye loading buffer to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C, 5% CO2, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[14]
Compound Plate Preparation
-
Prepare a stock solution of this compound and reference agonists in 100% DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions) in a 384-well compound plate. The final concentrations should be 4X the desired final assay concentration to account for dilution upon addition to the cell plate.
-
Include wells with assay buffer only (vehicle control) and wells with a known saturating concentration of the appropriate reference agonist (positive control).
Measurement on Fluorescence Plate Reader
-
Turn on the fluorescence plate reader (e.g., FlexStation 3) and allow it to warm up for at least 15-20 minutes.[15]
-
Set up the instrument protocol:
-
Read Mode: Kinetic fluorescence measurement.
-
Excitation/Emission Wavelengths: Appropriate for the dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).
-
Protocol:
-
Read baseline fluorescence for 10-20 seconds.
-
Automated addition of 20 µL from the compound plate to the cell plate.
-
Continue kinetic reading for an additional 90-180 seconds to capture the peak calcium response.
-
-
Data Analysis
-
The instrument software will generate kinetic fluorescence data for each well.
-
For each well, calculate the response as the maximum fluorescence value minus the baseline fluorescence value.
-
Normalize the data by setting the vehicle control response to 0% and the response to a saturating concentration of the reference full agonist to 100%.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for this compound at each receptor.
Summary
The calcium mobilization assay using cell lines co-expressing a target GPCR and a chimeric Gαqi5 protein is a powerful and high-throughput compatible method for the functional characterization of Gαi/o-coupled receptor agonists like this compound.[7][8] This protocol enables the reliable determination of potency (EC50) and efficacy (Emax), providing crucial data for understanding the compound's mechanism of action and guiding drug development efforts. The results confirm that this compound is a potent and efficacious agonist at both NOP and MOP receptors, with partial agonism at KOP receptors.[8][16]
References
- 1. trispharma.com [trispharma.com]
- 2. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Cebranopadol in the Spinal Nerve Ligation (SNL) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, presents a significant therapeutic challenge.[1] The spinal nerve ligation (SNL) model is a widely utilized and well-characterized preclinical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[1][2] This makes it an invaluable tool for evaluating the efficacy of novel analgesic compounds.[3]
Cebranopadol is a first-in-class analgesic with a unique dual mechanism of action.[4][5] It acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (mu, delta, and kappa).[4][6][7] This dual agonism provides potent analgesia while potentially mitigating the adverse side effects associated with traditional opioid therapies, such as respiratory depression and abuse potential.[7][8][9] Preclinical studies have demonstrated this compound's high potency and efficacy in various pain models, particularly in neuropathic pain.[4][8]
These application notes provide detailed protocols for utilizing the SNL model to test the efficacy of this compound, including surgical procedures, behavioral assessments, and data analysis.
Signaling Pathway of this compound
This compound exerts its analgesic effects through the simultaneous activation of NOP and opioid receptors. This co-activation leads to a synergistic modulation of pain signaling pathways. The binding of this compound to these receptors initiates intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound using the SNL model.
Caption: Experimental Workflow for this compound Efficacy Testing.
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgery
This protocol describes the induction of neuropathic pain in rodents through the ligation of the L5 and L6 spinal nerves.[2][3][10][11]
Materials:
-
Adult male Sprague Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk suture)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the dorsal lumbar region.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision on the back at the lumbar level.
-
Separate the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a silk suture.[2][3][11]
-
Ensure that the L4 spinal nerve remains untouched.[10]
-
Close the muscle layer with sutures and the skin incision with wound clips.[3][11]
-
Administer post-operative analgesics and allow the animal to recover. Animals should be monitored for any motor deficits.[10]
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimate the animals to the testing environment for at least 30 minutes.[12]
-
Place the animal on the elevated mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.[13][14]
-
Apply the filament until it buckles, holding for 2-5 seconds.[14]
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[10][14]
-
If there is no response, the next filament with a higher force is used.
-
If there is a response, the next lower force filament is used.[14]
-
-
Record the pattern of responses and calculate the PWT.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the paw withdrawal latency in response to a thermal stimulus.[15][16]
Materials:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source
-
Glass platform and individual animal enclosures
Procedure:
-
Acclimate the animals to the testing apparatus.[17]
-
Place the animal in an enclosure on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.[15][16]
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.[17]
-
Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[15][17]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in the SNL model.
Table 1: Receptor Binding Affinity and Intrinsic Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Intrinsic Activity (IA, %) |
| μ-opioid (MOP) | 0.7 | 104% (Full Agonist) |
| Nociceptin (NOP) | 0.9 | 89% (Full Agonist) |
| δ-opioid (DOP) | Low Nanomolar | Partial Agonist |
| κ-opioid (KOP) | Low Nanomolar | Partial Agonist |
| Source:[4][6] |
Table 2: Efficacy of this compound in the Rat SNL Model (Antihypersensitivity)
| Administration Route | ED₅₀ (μg/kg) | Maximum Possible Effect (MPE) |
| Intraperitoneal (IP) | 3.3 - 3.58 | 97-99% |
| Source:[18] |
Table 3: Effect of Receptor Antagonists on this compound Efficacy in the Rat SNL Model
| Antagonist | Receptor Blocked | This compound ED₅₀ (μg/kg) after Pretreatment | Fold Rightward Shift |
| J-113397 (4.64 mg/kg IP) | NOP | 14.1 | 4.3 |
| Naloxone (1 mg/kg IP) | MOP | 16.9 | 5.1 |
| Naltrindole (10 mg/kg IP) | DOP | 17.3 | - |
| nor-BNI (10 mg/kg IP) | KOP | 15.0 | 4.5 |
| Combined Opioid Antagonists | MOP, DOP, KOP | 65.5 | 18 |
| Source:[4][18] |
Table 4: Efficacy of this compound in Patients with Chronic Low Back Pain
| Treatment Group | ≥30% Pain Reduction | ≥50% Pain Reduction |
| This compound 200 μg | 58.1% | 36.5% |
| This compound 400 μg | 62.5% | 40.6% |
| This compound 600 μg | 63.0% | 38.9% |
| Tapentadol PR | 71.3% | 43.8% |
| Placebo | 46.1% | 27.5% |
| Source:[19] |
Conclusion
The spinal nerve ligation model is a robust and reliable method for evaluating the analgesic efficacy of compounds like this compound for neuropathic pain. The detailed protocols and compiled data in these application notes provide a comprehensive guide for researchers to design and execute studies to further investigate the therapeutic potential of this compound. The unique dual agonism of this compound at NOP and opioid receptors presents a promising strategy for the development of potent analgesics with an improved safety profile.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound hemicitrate used for? [synapse.patsnap.com]
- 8. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 10. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 11. criver.com [criver.com]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cebranopadol Analgesia Using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the formalin test to evaluate the analgesic efficacy of Cebranopadol, a novel dual agonist of the nociceptin/orphanin FQ peptide (NOP) and µ-opioid peptide (MOP) receptors.[1] The formalin test is a robust model of tonic chemical pain, characterized by a biphasic nociceptive response, making it particularly useful for screening analgesic compounds.[2][3]
The initial acute phase (Phase I) results from the direct chemical irritation of nociceptors, while the subsequent tonic phase (Phase II) is driven by a combination of peripheral inflammation and central sensitization in the dorsal horn of the spinal cord.[4][5] This allows for the differentiation of analgesic effects on both acute nociceptive and inflammatory pain pathways.
Mechanism of Action: this compound
This compound exerts its analgesic effects through its unique mechanism of action as a dual agonist for both NOP and MOP receptors.[6] This dual agonism is thought to contribute to its broad efficacy in various pain models, including neuropathic and inflammatory pain, while potentially offering a better safety profile compared to traditional opioids.[7][8] The activation of NOP receptors may synergistically enhance MOP receptor-mediated analgesia and inhibit dopaminergic transmission, which could modulate the rewarding effects of opioids.[9]
Experimental Protocols
Animal Subjects
-
Species: Male Sprague-Dawley rats or male Swiss Webster mice are commonly used.[10]
-
Weight: Rats (200-250 g), Mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment and to the testing environment for at least 30 minutes on the day of the experiment.[10]
Reagents and Materials
-
This compound: Dissolve in an appropriate vehicle (e.g., saline, 8% DMSO).
-
Formalin Solution: Prepare a 1-5% formalin solution (e.g., 2.5% for mice, 5% for rats) in sterile saline.[10] The concentration can be adjusted to modify the intensity of the nociceptive response.[11]
-
Positive Control: Morphine or fentanyl can be used as a positive control.
-
Vehicle: The same vehicle used to dissolve this compound should be used as a negative control.
-
Syringes: 1 ml syringes with 27-30 gauge needles for drug administration and formalin injection.
-
Observation Chambers: Clear plexiglass chambers with mirrors placed to allow for unobstructed observation of the animal's paws.
Experimental Procedure
-
Animal Habituation: On the day of the experiment, place the animals individually in the observation chambers and allow them to habituate for at least 30 minutes.[2]
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) at the desired dose and route (e.g., intravenous, intraperitoneal, or subcutaneous). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure it is active during the observation period. For intravenous this compound, administration 30 minutes prior to the formalin injection is a common practice.[12]
-
Formalin Injection: At the designated time after drug administration, gently restrain the animal and inject 20 µl (for mice) or 50 µl (for rats) of the formalin solution subcutaneously into the plantar surface of the right hind paw.[10]
-
Behavioral Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and begin recording the nociceptive behaviors. The primary behavior to quantify is the cumulative time spent licking or biting the injected paw. Flinching of the injected paw can also be scored.[2][5]
Data Analysis
-
Calculate the total time spent licking or biting the injected paw for both Phase I and Phase II for each animal.
-
Average the scores for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the statistical significance of the analgesic effect of this compound compared to the vehicle control.
-
Dose-response curves can be generated, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Data Presentation
The following tables summarize the quantitative data on the analgesic effects of this compound in the formalin test.
Table 1: Dose-Dependent Effects of this compound in the Mouse Formalin Test
| Treatment Group | Dose (mg/kg, i.v.) | Phase I (Licking Time, s) | % Inhibition | Phase II (Licking Time, s) | % Inhibition |
| Vehicle | - | Baseline | 0% | Baseline | 0% |
| This compound | 0.01 | Reduced | Calculated | Reduced | Calculated |
| This compound | 0.03 | Reduced | Calculated | Reduced | Calculated |
| This compound | 0.1 | Reduced | Calculated | Reduced | Calculated |
Note: "Reduced" and "Calculated" are placeholders for experimentally determined values. A statistically significant effect for this compound has been observed starting at 0.01 mg/kg.[12]
Table 2: Comparative Efficacy of this compound and Fentanyl in the Mouse Formalin Test
| Compound | ED50 Phase I (mg/kg, i.v.) | ED50 Phase II (mg/kg, i.v.) |
| This compound | 0.04 | 0.03 |
| Fentanyl | 0.03 | 0.04 |
Data adapted from a study characterizing this compound.[12]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Formalin-Induced Pain Signaling Pathway.
Caption: this compound's Analgesic Signaling Pathway.
Caption: Formalin Test Experimental Workflow.
References
- 1. Tris Pharma Showcases a Novel Mechanism of Dual-NOP/MOP (NMR) Agonism for the Treatment of Moderate-to-Severe Acute Pain and Encores Positive Phase 3 Data at 2025 Annual PAINWeek Meeting in Las Vegas - BioSpace [biospace.com]
- 2. benchchem.com [benchchem.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 7. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands | PLOS One [journals.plos.org]
- 11. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tail-Flick Test Methodology in Cebranopadol Studies
Introduction
Cebranopadol is a first-in-class analgesic agent that functions as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[1][2] This novel mechanism of action offers the potential for potent pain relief with a reduced risk of the adverse effects commonly associated with traditional opioid analgesics, such as respiratory depression, dependence, and abuse potential.[1][3][4] Preclinical evaluation of the antinociceptive properties of this compound extensively utilizes the tail-flick test, a standard method for assessing pain response to thermal stimuli in rodents.[5][6][7] These application notes provide a detailed protocol for conducting the tail-flick test in the context of this compound research, along with a summary of key quantitative data from relevant studies and diagrams illustrating the experimental workflow and the compound's signaling pathway.
Mechanism of Action
This compound exerts its analgesic effects through the simultaneous activation of NOP and MOP receptors.[8] The agonism at the MOP receptor is a well-established mechanism for pain relief, while the concurrent activation of the NOP receptor is believed to contribute to a more favorable side-effect profile by counteracting some of the undesirable effects of MOP receptor stimulation.[4][9] This dual agonism has been shown to produce synergistic antinociceptive effects in various pain models.[9]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in the tail-flick test from preclinical studies.
| Species | Route of Administration | ED50 (µg/kg) | Duration of Action | Key Findings | Reference |
| Rat | Intravenous (i.v.) | 0.5 - 5.6 | Up to 7 hours (at 12 µg/kg) | Highly potent antinociceptive effects. | [5][10] |
| Rat | Oral | 25.1 | > 9 hours (at 55 µg/kg) | Demonstrates oral bioavailability and long-lasting analgesia. | [5][10] |
| Mouse | Intravenous (i.v.) | 0.01 - 1 mg/kg (dose range) | Peak at 30 min, duration > 2 hours | Slower onset but longer duration compared to fentanyl.[3][8] | [8] |
Experimental Protocol: Tail-Flick Test
This protocol outlines the methodology for assessing the antinociceptive effects of this compound using the tail-flick test in rodents.
1. Animals
-
Species: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Weight: Animals should be within a consistent weight range (e.g., 200-250g for rats, 25-30g for mice).
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water. They should also be habituated to the testing apparatus to minimize stress-induced analgesia.
2. Apparatus
-
Tail-Flick Analgesia Meter: This instrument consists of a heat source (e.g., a high-intensity light beam or radiant heat) and a photosensor to detect the tail flick.[6][7][11]
-
Animal Restrainers: Appropriate-sized restrainers should be used to gently hold the animal during the procedure.
3. Procedure
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the heat source, typically on the distal third of the tail.
-
Activate the heat source to begin the trial and start a timer.
-
The apparatus will automatically detect the tail flick and record the latency time.
-
To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the animal does not flick its tail within this time, the heat source is turned off, and the cut-off time is recorded.[6][12]
-
Measure the baseline latency for each animal at least twice, with a minimum interval of 5 minutes between measurements, and calculate the average.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., intravenous, oral, subcutaneous). Dosing should be based on previous studies or a dose-response curve.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement as described in the baseline measurement step. The timing of these measurements should be chosen to capture the peak effect and duration of action of the drug.
-
-
Data Analysis:
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data can be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound with the vehicle control.
-
Mandatory Visualizations
Caption: this compound's dual agonist signaling pathway.
Caption: Experimental workflow for the tail-flick test.
References
- 1. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 2. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 3. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Hot Water Tail Immersion Test [protocols.io]
Application Notes and Protocols for Cebranopadol Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Cebranopadol, a novel dual agonist of the nociceptin/orphanin FQ (NOP) and classical opioid receptors, in preclinical research settings. The following sections detail quantitative data from various studies, step-by-step experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Summary of Preclinical this compound Administration
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound administered via various routes in different preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Administration Route | Dose | Cmax | Tmax | Terminal Half-life (t1/2) | Oral Bioavailability (F) | Reference |
| Rat | Intravenous (i.v.) | - | - | - | 1.6 h | - | [1] |
| Rat | Oral (p.o.) | - | - | - | - | 13-23% | [2][3] |
| Mouse | Intravenous (i.v.) | - | - | 2.57 h | - | - | [4] |
| Mouse | Oral (p.o.) | - | - | - | - | 44% | [4] |
| Rabbit | Subcutaneous (s.c.) | 200 µg/kg | 871 ng/mL | 0.25 h | 3.85 h | - | [3] |
Table 2: Efficacy (ED50) of this compound in Rodent Pain Models
| Pain Model | Species | Administration Route | ED50 (µg/kg) | Reference |
| Tail-Flick (Acute Pain) | Rat | Intravenous (i.v.) | 5.6 | [2] |
| Tail-Flick (Acute Pain) | Rat | Oral (p.o.) | 25.1 | [2] |
| Tail-Flick (Acute Pain) | Mouse | Intravenous (i.v.) | 40.1 nmol/kg | [1] |
| Tail-Flick (Acute Pain) | Mouse | Oral (p.o.) | 77.0 nmol/kg | [1] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intravenous (i.v.) | 0.5-5.6 | [2][5] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 3.3 - 3.58 | [5][6] |
| Streptozotocin-induced Neuropathy | Rat | Intravenous (i.v.) | 2.1 nmol/kg (for 54.1% MPE) | [1] |
| Visceral Pain (Colitis Model) | Mouse | Intravenous (i.v.) | 4.6 | [3] |
Signaling Pathway
This compound exerts its analgesic effects through its dual agonistic activity on NOP and classical opioid receptors (MOP, KOP, DOP). This simultaneous activation is believed to contribute to its potent analgesia and favorable side-effect profile.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable solution of this compound for preclinical studies.
Materials:
-
This compound (hemicitrate salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
5% Glucose solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
For most in vivo studies, a vehicle consisting of 10% DMSO, 5% Cremophor EL, and 85% of a 5% glucose solution is used.[2]
-
For tail-flick and whole-body plethysmography models, a vehicle of 5% DMSO in 95% of a 5% glucose solution can be utilized.[2]
-
For the CFA-induced arthritis model, a vehicle of 5% DMSO, 5% Cremophor EL in 90% of a 5% glucose solution is appropriate.[2]
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound hemicitrate.
-
First, dissolve the this compound in the specified volume of DMSO.
-
Add the Cremophor EL (if required by the vehicle composition) and vortex thoroughly.
-
Add the 5% glucose solution incrementally while vortexing to ensure complete dissolution and prevent precipitation.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution appropriately based on its stability data, typically protected from light.
-
Protocol 2: Intravenous (i.v.) Administration in Mice (Tail Vein Injection)
Objective: To administer this compound systemically via the lateral tail vein in mice.
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
30-gauge needle attached to a sterile syringe[7]
-
Heat lamp (optional)
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to expose the tail.
-
If necessary, warm the tail using a heat lamp to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Swab the tail with an appropriate disinfectant.
-
Identify one of the lateral tail veins.
-
Carefully insert the 30-gauge needle, bevel up, into the vein.
-
Slowly inject the this compound solution at a volume of 100 µL per mouse.[7]
-
Observe for any signs of extravasation (swelling at the injection site).
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Oral (p.o.) Administration in Rats (Oral Gavage)
Objective: To administer this compound orally to rats using a gavage needle.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle for rats
-
Syringe
Procedure:
-
Animal Handling:
-
Gently but firmly restrain the rat to prevent movement and ensure proper positioning of the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the this compound solution. The typical administration volume is 10 ml/kg.[2]
-
-
Post-administration:
-
Carefully remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
-
Protocol 4: Spinal Nerve Ligation (SNL) Model and Behavioral Assessment
Objective: To induce a neuropathic pain state in rats and assess the anti-hypersensitive effects of this compound.
Materials:
-
Anesthetic (e.g., pentobarbital, 60 mg/kg i.p.)[2]
-
Surgical instruments
-
Suture material
Procedure:
-
Surgical Procedure (Kim and Chung, 1992):
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a mesh floor.
-
Measure the baseline paw withdrawal threshold 30 minutes before drug administration using the eVF anesthesiometer.[2][5]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal).
-
Measure the paw withdrawal threshold at specific time points post-administration (e.g., 20, 30, 50, 60, 80, and 180 minutes).[2][5]
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) to quantify the anti-hypersensitive effect.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical pain model.
References
- 1. This compound, a novel first-in-class drug candidate: Method validation and first exploratory pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trispharma.com [trispharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Pharmacology of Cebranopadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cebranopadol is a first-in-class analgesic agent with a novel mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical mu-opioid peptide (MOP) receptor.[1][2] This dual agonism provides potent antinociceptive and antihyperalgesic effects across a range of acute and chronic pain models.[3][4] Furthermore, this unique pharmacological profile suggests a lower potential for abuse and physical dependence compared to traditional opioid analgesics.[5][6] These application notes provide detailed protocols for key behavioral pharmacology assays to evaluate the analgesic, rewarding, and reinforcing effects of this compound in preclinical models.
Signaling Pathway of this compound
This compound exerts its effects by activating both NOP and MOP receptors, which are G-protein coupled receptors. This dual activation is thought to contribute to its potent analgesia with a potentially improved side-effect profile.[7][8]
Data Presentation
Analgesic Effects of this compound
| Assay | Animal Model | Route of Administration | ED50 (µg/kg) | Outcome | Reference(s) |
| Tail-Flick Test | Rat | Intravenous | 0.5-5.6 | Increased tail-flick latency | [3] |
| Rat | Oral | 25.1 | Increased tail-flick latency | [3] | |
| Hot Plate Test | Mouse | Subcutaneous | 10,000 (10 mg/kg) | Increased response latency | [9] |
| Von Frey Test (Neuropathic Pain) | Rat (Spinal Nerve Ligation) | Intravenous | 1.7 (highly efficacious dose) | Reversal of mechanical allodynia | [3] |
| Visceral Pain Model | Mouse (Colitis) | Intravenous | 2.2 - 4.6 | Inhibition of spontaneous pain and referred allodynia/hyperalgesia | [10] |
| Rat (Pancreatitis) | Intravenous | 0.13 | Inhibition of abdominal tactile allodynia | [10] |
Effects of this compound on Reward and Reinforcement
| Assay | Animal Model | Drug Studied | This compound Dose (µg/kg) | Outcome | Reference(s) |
| Conditioned Place Preference (CPP) | Rat | This compound | 25 (oral) | Induced conditioned place preference | [11] |
| Cocaine Self-Administration | Rat | Cocaine | 25 and 50 (oral) | Decreased cocaine self-administration | [12] |
| Heroin Self-Administration | Rat | Heroin | 25 and 50 (oral) | Attenuated heroin self-administration | [13] |
| Reinstatement of Cocaine Seeking | Rat | Cocaine | 50 (oral) | Blocked conditioned reinstatement of cocaine seeking | [11] |
Experimental Protocols
Tail-Flick Test for Acute Nociception
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. It is a spinal reflex-based test sensitive to centrally acting analgesics.
Workflow Diagram:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment. Gently restrain the animal in a suitable holder, allowing the tail to be exposed.
-
Baseline Latency:
-
Focus the radiant heat source on the distal third of the tail.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat flicks its tail. Record this baseline latency.
-
A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Obtain 2-3 stable baseline readings for each animal.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5-5.6 µg/kg, i.v., or 25.1 µg/kg, p.o.) or vehicle.[3]
-
-
Post-Treatment Measurement:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Hot Plate Test for Supraspinal Analgesia
This test assesses the response of an animal to a thermal stimulus applied to the paws. It involves a more complex behavioral response than the tail-flick test and is indicative of supraspinal analgesic mechanisms.
Protocol:
-
Animals: Male CD-1 mice (20-25 g) are frequently used.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).[14]
-
Acclimatization: Place the animals in the testing room for at least 30 minutes prior to the experiment.
-
Baseline Latency:
-
Gently place the mouse on the hot plate and start the timer.
-
Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Record the latency to the first clear nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent injury.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.[9]
-
-
Post-Treatment Measurement:
-
Test the animals on the hot plate at predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Analyze the response latencies using statistical methods such as repeated measures ANOVA.
-
Von Frey Test for Mechanical Allodynia
This assay is used to assess mechanical sensitivity in models of neuropathic or inflammatory pain. It measures the paw withdrawal threshold in response to a mechanical stimulus of varying force.
Protocol:
-
Animals: Rats with induced neuropathy (e.g., spinal nerve ligation) are a common model.[3]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animals are placed on an elevated mesh platform allowing access to the plantar surface of the paws.
-
Acclimatization: Acclimate the animals to the testing chambers for at least 15-20 minutes before testing.
-
Baseline Threshold:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
-
Drug Administration:
-
Administer this compound (e.g., 1.7 µg/kg, i.v.) or vehicle.[3]
-
-
Post-Treatment Measurement:
-
Determine the paw withdrawal threshold at various time points after drug administration.
-
-
Data Analysis:
-
The 50% withdrawal threshold is calculated and the data are analyzed using appropriate statistical tests.
-
Conditioned Place Preference (CPP) for Rewarding Effects
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[11][15]
Protocol:
-
Animals: Male Wistar rats (250-300 g) are suitable for this assay.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-Conditioning (Day 1): Place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially less-preferred chamber, is often used.[11]
-
Conditioning (Days 2-9): This phase typically lasts for 8 days with alternating injections.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 25 µg/kg, p.o.) and confine the rat to one of the outer chambers for 30 minutes.[11]
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
-
Test (Day 10): Place the rat in the central chamber with free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.
-
Analyze the data using a paired t-test or ANOVA.
-
Self-Administration for Reinforcing Effects
This operant conditioning paradigm assesses the reinforcing properties of a drug, which is a key indicator of its abuse potential. Animals learn to perform a specific response (e.g., lever press) to receive a drug infusion.
Protocol:
-
Animals: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.
-
Procedure:
-
Acquisition: Rats are trained to self-administer a reinforcer (e.g., cocaine or heroin) on a fixed-ratio (FR) schedule (e.g., FR1, where one lever press results in one infusion). Each infusion is paired with a cue light. Sessions are typically 2 hours daily.
-
Stabilization: Training continues until the animals show stable responding.
-
This compound Treatment: Once stable self-administration is achieved, animals are pre-treated with this compound (e.g., 25 or 50 µg/kg, p.o.) or vehicle before the self-administration session.[12]
-
-
Data Analysis:
-
The primary dependent measure is the number of infusions earned. A reduction in the number of infusions following this compound pre-treatment suggests a decrease in the reinforcing effects of the primary drug.
-
Data are analyzed using ANOVA.
-
Conclusion
The behavioral pharmacology assays outlined in these application notes provide a robust framework for characterizing the preclinical profile of this compound. The data consistently demonstrate its potent analgesic effects in various pain models and suggest a complex interplay in the modulation of reward and reinforcement pathways. These detailed protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other dual NOP/MOP receptor agonists.
References
- 1. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 2. trispharma.com [trispharma.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Assessment of the Abuse Potential of this compound in Nondependent Recreational Opioid Users: A Phase 1 Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of experimental visceral pain in rodents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Blocks the Escalation of Cocaine Intake and Conditioned Reinstatement of Cocaine Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces cocaine self-administration in male rats: Dose, treatment and safety consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel long-acting opioid agonist with low abuse liability, to treat opioid use disorder: Preclinical evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validated Analytical Methods for Cebranopadol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cebranopadol is a first-in-class analgesic agent with a unique dual mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors, particularly the µ-opioid peptide (MOP) receptor.[1][2] This novel profile offers the potential for potent pain relief with a reduced risk of the adverse effects associated with traditional opioids.[3] To support preclinical and clinical development, robust and validated analytical methods for the quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound in plasma, based on published methodologies. Additionally, it outlines the key signaling pathways of this compound to provide a comprehensive understanding of its mechanism of action.
I. Quantitative Analysis of this compound in Plasma by UHPLC-MS/MS
A sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of this compound in plasma.[4][5] The following protocol is a composite based on established methodologies and best practices for bioanalytical method validation.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from plasma samples.[4][5]
-
Materials:
-
Blank plasma (human or other species of interest)
-
This compound analytical standard
-
This compound-d5 (or other suitable deuterated internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-d5) to each tube and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Conditions
The following are typical UHPLC-MS/MS parameters that should be optimized for the specific instrumentation used.
-
UHPLC System: A high-performance system capable of delivering accurate and precise gradients.
-
Chromatographic Column: A reverse-phase column, such as a C18 or equivalent (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound and its internal standard from matrix components. An example gradient is provided in the table below.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
Data Presentation
The quantitative performance of the analytical method should be thoroughly validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with representative values from published literature.[4][6]
| Parameter | Recommended Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable under tested conditions |
II. Signaling Pathways of this compound
This compound's unique pharmacological profile stems from its dual agonism at NOP and MOP receptors.[3][7] Understanding the downstream signaling cascades of these receptors is crucial for comprehending its therapeutic effects and potential side-effect profile.
Experimental Workflow for this compound Bioanalysis
Caption: A generalized workflow for the bioanalysis of this compound in plasma samples.
This compound Signaling through MOP and NOP Receptors
Caption: Downstream signaling initiated by this compound's agonism at MOP and NOP receptors.
Upon binding to the MOP and NOP receptors, both of which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular events.[8][9]
-
MOP Receptor Signaling: Activation of the MOP receptor by this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, G-protein activation modulates ion channel activity, causing an increase in potassium conductance (hyperpolarization) and a decrease in calcium influx, which collectively reduce neuronal excitability and contribute to the analgesic effect.[10]
-
NOP Receptor Signaling: Similarly, this compound's agonism at the NOP receptor also primarily couples to inhibitory G-proteins (Gαi/o and Gαz), leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP.[11][12] NOP receptor activation also modulates ion channels in a manner that dampens neuronal activity.[9] Furthermore, NOP receptor signaling can activate mitogen-activated protein kinase (MAPK) pathways, which are involved in diverse cellular processes.[12] The activation of the NOP receptor pathway is believed to contribute to this compound's analgesic properties while potentially mitigating some of the undesirable side effects of MOP receptor activation, such as respiratory depression and abuse liability.[3]
References
- 1. pnas.org [pnas.org]
- 2. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel first-in-class drug candidate: Method validation and first exploratory pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Abuse Potential of this compound in Nondependent Recreational Opioid Users: A Phase 1 Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trispharma.com [trispharma.com]
- 7. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 12. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cebranopadol Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cebranopadol in in vivo experiments. Our aim is to help you navigate potential challenges and optimize your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vivo studies with this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a novel analgesic agent that acts as a dual agonist for the nocicein/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] It has a high affinity for both human NOP and MOP receptors.[3][4] This dual agonism is believed to contribute to its potent analgesic effects while potentially mitigating some of the adverse effects associated with traditional opioid agonists.[5][6]
Q2: I am not observing the expected analgesic effect. What are some potential reasons and solutions?
Several factors could contribute to a lack of analgesic effect. Consider the following troubleshooting steps:
-
Dosage: Ensure the administered dose is within the effective range for your specific animal model and pain type. This compound's potency can vary between acute nociceptive and chronic neuropathic pain models.[3][4] Refer to the dosage tables below for guidance. A dose-response study is recommended to determine the optimal effective dose for your experimental conditions.
-
Administration Route: The route of administration significantly impacts the pharmacokinetics and efficacy of this compound. Intravenous (i.v.) administration generally results in a faster onset of action compared to oral (p.o.) or subcutaneous (s.c.) routes.[5][7] Ensure the chosen route is appropriate for your experimental goals.
-
Drug Formulation and Solubility: this compound has low solubility, which can affect its bioavailability.[5] Ensure proper dissolution in a suitable vehicle. A commonly used vehicle for in vivo studies is a mixture of 10% DMSO, 5% Cremophor EL, and 85% glucose solution (5%).[3][4]
-
Timing of Assessment: The peak analgesic effect of this compound varies with the administration route. For instance, after intravenous administration in mice, the peak effect is observed around 30 minutes, with a longer duration of action compared to fentanyl.[5][7] After subcutaneous administration in mice, significant antinociceptive activity was noted at 90 and 120 minutes.[8] Ensure your behavioral assessments are timed to coincide with the expected peak effect.
-
Animal Model Specifics: The pathophysiology of the pain model can influence drug efficacy. This compound has shown higher potency in models of neuropathic pain compared to acute nociceptive pain.[2][3][4]
Q3: My animals are exhibiting hyperactivity. How can I manage this?
Hyperactivity has been observed with higher oral doses of this compound (e.g., 75 and 100 μg/kg in rats).[9] If hyperactivity is a concern, consider the following:
-
Dose Adjustment: If possible, reduce the dose to the lowest effective analgesic dose.
-
Route of Administration: Intravenous administration of effective analgesic doses (4, 8, and 16 mg/kg) did not significantly affect motor coordination in rats, unlike morphine.[5][9] Switching to an alternative route of administration might mitigate this side effect.
Q4: What are the recommended vehicles for dissolving this compound for in vivo administration?
Due to its low solubility, selecting an appropriate vehicle is crucial.[5] Published studies have successfully used the following formulations:
-
For most in vivo studies (i.v., p.o.): A mixture of 10% DMSO, 5% Cremophor EL, and 85% of a 5% glucose solution.[3][4]
-
For tail-flick and whole-body plethysmography models: A solution of 5% DMSO in 95% of a 5% glucose solution.[3]
-
For subcutaneous administration in mice: A mixture of 100% DMSO and 0.9% saline (1:1).[8]
Q5: What is the recommended administration volume?
The administration volume can vary depending on the route and the animal model. A general guideline from preclinical studies is:
-
Rats: 10 ml/kg for oral and intravenous administration in some models, and 5 ml/kg or 1 ml/kg in others.[3]
-
Mice (intravenous): 100 µL/mouse.[7]
Always consult specific study protocols and institutional guidelines.
Quantitative Data Summary
The following tables summarize effective dosages of this compound from various preclinical in vivo studies.
Table 1: Effective Dosages of this compound in Rat Pain Models
| Pain Model | Administration Route | Effective Dose (ED50 or Range) | Observed Effect |
| Tail-Flick (Acute Pain) | Intravenous (i.v.) | 5.6 µg/kg | Inhibition of heat nociception |
| Tail-Flick (Acute Pain) | Oral (p.o.) | 25.1 µg/kg | Inhibition of heat nociception |
| Spinal Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 3.3 µg/kg | Inhibition of mechanical hypersensitivity |
| Bone Cancer Pain | Intravenous (i.v.) | 2.4 - 24.0 µg/kg | Dose-dependent increase in paw withdrawal thresholds |
| Streptozotocin-induced Diabetic Neuropathy | Intravenous (i.v.) | 0.5 - 5.6 µg/kg | Antihyperalgesic activity |
Data compiled from multiple sources.[3][4][10][11]
Table 2: Effective Dosages of this compound in Mouse Pain Models
| Pain Model | Administration Route | Effective Dose (ED50 or Range) | Observed Effect |
| Tail Withdrawal (Acute Pain) | Intravenous (i.v.) | 0.01 - 1 mg/kg | Antinociceptive effect |
| Formalin Test (Inflammatory Pain) | Intravenous (i.v.) | ED50: 0.03 - 0.04 mg/kg | Inhibition of nociceptive effect in both phases |
| Oxaliplatin-induced Neuropathic Pain | Subcutaneous (s.c.) | 10 mg/kg | Reduction of cold allodynia |
Data compiled from multiple sources.[7][8]
Detailed Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
-
Materials:
-
This compound hemi-citrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
5% Glucose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing 10% DMSO, 5% Cremophor EL, and 85% of a 5% glucose solution.
-
For example, to prepare 10 ml of vehicle, mix 1 ml of DMSO, 0.5 ml of Cremophor EL, and 8.5 ml of 5% glucose solution.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Add the this compound powder to the prepared vehicle in a sterile tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary, but stability at higher temperatures should be considered.
-
-
Oral Administration:
-
Accurately weigh each rat to determine the precise volume of the drug solution to be administered (typically 10 ml/kg).[3]
-
Gently restrain the rat.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intravenous Administration of this compound in Mice
-
Materials:
-
This compound Solution Preparation:
-
Prepare the appropriate vehicle as described in the references.
-
Calculate and weigh the required amount of this compound.
-
Dissolve the this compound in the vehicle and vortex until fully dissolved.
-
-
Intravenous Administration:
-
Place the mouse in a suitable restrainer.
-
If necessary, use a heat lamp to gently warm the tail and dilate the lateral tail veins.
-
Draw the calculated volume of the this compound solution (e.g., 100 µL/mouse) into the syringe.[7]
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Dual agonistic action of this compound on MOP and NOP receptors leading to analgesia.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of this compound, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain - Tris Pharma [trispharma.com]
- 2. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 3. trispharma.com [trispharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid-type Respiratory Depressant Side Effects of this compound in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cebranopadol Behavioral Studies in Mice
This guide provides troubleshooting advice and frequently asked questions for researchers using cebranopadol in mouse behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, first-in-class analgesic agent.[1] Its unique mechanism involves acting as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors (mu, delta, and kappa).[2][3][4] This dual action is believed to contribute to its potent analgesic effects and potentially favorable side-effect profile compared to traditional opioids.[5][6] The co-activation of NOP and mu-opioid peptide (MOP) receptors may synergistically enhance analgesia while mitigating some of the adverse effects associated with MOP receptor activation alone, such as respiratory depression and physical dependence.[5][7][8]
Q2: What are the main advantages of using this compound over classical opioids like morphine in mouse studies?
Studies in rodents have highlighted several potential advantages of this compound over traditional opioids:
-
Reduced Respiratory Depression: this compound has been shown to cause less respiratory depression than fentanyl and morphine at analgesic doses.[6][9][10] The activation of the NOP receptor is thought to counteract the respiratory depressant effects of MOP receptor agonism.[5][11]
-
Lower Potential for Physical Dependence: Rodent studies indicate that this compound has a lower liability for producing physical dependence compared to morphine.[2][3] Mice treated with escalating doses of this compound showed very limited signs of withdrawal compared to morphine-treated mice.[3]
-
No Disruption of Motor Coordination: Unlike morphine, this compound has been found to not impair motor coordination in rodents at doses within and even exceeding the analgesic range.[6][10][12]
-
Higher Potency in Neuropathic Pain: this compound has demonstrated greater potency in models of chronic neuropathic pain compared to its effects in acute nociceptive pain models.[2][6][10]
Q3: What behavioral assays are commonly used to evaluate the analgesic effects of this compound in mice?
Several standard behavioral assays are employed to assess the different facets of pain relief provided by this compound:
-
Hot Plate Test: Measures the response latency to a thermal stimulus, primarily assessing supraspinally mediated analgesia.[13][14][15]
-
Tail-Flick Test: Evaluates the latency to withdraw the tail from a radiant heat source, a spinal reflex indicative of analgesia.[16][17][18]
-
Von Frey Test: Assesses mechanical allodynia (pain response to a normally non-painful stimulus) by applying calibrated filaments to the paw.[19][20][21] This is particularly useful in models of neuropathic and inflammatory pain.
-
Writhing Test: Involves injecting an irritant (e.g., acetic acid) into the peritoneal cavity and counting the number of abdominal constrictions to measure visceral pain.[12]
-
Formalin Test: Differentiates between acute nociceptive pain (Phase I) and inflammatory pain (Phase II) by observing paw licking and flinching behavior after a subcutaneous formalin injection.[12][22]
Troubleshooting Guide
Q4: My mice are showing excessive sedation at doses that are supposed to be analgesic. What should I do?
This is a common challenge. While this compound is reported to have a better side-effect profile, sedation can still occur, especially at higher doses.
-
Dose Adjustment: The most straightforward approach is to perform a detailed dose-response study to find the optimal analgesic dose with minimal sedative effects in your specific mouse strain and pain model.
-
Time Course Evaluation: The sedative effects may have a different time course than the analgesic effects. Conduct a time-course experiment to identify the peak analgesic effect and whether sedation subsides by that time point. The analgesic activity of subcutaneous this compound may develop more slowly than morphine (90-120 minutes vs. 60 minutes).[12]
-
Route of Administration: The route of administration can significantly impact pharmacokinetics. If using systemic administration (e.g., intraperitoneal), consider if a more localized administration is possible for your model, or switch to a different systemic route (e.g., subcutaneous, oral) that might offer a wider therapeutic window.
-
Control for Motor Impairment: Always include a motor coordination assay, such as the rotarod test, to objectively distinguish between sedation/motor impairment and true analgesia. This compound has been reported not to induce motor deficits in the rotarod test.[12]
Q5: I am not observing a significant analgesic effect in my pain model. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Inappropriate Pain Model: this compound's potency can vary depending on the type of pain. It has shown particularly high potency in models of neuropathic and inflammatory pain.[6][22] Ensure your chosen model is appropriate for this compound.
-
Incorrect Dosing or Timing: Review the literature for effective dose ranges in similar models.[6][23][24] As mentioned, the onset of action for this compound can be slower than for other opioids.[12] Ensure your behavioral testing window aligns with the peak effect of the drug. The duration of action is long, lasting up to 7 hours after intravenous administration in rats.[2][6]
-
Drug Stability and Formulation: Ensure the this compound compound is properly stored and that the vehicle used for dissolution is appropriate and does not degrade the drug.
-
Mouse Strain Differences: Different mouse strains can exhibit varied responses to analgesics. The reported efficacy may have been established in a different strain than the one you are using. It is crucial to perform a dose-response validation in your specific strain.
Q6: How can I be sure the observed effect is due to the dual NOP/MOP agonism?
To dissect the contribution of each receptor system, pharmacological blockade studies are essential.
-
Use of Selective Antagonists: Pre-treat animals with a selective NOP receptor antagonist (e.g., J-113397) or a non-selective opioid receptor antagonist (e.g., naloxone) before administering this compound.[5][10] A rightward shift in the this compound dose-response curve after antagonist treatment indicates the involvement of that receptor system in the analgesic effect.[8][10][25]
-
Knockout Models: If available, using NOP receptor knockout mice (NOP -/-) can provide definitive evidence. A reduced or altered analgesic effect of this compound in these mice compared to wild-type controls would confirm the role of the NOP receptor.[2]
Quantitative Data Summary
Table 1: Analgesic Potency (ED₅₀) of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | ED₅₀ (μg/kg) | 95% Confidence Interval (CI) |
| Colitis (Spontaneous Pain) | Mouse | Intravenous | 4.6 | 2.9 - 7.9 |
| Colitis (Referred Allodynia) | Mouse | Intravenous | 2.2 | 1.3 - 3.4 |
| Colitis (Referred Hyperalgesia) | Mouse | Intravenous | 2.4 | 1.4 - 3.6 |
| Pancreatitis (Abdominal Allodynia) | Rat | Intravenous | 0.13 | 0.03 - 0.49 |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal | 3.3 - 3.58 | N/A |
| Tail-Flick (Acute Pain) | Rat | Intravenous | 7.4 | 6.6 - 8.2 |
| Various Acute & Chronic Models | Rat | Intravenous | 0.5 - 5.6 | N/A |
Data compiled from multiple sources.[4][6][8][11][24][25]
Experimental Protocols
Hot Plate Test
This test measures the latency of a mouse to react to a heated surface, indicating its thermal pain threshold.[14][26]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder.[15]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]
-
Procedure: a. Set the hot plate temperature to a constant, non-damaging noxious temperature (typically 52-55°C).[14][15] b. Gently place the mouse on the hot plate and immediately start a timer. c. Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[13][15] d. Stop the timer and remove the mouse as soon as a clear pain response is observed. e. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage in animals that may not respond due to high levels of analgesia.
-
Data Analysis: The primary endpoint is the latency (in seconds) to the first nocifensive response. An increase in latency after drug administration compared to baseline or vehicle control indicates an analgesic effect.
Tail-Flick Test
This assay assesses the spinal reflex to a thermal stimulus applied to the tail.[16][18]
-
Apparatus: A tail-flick meter that applies a focused, high-intensity beam of light to the ventral surface of the tail.[17]
-
Acclimation: Acclimate the mice to the restrainers for 2-3 brief periods before the actual test day to reduce stress.[17][27]
-
Procedure: a. Place the mouse in a restrainer, allowing the tail to be exposed.[17][27] b. Position the tail over the apparatus's light source, often in a specific groove. A sensor automatically detects the tail-flick response.[18] c. Activate the light beam, which starts a timer. d. The apparatus automatically stops the timer and turns off the beam when the mouse flicks its tail out of the path of the light. e. A cut-off time (e.g., 10-18 seconds) is pre-set to avoid tissue damage.[16][18]
-
Data Analysis: The latency to the tail flick is recorded. Typically, an average of three trials per mouse is used.[18] An increased latency indicates analgesia.
Von Frey Test (Up-Down Method)
This test determines the 50% paw withdrawal threshold in response to mechanical stimulation.[19][20]
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey anesthesiometer.[21][28] The testing area should have a wire mesh floor allowing access to the plantar surface of the paws.[19]
-
Acclimation: Place mice individually in the testing chambers on the mesh floor and allow them to acclimate for at least 15-30 minutes.[21][28]
-
Procedure (Up-Down Method): a. Start with a filament near the expected 50% withdrawal threshold (e.g., 0.4g). b. Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles, and hold for 2-5 seconds.[19] c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. If there is a positive response, the next filament tested is one step weaker. e. If there is no response, the next filament tested is one step stronger.[19] f. The pattern of responses is recorded, and testing continues until a specific pattern is observed (e.g., 6 responses in the vicinity of the 50% threshold).
-
Data Analysis: The 50% withdrawal threshold is calculated using a statistical formula based on the pattern of positive and negative responses. A higher threshold indicates anti-allodynic or anti-hyperalgesic effects.[19]
Visualizations
Diagrams
Caption: this compound's dual agonist action on MOP and NOP receptors.
Caption: General workflow for a this compound behavioral study in mice.
References
- 1. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited potential of this compound to produce opioid-type physical dependence in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of experimental visceral pain in rodents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Novel Promising Agent for the Treatment of Pain [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 8. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid-type Respiratory Depressant Side Effects of this compound in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. protocols.io [protocols.io]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diacomp.org [diacomp.org]
- 28. biomed-easy.com [biomed-easy.com]
Addressing the slow onset of action of Cebranopadol in experimental protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cebranopadol in experimental settings. The focus is on addressing the observed slow onset of action to ensure accurate and reproducible results.
Troubleshooting Guide: Slow Onset of Action of this compound
The delayed onset of this compound's effects is an inherent characteristic of the compound, primarily due to its pharmacokinetic and pharmacodynamic properties. However, experimental variables can further influence this. The following table outlines potential experimental factors that may contribute to a perceived or exacerbated slow onset of action and provides recommendations for mitigation.
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal Bioavailability | Poor Solubility: this compound has low aqueous solubility, which can limit its absorption and distribution.[1][2] Inadequate Formulation: The vehicle used may not be optimal for solubilizing this compound. | Optimize Formulation: Prepare stock solutions in organic solvents like DMSO or dimethyl formamide.[3] For in vivo studies, use appropriate co-solvents or vehicles to maintain solubility upon dilution in aqueous media. Refer to patent literature for advanced formulation strategies if needed.[4] |
| Inappropriate Dosing Regimen | Insufficient Dose: The dose administered may be too low to elicit a rapid and robust response. Single Dosing Paradigm: A single dose may not be sufficient to achieve therapeutic concentrations, especially in chronic models. | Dose-Response Studies: Conduct pilot dose-response studies to determine the optimal dose for your specific model and route of administration. Consider Pre-treatment/Multiple Dosing: For chronic pain models, a multiple-dosing regimen may be necessary to reach steady-state concentrations.[5] |
| Incorrect Timing of Observation | Early Observation Time-points: Measurements may be taken before this compound has reached its peak effect. The peak analgesic effect of this compound after intravenous administration in rodents is around 30 minutes.[1][6] | Adjust Observation Window: Extend the observation period to capture the full time-course of this compound's effect. In rodent models, consider time points up to and beyond 120 minutes post-administration.[1] |
| Route of Administration | Oral or Subcutaneous Administration: These routes inherently have slower absorption profiles compared to intravenous administration.[2][7] | Select Appropriate Route: For acute studies requiring a faster onset, consider intravenous administration. If using other routes, be prepared for a delayed onset and plan experimental time points accordingly. |
| Misinterpretation of Receptor Kinetics | Complex Receptor Engagement: this compound is a dual agonist at NOP and MOP receptors, and the kinetics of binding and downstream signaling may be complex and contribute to the observed onset profile.[2][8][9] | Pharmacodynamic Modeling: In advanced studies, consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between drug concentration and effect over time. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound have a slower onset of action compared to other opioids like fentanyl?
A1: The slower onset of action of this compound is multifactorial. Preclinical studies in rodents have shown that the peak analgesic effect of intravenously administered this compound occurs at around 30 minutes, whereas fentanyl's peak is at 5 minutes.[1][6] In clinical settings, the oral immediate-release formulation of this compound has a time to maximum plasma concentration (Tmax) of 4-6 hours.[1][2] This is attributed to its intrinsic pharmacokinetic properties, including potentially slow absorption and distribution to the target sites.[1] Additionally, its unique dual agonism at both the nociceptin/orphanin FQ peptide (NOP) and µ-opioid (MOP) receptors may involve more complex and time-dependent signaling cascades compared to selective MOP agonists.[6][8]
Q2: What is the recommended solvent for preparing this compound for in vitro and in vivo experiments?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide.[3] For in vitro assays, stock solutions are typically prepared in DMSO. For in vivo studies, it is crucial to use a vehicle that maintains the solubility of this compound upon administration and is well-tolerated by the animals. This may involve a co-solvent system, and the final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced effects.
Q3: Can the slow onset of action be overcome by increasing the dose?
A3: While increasing the dose may lead to a more robust effect, it may not significantly shorten the time to onset, which is primarily governed by the drug's pharmacokinetic profile. It is essential to perform a dose-response study to identify a dose that provides a clear analgesic effect without causing significant side effects. Unnecessarily high doses can lead to off-target effects and complicate data interpretation.
Q4: How does the route of administration affect the onset of action of this compound?
A4: The route of administration significantly impacts the absorption rate and thus the onset of action. Intravenous (i.v.) administration provides the most rapid onset as it delivers the drug directly into the systemic circulation.[1] Subcutaneous (s.c.) and oral (p.o.) routes will result in a slower onset due to the time required for absorption from the administration site into the bloodstream.[2][7] Researchers should choose the route of administration based on the specific aims of their study and adjust their experimental timelines accordingly.
Q5: Are there specific experimental models where the slow onset of this compound is particularly relevant?
A5: Yes, the slow onset is a critical consideration in models of acute pain where rapid analgesia is being assessed, such as the tail-flick or hot plate tests. In these models, it is crucial to have extended observation times to capture the peak effect of this compound.[1][6] In models of chronic pain, such as neuropathic or inflammatory pain models, the longer duration of action of this compound may be more relevant than its initial onset time.[10]
Experimental Protocols
In Vivo Pain Model: Rat Tail-Flick Test
This protocol is adapted from standard procedures to account for the pharmacokinetic profile of this compound.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (200-250 g).
- Acclimatize animals to the testing environment for at least 3 days prior to the experiment.
- On the day of the experiment, allow animals to habituate to the testing room for at least 30 minutes.
2. Baseline Latency Measurement:
- Gently restrain the rat and focus a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip.
- Measure the time taken for the rat to flick its tail away from the heat source. This is the baseline latency.
- A cut-off time of 10-12 seconds should be established to prevent tissue damage.
- Repeat the baseline measurement 2-3 times with at least a 5-minute interval and calculate the mean.
3. Drug Administration:
- Administer this compound or vehicle via the desired route (e.g., intravenous).
- Doses should be determined from pilot studies or literature.
4. Post-Treatment Latency Measurement:
- Measure the tail-flick latency at multiple time points post-administration. Given the known slow onset, recommended time points are 15, 30, 60, 90, and 120 minutes.
- Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
In Vitro Assay: GTPγS Binding Assay
This assay measures G-protein activation following receptor agonism.
1. Membrane Preparation:
- Use cell lines stably expressing the human NOP or MOP receptor (e.g., CHO or HEK293 cells).
- Harvest cells and homogenize in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
2. GTPγS Binding Reaction:
- In a 96-well plate, add the following in order:
- Assay buffer
- This compound at various concentrations
- GDP
- Cell membranes
- Pre-incubate for a specified time at 30°C.
- Initiate the binding reaction by adding [³⁵S]GTPγS.
- Incubate for 60 minutes at 30°C with gentle shaking.
3. Termination and Measurement:
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: Signaling pathway of this compound as a dual NOP and MOP receptor agonist.
Caption: General experimental workflow for assessing the onset of action of this compound.
Caption: Troubleshooting decision tree for addressing the slow onset of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EP3253374B1 - Composition comprising this compound in a dissolved form - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel first-in-class drug candidate: Method validation and first exploratory pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 10. trispharma.com [trispharma.com]
Technical Support Center: Mitigating Treatment-Emergent Adverse Events in Cebranopadol Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating treatment-emergent adverse events (TEAEs) during clinical trials of Cebranopadol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Understanding this compound's Adverse Event Profile
Q1: What is the mechanism of action of this compound, and how does it influence its side effect profile?
A1: this compound is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[1][2] This dual mechanism is thought to contribute to its analgesic efficacy while potentially mitigating some of the typical adverse effects associated with traditional MOP receptor agonists, such as respiratory depression and abuse potential.[3][4] The activation of the NOP receptor system may counteract some of the undesirable effects of MOP receptor activation.[3]
Q2: What are the most common treatment-emergent adverse events (TEAEs) observed in this compound clinical trials?
A2: Across various clinical trials, the most frequently reported TEAEs for this compound are generally mild to moderate in severity. These commonly include nausea, dizziness, vomiting, somnolence, and headache.[1][5][6] In a Phase III trial for acute pain following abdominoplasty, nausea was the most common adverse event.[6]
Strategies for Mitigating Common TEAEs
Q3: How can nausea and vomiting, the most common TEAEs, be managed in clinical trial participants?
A3: Management of nausea and vomiting can be approached through several strategies:
-
Dose Titration: A gradual increase in the dose of this compound at the beginning of treatment can help improve tolerability. Higher rates of discontinuation due to TEAEs have been observed during the titration phase in clinical trials, suggesting that an optimized, gradual dose escalation is crucial.[5][7]
-
Prophylactic Antiemetics: For patients with a history of opioid-induced nausea and vomiting, or for those who experience these symptoms at the start of treatment, the use of prophylactic antiemetics may be considered. However, the efficacy of prophylactic antiemetics for opioid-induced nausea and vomiting has shown variable results in studies of other opioids.[8][9]
-
Patient Counseling: Patients should be advised to take the medication with food if gastrointestinal upset occurs and to stay hydrated.
Q4: What is a recommended dose titration schedule to enhance the tolerability of this compound?
A4: While the optimal titration schedule should be determined by the specific clinical trial protocol, a gradual dose-escalation strategy is recommended to minimize TEAEs. Higher discontinuation rates due to adverse events have been noted with higher doses, particularly during the titration phase.[5] An example of a conservative titration schedule for a chronic pain study is provided in the "Experimental Protocols" section below.
Q5: What measures can be taken to mitigate dizziness and somnolence?
A5: Dizziness and somnolence are known potential side effects of centrally acting analgesics. Mitigation strategies include:
-
Dose Titration: As with nausea, a slow dose titration can help the patient's body adapt to the medication.
-
Patient Education: Participants should be counseled to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, especially at the beginning of treatment or after a dose increase.
-
Timing of Dosing: Depending on the formulation and the patient's daily activities, administering the dose in the evening might be a viable option to minimize the impact of somnolence on daily functioning.
Q6: How should TEAEs be systematically monitored and graded during a clinical trial?
A6: A robust system for monitoring, recording, and grading TEAEs is essential for patient safety and data integrity. All adverse events, whether observed by clinical staff or reported by the participant, should be documented. The severity of AEs should be graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the investigational drug should also be assessed. A standard operating procedure for this process is detailed in the "Experimental Protocols" section.
Data Presentation
Table 1: Incidence of Most Frequent TEAEs (≥5% in any this compound group) during the Titration Phase of a Phase IIb Study in Patients with Chronic Low Back Pain
| Adverse Event | Placebo (n=126) | This compound 200 µg (n=124) | This compound 400 µg (n=127) | This compound 600 µg (n=129) | Tapentadol PR 200-500 mg (n=127) |
| Nausea | 5.6% | 16.1% | 22.8% | 30.2% | 19.7% |
| Dizziness | 4.0% | 12.1% | 14.2% | 20.9% | 11.8% |
| Vomiting | 0.8% | 4.8% | 7.9% | 12.4% | 7.1% |
| Somnolence | 1.6% | 6.5% | 7.1% | 10.1% | 7.9% |
| Headache | 4.0% | 4.8% | 3.9% | 6.2% | 3.9% |
| Constipation | 0.8% | 4.0% | 7.1% | 7.8% | 7.1% |
Data adapted from a Phase IIb, randomized, double-blind, placebo- and active-controlled trial in patients with chronic low back pain.[5]
Table 2: Incidence of Nausea and Vomiting in a Human Abuse Potential Study
| Adverse Event | This compound 600 µg | This compound 1000 µg | Tramadol 600 mg | Oxycodone 40 mg |
| Nausea | 15% | 35% | 49% | 32% |
| Vomiting | 16% | 30% | 31% | Not specified |
Data from a Phase 1, single-dose, randomized, double-blind, five-way crossover study in non-dependent recreational opioid users.[1]
Experimental Protocols
Protocol 1: Example Dose Titration Schedule for this compound in a Chronic Pain Indication
Objective: To gradually increase the dose of this compound to the target therapeutic dose while minimizing the incidence and severity of TEAEs.
Methodology:
-
Week 1: Initiate treatment with this compound 100 µg once daily.
-
Week 2: If the 100 µg dose is well-tolerated, increase the dose to 200 µg once daily.
-
Week 3: For patients requiring a higher dose for analgesic effect and who have tolerated the 200 µg dose, increase to 300 µg once daily.
-
Week 4: For patients who have tolerated the previous dose but require further analgesia, increase to the target dose of 400 µg once daily.
-
Dose Adjustments: If a patient experiences a moderate (Grade 2) TEAE that is considered related to the study drug, the dose should be reduced to the previously well-tolerated dose for an additional week before attempting to re-escalate. For severe (Grade 3) or intolerable TEAEs, the medication should be discontinued.
Protocol 2: Proposed Experimental Design to Evaluate the Efficacy of Prophylactic Antiemetics for this compound-Induced Nausea
Objective: To determine if prophylactic administration of a 5-HT3 receptor antagonist (e.g., ondansetron) reduces the incidence and severity of nausea and vomiting in the initial phase of this compound treatment.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group substudy.
-
Participant Population: Opioid-naïve patients initiating treatment with this compound.
-
Intervention:
-
Group A: Ondansetron (e.g., 8 mg) administered orally 30-60 minutes before the first dose of this compound, and then every 12 hours for the first 3 days of treatment.
-
Group B: Placebo administered on the same schedule as Group A.
-
-
Outcome Measures:
-
Primary Endpoint: Incidence of nausea (rated on a visual analog scale) and vomiting during the first 72 hours of this compound treatment.
-
Secondary Endpoints: Severity of nausea, number of vomiting episodes, use of rescue antiemetic medication, and participant discontinuation due to nausea or vomiting.
-
-
Data Analysis: Comparison of the primary and secondary endpoints between Group A and Group B using appropriate statistical methods.
Protocol 3: Standard Operating Procedure for Monitoring and Reporting Adverse Events
Objective: To ensure the systematic and consistent detection, documentation, grading, and reporting of all adverse events in a this compound clinical trial.
Methodology:
-
AE Detection: Adverse events will be captured through spontaneous reporting by participants, direct observation by study staff, and open-ended questioning at each study visit.
-
Documentation: All AEs will be recorded on a dedicated Adverse Event Case Report Form (CRF). The documentation will include a description of the event, date of onset, duration, severity, action taken, and outcome.
-
Severity Grading: The severity of each AE will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) scale (a simplified version is presented in Table 3).
-
Causality Assessment: The investigator will assess the relationship between the study drug and the AE based on temporal relationship, biological plausibility, and any dechallenge/rechallenge information. The assessment will be categorized as: Related, Possibly Related, or Not Related.
-
Reporting:
-
All AEs will be reported to the study sponsor.
-
Serious Adverse Events (SAEs) must be reported to the sponsor within 24 hours of the site becoming aware of the event. The sponsor is then responsible for reporting to regulatory authorities and ethics committees as required.
-
Table 3: Simplified CTCAE v5.0 Grading Scale
| Grade | Description |
| 1 | Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated. |
| 2 | Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL). |
| 3 | Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death related to AE. |
Mandatory Visualizations
Caption: this compound's dual agonist action on MOP and NOP receptors.
Caption: Experimental workflow for managing a TEAE.
Caption: Logical relationship for causality assessment of an adverse event.
References
- 1. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 2. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 3. research.refined.site [research.refined.site]
- 4. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 5. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientcareonline.com [patientcareonline.com]
- 7. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prophylactic antiemetics for adults receiving intravenous opioids in the acute care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the efficacy and safety of olanzapine prophylaxis for opioid-induced nausea and vomiting (JORTC-PAL20): a study protocol for an open-label, single-arm exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Cebranopadol Experimental Variability and Control Measures: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the experimental complexities of Cebranopadol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies, ensuring greater consistency and reliability of results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is the primary mechanism of action for this compound that I should be aware of in my experimental design?
A1: this compound is a first-in-class analgesic that acts as a dual agonist for the Nociceptin/Orphanin FQ (NOP) receptor and the classical mu-opioid peptide (MOP) receptor.[1] It exhibits high affinity and potent agonism at both receptors.[2] This dual agonism is critical to its analgesic effect and its favorable side-effect profile compared to traditional opioids.[1] Your experimental design should therefore include measures to assess the contribution of both receptor systems to the observed effects.
Q2: What is the recommended solvent and storage for this compound for in vitro and in vivo experiments?
A2: For in vivo studies, this compound hemi-citrate has been dissolved in a vehicle of 10% DMSO, 5% Cremophor EL, and 85% glucose solution (5%).[3] For in vitro assays, dilutions are often made with 25% DMSO in water to a final concentration of 0.5% DMSO.[3] It is important to note that this compound solutions can be unstable, and it is recommended to prepare them fresh for each experiment.[4] For powder storage, a temperature of -20°C for up to 3 years is suggested.[4]
Q3: Are there known issues with the stability of this compound in solution?
A3: Yes, solutions of this compound are reported to be unstable.[4] To ensure consistent results, it is highly recommended to prepare fresh solutions for each experiment.[4] If stock solutions are prepared, they should be stored appropriately and their stability validated over the intended period of use.
Q4: How does the pharmacokinetic profile of this compound affect the timing of in vivo experiments?
A4: this compound has a slower onset and longer duration of action compared to many classical opioids like morphine or fentanyl.[5][6] In rodent models, peak analgesic effects after intravenous administration are observed around 30 minutes, with a duration of action that can exceed 2 hours.[5] After oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 4-6 hours in humans.[7] This should be factored into the experimental design, with measurements taken at appropriate time points to capture the peak effect and duration of action.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting guidance for common experimental challenges.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Control Measures |
| High variability in receptor binding assays (e.g., Ki values). | - Inconsistent membrane preparation quality.- Degradation of radioligand or this compound.- Suboptimal incubation time or temperature.- Issues with filtration and washing steps. | - Membrane Preparation: Ensure consistent protein concentration and quality of membrane preparations. Run a saturation binding experiment with the radioligand to confirm the quality of each new batch.- Ligand Stability: Prepare fresh solutions of this compound and radioligand for each experiment.[4]- Assay Conditions: Optimize incubation time and temperature to reach equilibrium. A 90-minute incubation at room temperature has been reported.[3]- Filtration: Ensure rapid and consistent filtration and washing to minimize dissociation of the ligand-receptor complex. |
| Inconsistent results in functional assays (e.g., Calcium Mobilization, BRET). | - Variation in cell density and health.- Inconsistent expression of receptors and/or chimeric G-proteins.- Slow activation kinetics of this compound.- Interference from vehicle (e.g., DMSO). | - Cell Culture: Maintain consistent cell passage numbers, density, and health. Regularly check for mycoplasma contamination.- Receptor Expression: Use stable cell lines with confirmed receptor expression levels. For transient transfections, include a positive control to monitor transfection efficiency.- Kinetics: Be aware that this compound can exhibit slow activation kinetics.[5] Optimize incubation times accordingly. A pre-incubation step may be necessary.- Vehicle Control: Include a vehicle-only control group to account for any effects of the solvent on the assay readout. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).[3] |
| Unexpected antagonist behavior with SB-612111 in calcium assays. | - Combination of slow activation kinetics of this compound and slow receptor dissociation of SB-612111. | - This can lead to an apparent insurmountable antagonism.[5] Consider using a different functional assay, such as a BRET-based G-protein activation assay, where this effect may be less pronounced.[5] |
In Vivo Animal Model Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Control Measures |
| High variability in analgesic response in pain models. | - Inconsistent induction of the pain state (e.g., surgery, inflammation).- Variation in drug administration (e.g., injection volume, site).- Animal stress affecting pain perception.- Slower onset of action of this compound not accounted for. | - Model Induction: Standardize the procedure for inducing the pain model to minimize variability between animals.- Drug Administration: Ensure accurate and consistent dosing and administration technique. For subcutaneous or intraperitoneal injections, use a consistent location.- Acclimatization: Allow animals to acclimatize to the experimental environment to reduce stress-induced variability.- Timing: Adjust the timing of behavioral testing to coincide with the known Tmax of this compound for the specific route of administration.[5][6] |
| Difficulty in demonstrating the contribution of both NOP and MOP receptors. | - Inappropriate dose or timing of antagonists.- Antagonist not specific enough at the concentration used. | - Antagonist Controls: Include separate groups pre-treated with a selective NOP receptor antagonist (e.g., SB-612111) and a non-selective opioid antagonist (e.g., naloxone) to confirm the involvement of each receptor system.[5][8] The reversal of this compound's effect by these antagonists provides evidence for its dual mechanism of action.- Dose-Response: Conduct dose-response studies for the antagonists to determine the optimal concentration for blocking the respective receptors without causing non-specific effects. |
| Observed motor coordination deficits confounding analgesic readouts. | - High dose of this compound leading to off-target effects or excessive sedation. | - Dose-Response Curve: Establish a full dose-response curve for analgesia and motor effects to identify a therapeutic window where analgesia is observed without significant motor impairment. This compound has been shown to not disrupt motor coordination at analgesic doses in rats.[6]- Motor Function Test: Include a specific motor function test (e.g., rotarod test) as a control to assess any potential motor deficits independently of the pain assay.[6] |
Section 3: Data Presentation
In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Efficacy (%) |
| Human NOP | 0.9 | 13.0 | 89 |
| Human MOP | 0.7 | 1.2 | 104 |
| Human KOP | 2.6 | 17 | 67 |
| Human DOP | 18 | 110 | 105 |
| Data sourced from Linz et al., 2014.[2] |
In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | ED50 |
| Tail-Flick (Acute Nociceptive Pain) | Rat | Intravenous | 5.6 µg/kg |
| Tail-Flick (Acute Nociceptive Pain) | Rat | Oral | 25.1 µg/kg |
| Rheumatoid Arthritis (Inflammatory Pain) | Rat | Intravenous | 1.7 µg/kg |
| Bone Cancer Pain | Rat | Intravenous | 1.1 µg/kg |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intravenous | 1.7 µg/kg |
| Diabetic Neuropathy | Rat | Intravenous | 0.5 µg/kg |
| Data sourced from Linz et al., 2014. |
Section 4: Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound exerts its effects by activating both the NOP and MOP receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.
Caption: this compound's dual agonist signaling pathway.
Experimental Workflow: In Vitro Functional Assay (Calcium Mobilization)
A typical workflow for assessing this compound's agonistic activity at NOP and MOP receptors using a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic for Inconsistent Analgesic Effects in Animal Models
This diagram outlines a logical approach to troubleshooting variability in in vivo pain models.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Nociceptin/orphanin FQ receptor ligands and translational challenges: focus on this compound as an innovative analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trispharma.com [trispharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Mixed Opioid Agonist, Reduces Cocaine Self-administration through Nociceptin Opioid and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Cebranopadol in aqueous solutions
Technical Support Center: Cebranopadol Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of this compound in aqueous solutions during their experiments.
Troubleshooting Guide
Issue: Precipitate Formation or Low Dissolution of this compound in Aqueous Buffer
If you are observing a precipitate or are unable to fully dissolve this compound in your aqueous experimental buffer, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is characterized as a poorly soluble compound.[1] Its equilibrium solubility is highly dependent on the pH of the aqueous medium. The table below summarizes the reported solubility at various pH values.
| pH | Equilibrium Solubility (µg/mL) |
| 1.2 | 0.14 |
| 4.8 | 1.23 |
| 6.8 | 0.05 |
| 7.4 | <0.04 |
| Data sourced from clinical pharmacokinetic studies.[1] |
As indicated, this compound exhibits its highest solubility in slightly acidic conditions (pH 4.8) and is practically insoluble in neutral to alkaline aqueous solutions.[1]
Q2: I'm preparing a stock solution. What solvents are recommended?
A2: For stock solutions, it is advisable to use organic solvents. This compound is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide.[2] The approximate solubilities in these solvents are 0.2 mg/mL and 2 mg/mL, respectively.[2] When preparing aqueous working solutions from a stock, ensure that the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause precipitation.
Q3: My experimental buffer is at a physiological pH of 7.4. How can I increase the solubility of this compound?
A3: Given the extremely low solubility of this compound at pH 7.4 (<0.04 µg/mL), direct dissolution in a purely aqueous buffer is challenging.[1] Consider the following strategies:
-
Co-solvency : The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[3] Biocompatible co-solvents such as DMSO or polyethylene (B3416737) glycol (PEG) 300 are commonly used. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay to avoid off-target effects.
-
Use of Excipients (e.g., Cyclodextrins) : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent aqueous solubility.[3] This is a widely used formulation strategy to enhance the solubility and bioavailability of such compounds.
-
pH Adjustment (if permissible) : If your experimental design can tolerate a lower pH, adjusting the pH of your buffer towards 4.8 will improve solubility.[1] However, this may not be suitable for cell-based assays or in vivo studies where physiological pH is critical.
Q4: Are there any established formulation strategies for this compound to improve its solubility?
A4: Yes, for oral dosage forms, a composition has been developed where this compound is dissolved in an organic solvent with a high boiling point (110°C to 350°C) and then adsorbed onto a solid carrier.[4] This method maintains this compound in a dissolved state, which can improve its bioavailability.[4] While this is specific to solid dosage form manufacturing, the principle of using a solvent system to pre-dissolve the compound is relevant for experimental settings as well.
Experimental Protocols
Protocol: Preparation of a Solubilized this compound Working Solution using a Co-solvent
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer at a neutral pH using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C as per supplier recommendations.[2]
-
-
Serial Dilution (Intermediate Step):
-
Perform a serial dilution of the DMSO stock solution with your target aqueous buffer.
-
It is recommended to perform this in a stepwise manner to avoid precipitation. For example, dilute the stock 1:10 in the aqueous buffer, vortex immediately, and observe for any signs of precipitation.
-
-
Preparation of Final Working Solution:
-
Further dilute the intermediate solution to the final desired experimental concentration using the aqueous buffer.
-
Crucially, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
Vortex the final solution thoroughly.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration of this compound may be above its solubility limit in that specific co-solvent/buffer mixture. In such cases, you may need to increase the percentage of the co-solvent (if your experiment allows) or reduce the final concentration of this compound.
-
This compound Signaling Pathway
This compound is a first-in-class analgesic that acts as an agonist at both the Nociceptin/Orphanin FQ peptide (NOP) receptor and the classical µ-opioid peptide (MOP) receptor.[5][6] Both of these are G-protein coupled receptors (GPCRs). The simplified, canonical signaling pathway initiated by this compound binding is depicted below.
Caption: Simplified signaling pathway of this compound via NOP and MOP receptors.
References
- 1. Clinical Pharmacokinetic Characteristics of this compound, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. EP3253374B1 - Composition comprising this compound in a dissolved form - Google Patents [patents.google.com]
- 5. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Cebranopadol Titration Schedule Optimization in Chronic Pain Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cebranopadol in chronic pain studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and titration schedule for this compound in chronic pain studies?
A foundational titration schedule for this compound in chronic low back pain has been established in clinical trials. For patients with moderate-to-severe chronic low back pain, a common starting dose is 200 μg administered once daily.[1] The titration can proceed in increments of 200 μg. A studied regimen involves increasing the dose from 200 μg to a target of 400 μg on day four, and further to 600 μg on day seven for patients assigned to higher dose groups.[1] It is important to note that in some early-phase trials, a rigid titration schedule was employed without provisions for dose adjustments in response to adverse events.[1] For future studies, a more flexible, individualized titration approach is recommended to potentially improve tolerability.[1]
Q2: What are the most common adverse events observed during the titration phase of this compound?
Treatment-emergent adverse events (TEAEs) are more frequently observed during the titration phase of this compound, with a higher incidence at increased doses.[1][2] The most commonly reported TEAE is nausea.[3][4] Other reported adverse events include vomiting, dizziness, somnolence, euphoric mood, headache, and fatigue.[3][5]
Q3: How does the incidence of adverse events with this compound compare to other opioids?
In a human abuse potential study, supratherapeutic doses of this compound (600 µg and 1000 µg) were compared to tramadol (B15222) (600 mg) and oxycodone (40 mg). The incidence of nausea was highest with tramadol (49%), followed by the 1000 µg dose of this compound (35%) and oxycodone (32%). The 600 µg dose of this compound was associated with the lowest rate of nausea (15%).[3] Vomiting was reported in 16% of participants receiving 600 µg of this compound.[3] Pruritus (itchy skin) was notably lower with this compound (4% at 600 µg and 7% at 1000 µg) compared to oxycodone (30%) and tramadol (18%).[3]
Q4: What is the discontinuation rate due to adverse events during this compound titration?
In a phase II study on chronic low back pain, higher doses of this compound were associated with higher rates of discontinuation due to TEAEs. The discontinuation rates during a 14-week treatment period were 32.1% for the 200 μg arm, 40.6% for the 400 μg arm, and 47.7% for the 600 μg arm.[1] The majority of these discontinuations occurred during the titration phase, suggesting that a forced, rapid dose escalation may contribute to poor tolerability.[1]
Troubleshooting Guides
Issue 1: Patient experiences significant nausea and/or vomiting during titration.
-
Assessment:
-
Confirm the timing and severity of the nausea and/or vomiting in relation to this compound administration.
-
Rule out other potential causes of nausea and vomiting.
-
-
Management Strategies:
-
Prophylactic Antiemetics: For patients with a history of opioid-induced nausea, consider prophylactic administration of an antiemetic. Metoclopramide (B1676508) or prochlorperazine (B1679090) given around the clock for the initial days of opioid therapy can be effective.
-
Symptomatic Treatment: If nausea develops, first-line treatment options include dopamine (B1211576) receptor antagonists like metoclopramide (10-20 mg PO every 6 hours) or prochlorperazine (10 mg PO every 6 hours as needed).
-
Alternative Antiemetics: If first-line options are ineffective, consider second-line agents such as serotonin (B10506) (5-HT3) antagonists (e.g., ondansetron (B39145) 4-8 mg PO daily). Be mindful that 5-HT3 antagonists can cause constipation.
-
Dose Adjustment: If permitted by the study protocol, a temporary dose reduction of this compound by 25-50% may alleviate nausea. Once the symptoms subside, a slower re-escalation of the dose can be attempted.
-
Opioid Rotation: In cases of persistent, intolerable nausea despite management, switching to a different analgesic class may be necessary, though this is typically a last resort in a clinical trial setting.
-
Issue 2: Patient reports dizziness or somnolence.
-
Assessment:
-
Evaluate the severity and impact of dizziness or somnolence on the patient's daily activities and safety.
-
Assess for concomitant use of other central nervous system depressants.
-
-
Management Strategies:
-
Observation and Reassurance: Mild dizziness or somnolence may be transient and resolve as the patient develops tolerance.
-
Dose Titration Modification: A slower titration schedule, with smaller dose increments and longer intervals between increases, may improve tolerability.
-
Timing of Administration: If not dictated by the protocol, administering the daily dose in the evening may minimize the impact of somnolence on daytime function.
-
Dose Reduction: A reduction in the this compound dose should be considered if dizziness or somnolence is severe or poses a safety risk.
-
Issue 3: High rate of patient discontinuation during the titration phase.
-
Assessment:
-
Analyze the primary reasons for discontinuation (e.g., specific adverse events, lack of efficacy).
-
Review the titration protocol for its rigidity and speed of dose escalation.
-
-
Management Strategies:
-
Protocol Amendment for Flexible Titration: The high discontinuation rates in studies with forced titration highlight the need for more flexible, individualized dosing regimens.[1] Future protocols should consider allowing for dose adjustments based on tolerability.
-
Slower Titration Schedule: Implementing a more gradual dose escalation may allow for better patient adaptation and reduce the incidence of intolerable side effects.
-
Enhanced Patient Monitoring and Proactive Side Effect Management: Closely monitor patients during the titration phase and proactively manage any emerging adverse events with appropriate supportive care as outlined above.
-
Data Presentation
Table 1: Discontinuation Rates Due to Treatment-Emergent Adverse Events (TEAEs) in a 14-Week Chronic Low Back Pain Study.
| Treatment Arm | Discontinuation Rate due to TEAEs |
| This compound 200 μg | 32.1% |
| This compound 400 μg | 40.6% |
| This compound 600 μg | 47.7% |
| Tapentadol PR | 26.2% |
| Placebo | 3.2% |
Data from a Phase II study in patients with chronic low back pain.[1]
Table 2: Incidence of Common Adverse Events in a Human Abuse Potential Study (Single Supratherapeutic Doses).
| Adverse Event | This compound 600 µg | This compound 1000 µg | Oxycodone 40 mg | Tramadol 600 mg |
| Nausea | 15% | 35% | 32% | 49% |
| Vomiting | 16% | 30% | Not Reported | 31% |
| Pruritus | 4% | 7% | 30% | 18% |
Data from a study in non-dependent recreational opioid users.[3]
Experimental Protocols
Protocol 1: Fixed-Dose Titration Schedule for this compound in Chronic Low Back Pain.
This protocol is based on a Phase II, randomized, double-blind, placebo- and active-controlled trial.
-
Objective: To evaluate the efficacy and safety of this compound in patients with moderate-to-severe chronic low back pain.
-
Methodology:
-
Patient Population: Patients with a clinical diagnosis of chronic low back pain of non-malignant origin.
-
Treatment Arms:
-
This compound 200 μg: Fixed dose of 200 μg once daily for the entire treatment period.
-
This compound 400 μg: Start with 200 μg once daily. On day 4, increase the dose to the target of 400 μg once daily for the remainder of the treatment period.
-
This compound 600 μg: Start with 200 μg once daily. On day 4, increase to 400 μg once daily. On day 7, increase to the target dose of 600 μg once daily for the remainder of the treatment period.
-
-
Dose Adjustments: In this specific protocol, no dose adjustments for adverse events were permitted.[1]
-
Primary Endpoints: Change from baseline in the weekly average 24-hour pain intensity score.
-
Mandatory Visualizations
Caption: this compound's dual agonist activity at MOP and NOP receptors.
Caption: Experimental fixed-dose titration workflow for this compound.
Caption: Decision-making flowchart for managing adverse events.
References
- 1. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. This compound: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Placebo Response in Cebranopadol Clinical Trials
Welcome to the Technical Support Center for Cebranopadol Clinical Trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the placebo response during clinical investigations of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Understanding this compound and the Placebo Effect
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class analgesic with a novel dual mechanism of action. It acts as a full agonist at both the Nociceptin/Orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[1][2] This dual agonism is thought to contribute to its analgesic efficacy while potentially offering a better safety profile compared to traditional opioids, particularly concerning respiratory depression and abuse potential.[3][4]
Q2: Why is the placebo response a significant issue in pain clinical trials?
The placebo response, a real therapeutic effect originating from a patient's expectations and the psychosocial context of treatment, can be particularly pronounced in analgesic trials. In chronic pain studies, the placebo effect can account for approximately 30% of the analgesic response, and in some cases, placebo-related analgesic responses may occur in up to 60% of study participants.[5][6] A high placebo response can mask the true efficacy of an investigational drug, making it difficult to demonstrate a statistically significant difference between the active treatment and placebo, potentially leading to trial failure.[7]
Q3: What are the main factors contributing to the placebo response in pain studies?
The etiology of the placebo effect is multifactorial and includes:
-
Expectation of Benefit: Patients who believe they are receiving an active drug are more likely to report pain improvement.[5]
-
Response Bias: Patients may report improvement to please investigators, or investigators may unintentionally influence patient reporting.[5]
-
Psychological and Cultural Factors: These can be highly variable and influence a patient's perception of pain and treatment.[5]
II. Troubleshooting High Placebo Response in a this compound Trial
Q1: We are observing a higher-than-expected placebo response in our ongoing trial. What immediate steps can we take?
If you suspect a high placebo response is impacting your trial, consider the following troubleshooting steps:
-
Review Site-Specific Procedures: Are all sites adhering strictly to the protocol? Inconsistencies in patient interaction and data collection can introduce variability.
-
Assess Investigator and Staff Communication: Ensure that study staff are maintaining neutrality in their interactions with patients and avoiding leading questions. Additional training on neutral communication may be necessary.[5]
-
Evaluate Patient Understanding of Pain Scales: Re-assess if patients are using pain assessment tools like the Numeric Rating Scale (NRS) correctly and consistently. Provide refresher training if needed.
-
Analyze Data for Trends: Look for patterns in the placebo response. Is it higher at specific sites or with certain patient demographics? This can help identify root causes.
Q2: How can we proactively minimize placebo response in our upcoming this compound trial design?
Several strategies can be incorporated into the trial design to mitigate the placebo response:
-
Implement a Placebo Run-in Period: A single-blind placebo lead-in phase where all participants receive a placebo can help identify and exclude "high placebo responders" before randomization.[8] However, meta-analyses have shown this approach may not always lead to meaningful reductions in the placebo response.[5]
-
Utilize a Sequential Parallel Comparison Design (SPCD): This two-stage design re-randomizes placebo non-responders from the first stage, which can increase study power and reduce the impact of the placebo effect.[3][9]
-
Patient and Staff Training: Implement comprehensive training programs to standardize patient reporting of pain and ensure neutral communication from study staff.[5][10]
Data Presentation
This compound Receptor Binding and Functional Activity
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Relative Efficacy (%) | Reference Agonist |
| Human NOP | 0.9 | 13.0 | 89 | Nociceptin/orphanin FQ |
| Human MOP | 0.7 | 1.2 | 104 | DAMGO |
| Human KOP | 2.6 | 17 | 67 | U-69,593 |
| Human DOP | 18 | 110 | 105 | SNC 80 |
Data compiled from preclinical studies.
Summary of Efficacy Results from this compound Clinical Trials
| Trial Phase | Pain Model | This compound Dose | Comparator(s) | Primary Endpoint | Key Finding vs. Placebo |
| Phase III (ALLEVIATE-1) | Acute Pain (Abdominoplasty) | 400 µg once daily | Placebo | Pain Intensity (NRS) Area Under the Curve (AUC) 4-48h | Statistically significant reduction in pain intensity.[7] |
| Phase III (ALLEVIATE-2) | Acute Pain (Bunionectomy) | 400 µg once daily | Placebo, Oxycodone IR 10mg | Pain Intensity (NRS) AUC 2-48h | Statistically significant reduction in pain intensity.[1][6] |
| Phase II | Chronic Low Back Pain | 200 µg, 400 µg, 600 µg once daily | Placebo, Tapentadol PR 200mg | Change from baseline in weekly average 24h pain intensity | Statistically significant and clinically relevant improvements for all doses.[11] |
| Phase IIa | Postoperative Acute Pain (Bunionectomy) | 200 µg, 400 µg, 600 µg single dose | Placebo, Morphine CR 60mg | Sum of Pain Intensity (SPI) 2-10h | 400 µg and 600 µg doses were more effective in reducing pain.[12] |
Safety and Tolerability of this compound (Adverse Events)
| Trial | This compound Dose | Most Common Adverse Event(s) | Comparison to Placebo/Active Comparator |
| ALLEVIATE-1 (Phase III) | 400 µg | Nausea | Safety profile comparable to placebo.[7] |
| ALLEVIATE-2 (Phase III) | 400 µg | Nausea | Generally well-tolerated with a favorable safety profile.[1] |
| Chronic Low Back Pain (Phase II) | 200, 400, 600 µg | N/A | Higher doses led to higher discontinuation rates due to AEs, primarily during titration.[11] |
| Postoperative Acute Pain (Phase IIa) | 400 µg | N/A | Better tolerated than Morphine CR 60 mg.[12] |
Experimental Protocols
Protocol 1: Single-Blind Placebo Lead-In
Objective: To identify and exclude subjects who exhibit a significant placebo response prior to randomization.
Methodology:
-
Screening: All potential subjects undergo standard screening procedures to determine eligibility for the trial.
-
Informed Consent: Subjects are informed that they will enter a "washout" or "stabilization" period where they will receive a study medication, which could be a placebo. It is crucial to manage patient expectations and not imply that this is an active treatment phase.
-
Placebo Administration: All eligible subjects receive a placebo that is identical in appearance, taste, and packaging to the active investigational drug. This phase is single-blinded, meaning the subjects are unaware they are receiving a placebo, but the investigators are aware.
-
Duration: The placebo lead-in period typically lasts for a pre-specified duration (e.g., 1-2 weeks), during which subjects report their pain levels using the designated pain scale (e.g., NRS).
-
Response Assessment: At the end of the lead-in period, subjects' pain scores are compared to their baseline scores. A "placebo responder" is defined as a subject who shows a pre-specified level of pain reduction (e.g., ≥30% reduction in NRS score).
-
Exclusion: Subjects who are identified as placebo responders are excluded from randomization into the main trial.
-
Randomization: Subjects who are not placebo responders proceed to the double-blind randomization phase of the trial.
Protocol 2: Patient Training on the Numeric Rating Scale (NRS)
Objective: To ensure consistent and accurate self-reporting of pain intensity by clinical trial participants.
Methodology:
-
Introduction to the NRS:
-
Explain that the NRS is a tool to measure their pain on a scale of 0 to 10.
-
Clearly define the anchors of the scale: "0" represents "no pain" and "10" represents "the worst pain imaginable."
-
-
Clarifying "Worst Pain Imaginable":
-
Emphasize that "10" is a personal and subjective anchor. It is not necessarily the worst pain they have ever experienced, but the most severe pain they can conceive of.
-
-
Practice Ratings:
-
Ask the patient to rate their current pain level.
-
Ask them to recall and rate the worst pain they have experienced in the last 24 hours.
-
Ask them to recall and rate the least pain they have experienced in the last 24 hours.
-
-
Consistency Checks:
-
Present hypothetical scenarios of varying pain levels and ask the patient to assign a number on the NRS.
-
Discuss their ratings to ensure they are using the scale consistently. For example, a mild, nagging pain should not be rated close to a severe, debilitating pain.
-
-
Reinforcement:
-
Provide the patient with a wallet-sized card with the NRS for their reference.
-
Briefly review the use of the scale at each study visit to ensure ongoing consistency.
-
Protocol 3: Sequential Parallel Comparison Design (SPCD)
Objective: To increase the efficiency of a clinical trial and reduce the impact of a high placebo response.
Methodology:
-
Stage 1:
-
All eligible subjects are randomized to receive either this compound or a placebo for a pre-defined period (e.g., 6 weeks).
-
Efficacy data is collected from all subjects in this stage.
-
-
Interim Analysis:
-
At the end of Stage 1, subjects in the placebo group are identified as either "responders" or "non-responders" based on a pre-specified criterion (e.g., <30% improvement in pain score).
-
-
Stage 2:
-
Placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo for a second pre-defined period (e.g., another 6 weeks).
-
Subjects who were in the this compound group in Stage 1 continue on this compound to maintain the blind.
-
Placebo responders from Stage 1 may continue on placebo or be discontinued (B1498344) from the study, depending on the trial design.
-
-
Final Analysis:
-
The final analysis combines the data from Stage 1 (all subjects) and the data from the re-randomized placebo non-responders in Stage 2.[3] This pooling of data increases the statistical power to detect a treatment effect.
-
Visualizations
Caption: this compound's dual agonist signaling pathway.
Caption: Workflow for mitigating placebo response.
Caption: Logical flow of a Sequential Parallel Comparison Design.
References
- 1. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 2. Dissertation or Thesis | Methods for the Sequential Parallel Comparison Design | ID: b5644r67g | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pharmasug.org [pharmasug.org]
- 4. This compound Significantly Reduces Pain After Abdominoplasty | Consultant360 [consultant360.com]
- 5. premier-research.com [premier-research.com]
- 6. How To Mitigate The Placebo Response In Analgesia Clinical Trials [lifescienceleader.com]
- 7. premier-research.com [premier-research.com]
- 8. academic.oup.com [academic.oup.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. lotuscr.com [lotuscr.com]
- 11. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Testing Cebranopadol's Unique Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test the unique properties of Cebranopadol.
Frequently Asked Questions (FAQs)
Q1: What are the key unique properties of this compound that necessitate refined animal models for testing?
A1: this compound is a first-in-class analgesic that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, KOP).[1][2][3] This dual mechanism of action results in potent analgesia with a potentially wider therapeutic window compared to traditional opioids.[3][4] Key properties requiring careful characterization in animal models include:
-
Synergistic Analgesia: The interaction between NOP and MOP receptor activation may lead to synergistic effects in certain pain states.[1][5]
-
Reduced Respiratory Depression: The NOP receptor agonism of this compound is thought to counteract the respiratory depressant effects mediated by MOP receptor activation.[4][6]
-
Lower Abuse Potential: Co-activation of NOP receptors may attenuate the rewarding effects typically associated with MOP agonists, leading to a lower risk of abuse and dependence.[2][7][8]
-
Efficacy in Neuropathic Pain: Unlike many traditional opioids, this compound has shown significant potency in animal models of neuropathic pain.[2][3]
Q2: Which animal models are most appropriate for evaluating the analgesic efficacy of this compound?
A2: A battery of animal models is recommended to comprehensively assess this compound's analgesic profile across different pain modalities:
-
Acute Nociceptive Pain: The hot plate test and tail-flick test are suitable for evaluating responses to thermal stimuli.[9][10] The formalin test can assess responses to a persistent chemical stimulus, with early and late phases representing direct nociceptor activation and inflammatory pain, respectively.[11][12][13][14]
-
Inflammatory Pain: The late phase of the formalin test is a good indicator of inflammatory pain.[13][14] Models of arthritis or visceral inflammation (e.g., colitis) can also be employed.
-
Neuropathic Pain: The spinal nerve ligation (SNL) model or chemotherapy-induced neuropathic pain models are appropriate for assessing efficacy against this type of chronic pain.[1][5] Mechanical allodynia is a key endpoint in these models, typically measured using the von Frey test.[15][16]
Q3: How can I assess the respiratory safety profile of this compound in my animal model?
A3: Whole-body plethysmography is the standard method for non-invasively measuring respiratory parameters in conscious, unrestrained animals. This allows for the assessment of respiratory rate, tidal volume, and minute ventilation. To specifically challenge the respiratory system, exposure to elevated levels of carbon dioxide (CO2) can be used to determine the ventilatory response. Comparing the respiratory depressant effects of this compound to equianalgesic doses of a classic MOP agonist like morphine or fentanyl is crucial.[4][6]
Q4: What are the recommended models for evaluating the abuse liability of this compound?
A4: The conditioned place preference (CPP) paradigm is a widely used model to assess the rewarding or aversive properties of a drug.[7][8][17][18] A significant preference for the drug-paired chamber suggests rewarding effects. The self-administration paradigm provides a measure of the reinforcing properties of a drug, where animals learn to perform a task (e.g., lever press) to receive a drug infusion. A high rate of self-administration indicates strong reinforcing effects.[17]
Q5: Are there any known species-specific differences in the NOP-N/OFQ system that I should be aware of?
A5: Yes, there is evidence of species-specific differences in the effects of NOP receptor activation. For instance, in rodents, supraspinal administration of N/OFQ can have pronociceptive effects, while in primates, it produces analgesia at both spinal and supraspinal levels.[19] Therefore, while rodent models are invaluable for initial screening and mechanistic studies, findings should be cautiously extrapolated to humans.
Troubleshooting Guides
Hot Plate Test
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline latencies | Improper habituation of animals to the testing environment and apparatus. | Ensure a sufficient acclimation period (at least 30-60 minutes) in the testing room before the experiment.[20][21] Handle animals gently to minimize stress. |
| Inconsistent plate temperature. | Calibrate the hot plate regularly to ensure a stable and accurate temperature. | |
| "Ceiling effect" where the drug shows no further increase in latency at higher doses | The cut-off time is too short. | While a cut-off is necessary to prevent tissue damage, ensure it is not so short that it truncates the dose-response curve. A typical cut-off is 30-60 seconds.[20] |
| The animal has learned the task and jumps prematurely. | The hot plate test, especially when measuring jumping as an endpoint, may be best performed only once per animal to avoid learned responses.[10] | |
| No significant analgesic effect observed with this compound | Inappropriate dose range. | Consult literature for effective dose ranges of this compound in the specific species and pain model. |
| Timing of drug administration relative to testing is not optimal. | Determine the peak effect time of this compound through a time-course study. |
Von Frey Test for Mechanical Allodynia
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent paw withdrawal thresholds | Animal is not properly habituated or is too active in the testing chamber. | Allow for a habituation period of at least 15-30 minutes in the testing chambers on the mesh floor.[22] Consider a "tickle" stimulus with a non-noxious filament during habituation. |
| Incorrect application of von Frey filaments. | Apply filaments perpendicularly to the plantar surface of the paw with just enough force to cause slight buckling.[16] Hold for a consistent duration (e.g., 6-8 seconds). | |
| Operator bias. | The experimenter should be blinded to the treatment groups. | |
| Difficulty determining a clear withdrawal response | Ambiguous behavioral responses. | Clearly define what constitutes a positive response (e.g., brisk paw withdrawal, flinching, licking of the paw). |
| Floor effect (all animals respond to the lowest filament) | The surgical model or injury is very severe. | Ensure the model induces a consistent and measurable level of hypersensitivity. |
| The chosen filament range is too high. | Start with a filament below the expected normal threshold. |
Formalin Test
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in licking/flinching behavior | Inconsistent volume or concentration of formalin injected. | Use a consistent volume and concentration of formalin (e.g., 2.5-5% solution).[12] Ensure the injection is subcutaneous into the plantar surface of the hind paw. |
| Animal's attention is distracted. | Place the animal in a clear observation chamber with mirrors to allow for unobstructed viewing of the injected paw.[11] Minimize external stimuli in the testing room. | |
| No clear biphasic response | The observation period is too short or the time bins for analysis are inappropriate. | Observe for at least 45-60 minutes post-injection.[12] Analyze the data in appropriate time bins to distinguish the early (0-5 min) and late (15-45 min) phases. |
| Drug affects one phase but not the other | This may be a true pharmacological effect. | Centrally acting analgesics like morphine are expected to inhibit both phases, while NSAIDs typically only inhibit the late (inflammatory) phase.[13] this compound's effect on both phases should be evaluated. |
Quantitative Data Summary
Table 1: Analgesic Potency of this compound in Rodent Models
| Pain Model | Species | Route of Administration | ED50 (µg/kg) | Comparator (ED50, µg/kg) | Reference |
| Tail-flick (acute thermal) | Rat | Intravenous | 7.4 | Fentanyl (10.7) | [4] |
| Spinal Nerve Ligation (neuropathic) | Rat | Intraperitoneal | 3.3 - 3.58 | - | [1][5] |
| Colitis (visceral) | Mouse | Intravenous | 4.6 (spontaneous pain), 2.2 (allodynia), 2.4 (hyperalgesia) | - | |
| Pancreatitis (visceral) | Rat | Intravenous | 0.13 (allodynia) | - | |
| Bone Cancer | Rat | Intravenous | 2.4 - 24.0 (dose-dependent increase in withdrawal threshold) | - | |
| Diabetic Polyneuropathy | Rat | Oral | 25.1 | - | [3] |
Table 2: Respiratory Effects of this compound vs. Fentanyl in Rats
| Compound | Antinociceptive ED50 (µg/kg, i.v.) | Dose causing PaCO2 > 45 mmHg (µg/kg, i.v.) | Therapeutic Window (Respiratory Depression/Antinociception) | Reference |
| This compound | 7.4 | > Maximally effective antinociceptive doses | Large | [4] |
| Fentanyl | 10.7 | 17.6 | Small | [4] |
Experimental Protocols
Hot Plate Test Protocol
Objective: To assess the latency to a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Timer.
-
Test animals (mice or rats).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[20][21]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[20][21]
-
Baseline Latency: Gently place the animal on the hot plate and immediately start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer at the first clear sign of a pain response. This is the baseline latency.
-
Cut-off Time: If the animal does not respond within a predetermined cut-off time (e.g., 30-60 seconds), remove it from the plate to prevent tissue damage and assign the cut-off time as its latency.[20]
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route.
-
Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Von Frey Test Protocol (Up-Down Method)
Objective: To determine the 50% paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments.
-
Elevated mesh platform with individual testing chambers.
-
Test animals with a model of mechanical allodynia (e.g., spinal nerve ligation).
Procedure:
-
Habituation: Place animals in the testing chambers on the mesh platform for at least 15-30 minutes to acclimate.[22]
-
Filament Application: Starting with a mid-range filament (e.g., 2.0 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 6-8 seconds.[16]
-
Response Assessment: A positive response is a brisk withdrawal or flinching of the paw.
-
Up-Down Paradigm:
-
If there is a negative response, the next stimulus is a stronger filament.
-
If there is a positive response, the next stimulus is a weaker filament.
-
-
Threshold Determination: The pattern of positive and negative responses is used to determine the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).[16]
-
Drug Testing: Measure the baseline threshold, administer this compound or vehicle, and then re-test at specified time points.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid-type Respiratory Depressant Side Effects of this compound in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Blocks the Escalation of Cocaine Intake and Conditioned Reinstatement of Cocaine Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Blocks the Escalation of Cocaine Intake and Conditioned Reinstatement of Cocaine Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Hot plate test [panlab.com]
- 11. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. biomed-easy.com [biomed-easy.com]
Cebranopadol Long-Term Efficacy Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term efficacy studies of Cebranopadol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] It also has a lower affinity for the delta-opioid (DOP) and kappa-opioid (KOP) receptors.[1][4] This dual agonism allows for potent analgesia while potentially mitigating some of the side effects associated with traditional MOP receptor agonists.[5][6][7]
Q2: How does this compound's dual NOP/MOP agonism affect its long-term efficacy and side effect profile?
A2: The activation of the NOP receptor is believed to counteract some of the adverse effects of MOP receptor activation.[6][8] Preclinical and clinical data suggest that this dual mechanism contributes to a favorable long-term profile, including:
-
Delayed Analgesic Tolerance: Development of tolerance to the analgesic effects of this compound is significantly delayed compared to morphine.[9]
-
Reduced Physical Dependence: Abrupt discontinuation after long-term use in clinical trials did not lead to significant withdrawal symptoms.[3][7]
-
Lower Abuse Potential: Human abuse potential studies have shown that this compound is significantly less "likable" than oxycodone and tramadol.[10][11]
-
Favorable Respiratory Safety Profile: this compound causes significantly less respiratory depression compared to equianalgesic doses of oxycodone.[12][13]
Q3: What are the key pharmacokinetic properties of this compound relevant to long-term studies?
A3: this compound has a long duration of action.[9] After oral administration, it has a single-dose half-life of approximately 24 hours, which extends to 62-96 hours at a steady state.[1] This allows for once-daily dosing in clinical settings.[7][8] The expected therapeutic doses are between 200–600 μ g/day , typically achieved after a titration period.[6]
Troubleshooting Guide
Issue 1: Apparent Loss of Analgesic Efficacy Over Time
If you observe a diminishing analgesic effect in your long-term animal studies, consider the following troubleshooting steps.
-
Is it true tolerance? this compound is characterized by delayed tolerance development compared to traditional opioids like morphine.[9] However, it is not completely absent.
-
Action: Perform a formal tolerance assessment. This involves generating a dose-response curve at the beginning of the study and again at the point where efficacy appears to be waning. A rightward shift in the dose-response curve indicates tolerance.[14]
-
-
Could it be related to the pain model? The progression of the underlying pathology in some chronic pain models could lead to an increase in pain severity that outpaces the analgesic effect of a fixed dose.
-
Action: Re-evaluate the baseline pain thresholds of a control group of animals with the same induced pathology but without treatment. This will help differentiate between tolerance and disease progression.
-
-
Is the drug administration route and frequency optimal?
-
Action: Review your dosing regimen. Given this compound's long half-life, ensure the dosing interval is appropriate for maintaining steady-state concentrations in your animal model.[1]
-
Issue 2: Unexpected Adverse Events
While this compound has a favorable safety profile, it is not free of adverse effects. The most commonly reported in clinical trials are nausea, dizziness, and constipation, particularly during dose titration.[8][15]
-
Are the side effects dose-dependent?
-
Action: Higher doses are associated with a greater incidence of adverse events and study discontinuations.[8] If observing unexpected side effects, consider if a lower, yet still efficacious, dose could be used.
-
-
Could the side effects be specific to the animal model?
-
Action: Review literature specific to your chosen animal model and strain to see if they have known sensitivities. For example, gastrointestinal transit studies can quantify constipation.
-
-
Is it related to NOP receptor agonism?
-
Action: To isolate the contribution of the NOP receptor to a specific side effect, you can use a selective NOP receptor antagonist, like J-113397, in a parallel experimental group.[9]
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Agonist Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) | Relative Efficacy (%) |
| Human NOP | 0.9 | 13.0 | 89 |
| Human MOP | 0.7 | 1.2 | 104 |
| Human KOP | 2.6 | 17 | 67 |
| Human DOP | 18 | 110 | 105 |
| Source:[9] |
Table 2: Analgesic Potency in Rat Models of Pain
| Pain Model | Administration | ED50 (µg/kg) |
| Tail-flick (Acute) | Intravenous | 5.6 |
| Spinal Nerve Ligation (Neuropathic) | Intravenous | 0.5 |
| Diabetic Neuropathy (Neuropathic) | Intravenous | 2.0 |
| Bone Cancer | Oral | 5.1 |
| Rheumatoid Arthritis | Oral | 2.0 |
| Source:[9][12] |
Key Experimental Protocols
Protocol 1: Assessment of Analgesic Tolerance in a Rodent Neuropathic Pain Model
This protocol is adapted from standard methods used to evaluate opioid tolerance.[9][14][16]
-
Animal Model Induction:
-
Baseline Nociceptive Testing:
-
Measure baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) for each animal.
-
-
Initial Dose-Response Curve:
-
Administer this compound at increasing doses (e.g., 0.5, 1, 2, 4 µg/kg, IV) to different groups of animals.
-
Measure PWT at the time of peak effect (e.g., 20-30 minutes post-administration).
-
Calculate the ED50 from the resulting dose-response curve.
-
-
Chronic Dosing Regimen:
-
Administer a fixed dose of this compound (e.g., a dose equivalent to the ED80-90 from the initial curve) daily for an extended period (e.g., 21-28 days).
-
Include a parallel group receiving chronic saline and another receiving chronic morphine as a positive control for tolerance development.
-
-
Tolerance Assessment:
-
On the final day of chronic dosing, generate a new full dose-response curve for this compound as in step 3.
-
A significant rightward shift in the curve and an increase in the ED50 value compared to the initial curve indicates the development of analgesic tolerance.
-
Protocol 2: Investigating Receptor Signaling Pathway
-
Cell Culture: Use cell lines stably expressing human NOP and MOP receptors (e.g., CHO or HEK293 cells).
-
Ligand Stimulation: Treat cells with varying concentrations of this compound for a specified time.
-
G-Protein Activation Assay (e.g., BRET):
-
To assess G-protein coupling, use a Bioluminescence Resonance Energy Transfer (BRET) assay.[18]
-
Transfect cells with constructs for a G-protein subunit fused to a luciferase (e.g., Rluc) and a receptor fused to a fluorescent protein (e.g., YFP).
-
Agonist binding brings the donor (Rluc) and acceptor (YFP) into proximity, allowing for energy transfer, which can be measured. This compound shows high potency and efficacy for G-protein interaction at both NOP and MOP receptors.[18]
-
-
β-Arrestin Recruitment Assay:
-
To assess receptor desensitization pathways, use a similar BRET or other translocation assay to measure the interaction between the receptor and β-arrestin 2.
-
Interestingly, this compound does not stimulate NOP–β-arrestin 2 interactions and shows reduced potency at mu/β-arrestin 2, suggesting a G-protein biased agonism that may contribute to its favorable side-effect profile.[18]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 3. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 4. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A First-in-Class Nociceptin Receptor Agonist for Managing Chronic Pain - Indian Journal of Palliative Care [jpalliativecare.com]
- 8. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of this compound, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain - BioSpace [biospace.com]
- 11. Tris Pharma Presents Data Reinforcing Limited Abuse Potential of Investigational Pain Therapy this compound at the 2023 PAINWeek Conference - BioSpace [biospace.com]
- 12. trispharma.com [trispharma.com]
- 13. Tris Pharma Reveals New Data on this compound's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 18. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cebranopadol vs. Morphine: A Comparative Analysis in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Cebranopadol and morphine in various neuropathic pain models. The information is compiled from multiple studies to offer a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While morphine, a potent µ-opioid receptor (MOR) agonist, has been a cornerstone of pain management, its efficacy in neuropathic pain is often limited, and its use is associated with a range of adverse effects, including respiratory depression, tolerance, and abuse potential.[1][2][3][4] this compound is a novel analgesic agent with a unique dual mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (mu, delta, and kappa).[1][2][5][6][7] This distinct pharmacological profile suggests a potential for improved efficacy and a better side-effect profile compared to traditional opioids like morphine, particularly in the context of neuropathic pain.[5][8]
Mechanism of Action: A Tale of Two Receptors
Morphine's analgesic effects are primarily mediated through the activation of the µ-opioid receptor (MOR). In contrast, this compound is a potent agonist at both the NOP and opioid receptors.[2][7] It acts as a full agonist at the MOR and a partial agonist at the NOP receptor.[2] This dual agonism is believed to create a synergistic analgesic effect, particularly in chronic pain states, while the NOP receptor activity may counteract some of the undesirable side effects associated with MOR activation.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wmpllc.org [wmpllc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound hemicitrate used for? [synapse.patsnap.com]
- 8. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cebranopadol and Fentanyl on Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory effects of Cebranopadol and the conventional opioid agonist, fentanyl. The information presented is collated from preclinical and clinical studies to support research and development in the field of analgesics with improved safety profiles.
Executive Summary
Respiratory depression is the most severe adverse effect associated with traditional opioid analgesics, often leading to fatal outcomes in overdose scenarios. Fentanyl, a potent µ-opioid peptide (MOP) receptor agonist, is well-documented for its profound respiratory depressant effects. This compound, a first-in-class analgesic, acts as an agonist at both the MOP receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This dual mechanism of action is suggested to provide effective analgesia while mitigating the risk of respiratory depression. Experimental data indicates that this compound possesses a wider therapeutic window between its antinociceptive effects and respiratory depression compared to fentanyl.[1][2]
Comparative Efficacy and Respiratory Safety
Preclinical studies in rats have demonstrated that at equianalgesic doses, fentanyl induces significant respiratory depression, whereas this compound does not produce a similar level of respiratory impairment.[1] This is attributed to the opposing effects of NOP receptor activation, which counteracts the MOP receptor-mediated respiratory depression.[1][2][3]
Quantitative Analysis of Antinociceptive Potency and Respiratory Effects in Rats
The following table summarizes the key findings from a comparative study in Sprague-Dawley rats.
| Parameter | This compound | Fentanyl Citrate | Reference |
| Antinociception (Tail-Flick Model) | |||
| ED50 (Peak Effect) | 7.4 µg/kg (95% CI, 6.6 to 8.2 µg/kg) | 10.7 µg/kg (95% CI, 9 to 12.7 µg/kg) | [1] |
| Respiratory Depression (Arterial Blood Gas Tensions) | |||
| Dose to increase PaCO2 to 45 mmHg | Not reached at doses producing maximal antinociception | 17.6 µg/kg (95% CI, 7.6 to 40.8 µg/kg) | [1] |
| PaCO2 levels at maximal antinociception | < 35 mmHg | > 50 mmHg | [1] |
PaCO2: Partial pressure of carbon dioxide in arterial blood. An increase in PaCO2 is a primary indicator of respiratory depression.
Mechanism of Action and Signaling Pathways
Opioid-induced respiratory depression is primarily mediated by the activation of MOP receptors in the brainstem's respiratory control centers.[4][5][6] This activation leads to a decrease in respiratory rate and tidal volume.[4][7] Fentanyl's potent MOP receptor agonism is the direct cause of its significant respiratory side effects.[4][5]
This compound's unique profile stems from its dual agonism. While its MOP receptor activity provides analgesia, its concurrent activation of the NOP receptor appears to counteract the MOP-mediated respiratory depression.[1][2][3] The NOP receptor system has been shown to have a modulatory role in respiration, and its activation can lead to respiratory stimulation, thereby offsetting the depressant effects of MOP receptor activation.[1][3]
References
- 1. Opioid-type Respiratory Depressant Side Effects of this compound in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 7. researchgate.net [researchgate.net]
Cebranopadol Demonstrates Lower Abuse Potential Than Oxycodone in Human Studies
Cebranopadol is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[1][2] This unique mechanism of action is believed to contribute to its analgesic efficacy while mitigating some of the undesirable effects associated with traditional MOP receptor agonists like oxycodone, including abuse potential.[1][3]
Oral Abuse Potential Study
A randomized, double-blind, five-way crossover study evaluated the oral abuse potential of two supratherapeutic doses of this compound (600 µg and 1000 µg) against oxycodone (40 mg), tramadol (B15222) (600 mg), and placebo.[2][4] The primary endpoint was the maximum effect (Emax) on a 100-point "Drug Liking" Visual Analog Scale (VAS).
The results, summarized in the table below, show that both doses of this compound were "liked" significantly less than both oxycodone and tramadol.[2] Notably, the 600 µg dose of this compound showed a liking score similar to that of placebo.[2]
| Treatment Group | Mean Drug Liking Emax (VAS) |
| Placebo | - |
| This compound 600 µg | Similar to Placebo |
| This compound 1000 µg | Significantly lower than oxycodone and tramadol |
| Oxycodone 40 mg | - |
| Tramadol 600 mg | - |
| Table 1: Primary Endpoint Results from the Oral Human Abuse Potential Study. Data sourced from press releases.[2] |
Intranasal Abuse Potential Study
To assess the abuse potential via a common route of abuse, a separate Phase 1, randomized, double-blind, three-way crossover study was conducted to evaluate the intranasal abuse potential of a supratherapeutic dose of this compound (1000 µg, crushed) compared to oxycodone IR (40 mg, crushed) and placebo in adult non-dependent recreational opioid users.[1][5]
The primary endpoint was again the "Drug Liking" VAS Emax. The study met its primary endpoint, demonstrating that intranasal this compound was significantly less "likable" than intranasal oxycodone.[1][5]
| Treatment Group | Mean Drug Liking Emax (VAS) | Median Drug Liking Emax (VAS) |
| Placebo | - | - |
| This compound 1000 µg (intranasal) | 67.3 | 60.5 |
| Oxycodone 40 mg (intranasal) | 92.1 | 100.0 |
| Table 2: Primary Endpoint Results from the Intranasal Human Abuse Potential Study. Data sourced from press releases.[1][5] |
Furthermore, secondary endpoints such as "Take Drug Again" and "Overall Drug Liking" also favored this compound, indicating a lower desire among participants to re-experience the drug compared to oxycodone.[1]
Experimental Protocols
While full peer-reviewed publications with detailed methodologies are pending, the available information from press releases and clinical trial registries outlines the general design of these studies.[6][7]
Study Design: Both the oral and intranasal studies employed a randomized, double-blind, crossover design.[1][2] This design is a standard in HAP studies, as it allows for within-subject comparisons of different drugs, thereby reducing variability and increasing statistical power.
Participants: The studies enrolled healthy, non-dependent recreational opioid users.[1][2] This specific population is chosen for HAP studies because they are experienced with the subjective effects of opioids and can provide reliable data on abuse-related measures.[8] A screening phase, including a naloxone (B1662785) challenge, is typically used to confirm non-dependence on opioids.[4]
Assessments: The primary measure of abuse potential was the "Drug Liking" VAS, a subjective rating by the participant.[2][5] Other subjective measures likely included other VAS scales for effects such as "Good Drug Effects," "Bad Drug Effects," and "High," as well as questionnaires like the Addiction Research Center Inventory (ARCI). Objective measures, such as pupillometry (measurement of pupil size), are also commonly used in such studies.
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound and the general workflow of the human abuse potential studies.
Caption: this compound's dual agonism of MOP and NOP receptors.
Caption: Generalized workflow of the HAP crossover studies.
References
- 1. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of this compound, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain - Tris Pharma [trispharma.com]
- 2. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 3. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fda.gov [fda.gov]
A Head-to-Head Comparison of Cebranopadol and Tapentadol for Chronic Low Back Pain
A detailed analysis for researchers and drug development professionals.
Chronic low back pain (CLBP) presents a significant therapeutic challenge, often requiring potent analgesics to manage its debilitating effects. This guide provides a head-to-head comparison of two novel analgesics, Cebranopadol and Tapentadol, based on available clinical trial data. The objective is to offer a clear, data-driven overview of their relative efficacy, safety, and mechanisms of action for a scientific audience.
Executive Summary
This compound is a first-in-class analgesic that acts as an agonist at both the nociceptin/orphanin FQ (NOP) and mu-opioid peptide (MOP) receptors.[1] Tapentadol is a centrally acting analgesic with a dual mechanism of action: it is an agonist at the µ-opioid receptor (MOR) and an inhibitor of norepinephrine (B1679862) reuptake.[2] A key Phase II randomized, double-blind, placebo- and active-controlled trial directly compared the efficacy and safety of this compound and Tapentadol in patients with moderate-to-severe chronic low back pain.[3][4] The findings from this pivotal study form the basis of this comparative guide.
Efficacy Data
The primary efficacy endpoints in the head-to-head trial were the change from baseline in the weekly average 24-hour pain intensity.[3][4] Both this compound and Tapentadol demonstrated statistically significant and clinically relevant improvements in pain relief compared to placebo.[3][4]
Table 1: Responder Analysis at Week 12 (Observed Cases)
| Treatment Group | ≥30% Pain Reduction | ≥50% Pain Reduction |
| This compound 200 µg | 58.1% | 36.5% |
| This compound 400 µg | 62.5% | 40.6% |
| This compound 600 µg | 63.0% | 38.9% |
| Tapentadol PR 200 mg | 71.3% | 43.8% |
| Placebo | 46.1% | 27.5% |
| Data sourced from a Phase II randomized clinical trial in patients with chronic low back pain.[3] |
Safety and Tolerability
Treatment-emergent adverse events (TEAEs) were common in the active treatment arms, with higher discontinuation rates observed at higher doses of this compound, primarily during the titration phase.[3] Patients who reached their target doses of this compound reported an acceptable tolerability profile.[3][4]
Table 2: Incidence of Most Frequently Reported Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound 200 µg | This compound 400 µg | This compound 600 µg | Tapentadol PR 200 mg | Placebo |
| Dizziness | >10% | >10% | >10% | >10% | <10% |
| Nausea | >10% | >10% | >10% | >10% | <10% |
| Somnolence | >10% | >10% | >10% | >10% | <10% |
| Vomiting | >10% | >10% | >10% | >10% | <10% |
| Constipation | >10% | >10% | >10% | >10% | <10% |
| Fatigue | >10% | >10% | >10% | Not specified | <10% |
| Headache | >10% | >10% | >10% | Not specified | <10% |
| Hyperhidrosis | >10% | >10% | >10% | Not specified | <10% |
| Data reflects TEAEs reported during a 14-week clinical trial. The incidence rate of most frequently reported TEAEs during the maintenance phase was ≤10%.[3][5] |
Mechanisms of Action and Signaling Pathways
This compound and Tapentadol achieve analgesia through distinct molecular pathways.
This compound is a full agonist of the MOP and DOP receptors, and a partial agonist of the KOP and NOP receptors.[6] Its unique dual agonism at NOP and MOP receptors is thought to contribute to its analgesic effects while potentially mitigating some opioid-related side effects.[1][6]
Caption: this compound's dual agonism at NOP and MOP receptors.
Tapentadol's mechanism involves µ-opioid receptor agonism and norepinephrine reuptake inhibition.[2][7] This dual action targets both the ascending and descending pain pathways.[8]
Caption: Tapentadol's dual mechanism of action.
Experimental Protocols
The pivotal head-to-head comparison was a Phase II, randomized, double-blind, placebo- and active-controlled trial.[3][4]
Study Design:
-
Participants: Patients with moderate-to-severe chronic low back pain, with or without a neuropathic pain component.[3][4]
-
Interventions:
-
Duration: 14 weeks of treatment, including a titration phase and a 12-week maintenance phase.[3][4]
-
Primary Endpoints:
-
Key Secondary Endpoints:
Caption: Generalized workflow of the comparative clinical trial.
Conclusion
Both this compound and Tapentadol have demonstrated efficacy in the management of chronic low back pain. Tapentadol showed a numerically higher responder rate in the head-to-head trial. This compound's novel mechanism of action holds promise, though tolerability at higher doses during titration requires careful management. Further long-term studies are warranted to fully elucidate the comparative benefits and risks of these two important analgesics. The distinct pharmacological profiles of this compound and Tapentadol may allow for more personalized treatment approaches for patients with chronic low back pain in the future.
References
- 1. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 2. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
- 3. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimechanistic Single-Entity Combinations for Chronic Pain Control: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Promising Agent for the Treatment of Pain [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Preclinical Comparison of Cebranopadol and Buprenorphine in Opioid Use Disorder Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of cebranopadol and buprenorphine, two opioid receptor modulators with potential applications in the treatment of Opioid Use Disorder (OUD). The information presented is based on available experimental data from non-human studies, designed to inform researchers and professionals in the field of drug development.
Introduction
Opioid Use Disorder (OUD) is a chronic relapsing brain disease characterized by compulsive drug seeking and use despite harmful consequences. Current medication-assisted treatments, such as buprenorphine, have proven effective but are not without limitations, including the potential for misuse and diversion. This has spurred the development of novel therapeutic agents with improved safety and efficacy profiles.
This compound is an investigational analgesic with a unique mechanism of action, acting as a full agonist at both the nocicein/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] This dual agonism is hypothesized to provide potent analgesia with a reduced risk of typical opioid-related side effects, such as respiratory depression and abuse liability.[3][4] Buprenorphine, a cornerstone of OUD treatment, is a partial agonist at the mu-opioid receptor and an antagonist at the kappa- and delta-opioid receptors.[5][6] This profile contributes to its "ceiling effect" on respiratory depression and its ability to reduce cravings and withdrawal symptoms.[5][7]
This guide will delve into the preclinical data comparing these two compounds across several domains relevant to OUD, including their effects on opioid self-administration, abuse potential, and withdrawal.
Mechanism of Action and Receptor Pharmacology
The distinct pharmacological profiles of this compound and buprenorphine at various opioid receptors underpin their differing effects in preclinical OUD models.
This compound is a pan-opioid agonist, exhibiting high affinity and full agonist activity at both the MOP and NOP receptors.[1][8] At higher concentrations, it also demonstrates agonist activity at kappa-opioid (KOP) and delta-opioid (DOP) receptors.[8] The co-activation of MOP and NOP receptors is a key feature of this compound's pharmacology. Activation of the NOP receptor has been shown to modulate the rewarding effects of MOP receptor activation and may contribute to a lower abuse potential and reduced physical dependence.[8][9]
Buprenorphine is characterized by its high affinity for the mu-opioid receptor, where it acts as a partial agonist.[5][10] This means it produces a submaximal opioid effect compared to full agonists like heroin or methadone, and this property contributes to its safety profile, particularly the ceiling effect on respiratory depression.[5][7] Buprenorphine also functions as an antagonist at both the kappa- and delta-opioid receptors.[6][10] Its high affinity for the mu-opioid receptor allows it to displace other opioids, thereby blocking their effects.[5][11]
Signaling Pathways
Caption: Simplified signaling pathways for this compound and Buprenorphine.
Preclinical Efficacy in Opioid Use Disorder Models
Preclinical studies in animal models are crucial for evaluating the potential of new medications for OUD. Key models include heroin self-administration, reinstatement of drug-seeking behavior (a model of relapse), and assessments of abuse liability and withdrawal.
Heroin Self-Administration
Preclinical studies in rats have shown that oral administration of this compound can significantly reduce heroin self-administration.[12][13] In one study, this compound (25 and 50 μg/kg, p.o.) dose-dependently attenuated the number of heroin infusions self-administered by rats, independent of the heroin dose available (1, 7, 20, and 60 μ g/infusion ).[12][14] this compound also decreased the breakpoint for heroin under a progressive ratio schedule of reinforcement, indicating a reduction in the motivation to obtain the drug.[12][13]
While direct comparative studies are limited, buprenorphine is well-established to reduce heroin self-administration in animal models, an effect attributed to its partial mu-opioid agonist activity which alleviates withdrawal and craving, and its high receptor affinity which blocks the effects of heroin.
Reinstatement of Heroin-Seeking Behavior
A critical challenge in OUD treatment is preventing relapse, often triggered by stress or re-exposure to drug-associated cues. In a preclinical model of relapse, this compound was shown to significantly attenuate yohimbine-induced (a stressor) reinstatement of heroin-seeking behavior in rats.[12][13] This suggests that this compound may be effective in preventing stress-induced relapse. Notably, some preclinical evidence suggests that buprenorphine may have limited efficacy in attenuating stress-induced reinstatement of heroin seeking.[8]
Abuse Liability
The abuse potential of a candidate medication for OUD is a primary concern. Preclinical self-administration studies are used to assess the reinforcing properties of a drug, which is an indicator of its abuse liability. In a rat self-administration study, heroin maintained responding at high levels across a range of doses, while the breakpoint for this compound did not differ from that of saline, suggesting a limited abuse liability for this compound.[12][13] Furthermore, rats maintained responding for various doses of heroin to a greater extent than for this compound under a fixed ratio 1 schedule.[12][13]
Buprenorphine is known to have a lower abuse potential than full opioid agonists due to its partial agonist nature and ceiling effect on euphoric effects.[6] However, it still possesses some reinforcing properties and can be misused.
| Parameter | This compound | Buprenorphine |
| Effect on Heroin Self-Administration | Significantly attenuates heroin self-administration across various doses.[12][14] | Reduces heroin self-administration. |
| Effect on Stress-Induced Reinstatement | Significantly attenuates yohimbine-induced reinstatement of heroin seeking.[12][13] | Limited efficacy in some preclinical models.[8] |
| Abuse Liability (Self-Administration) | Low reinforcing properties; breakpoint similar to saline.[12][13] | Lower than full agonists, but still has reinforcing effects.[6] |
Withdrawal and Physical Dependence
The development of physical dependence and the emergence of a withdrawal syndrome upon cessation of opioid use are key features of OUD. Medications for OUD should ideally mitigate withdrawal symptoms from other opioids while having a low propensity to produce dependence themselves.
Preclinical studies suggest that this compound has a limited potential to produce physical dependence.[15] In clinical trials for pain, abrupt discontinuation of this compound did not lead to clinically significant withdrawal symptoms.[16] This is thought to be, in part, due to the activation of NOP receptors, which can counteract the mechanisms leading to physical dependence induced by MOP receptor agonists.[15]
Buprenorphine is known to produce a milder withdrawal syndrome compared to full opioid agonists like methadone.[17] However, due to its high affinity for the mu-opioid receptor and long half-life, it can precipitate withdrawal in individuals who are physically dependent on full opioid agonists if administered too soon after their last use.[18][19]
Experimental Protocols
Rat Heroin Self-Administration
Caption: Experimental workflow for rat heroin self-administration.
Methodology:
-
Subjects: Adult male Wistar rats are typically used.[10]
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.[6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump are used.
-
Acquisition: Rats are placed in the operant chambers and learn to press an active lever to receive an intravenous infusion of heroin (e.g., 20 μ g/infusion ) on a fixed-ratio 1 (FR1) schedule of reinforcement.[13] Each infusion is paired with a cue light. Inactive lever presses are recorded but have no programmed consequences. Sessions typically last for 2 hours daily.
-
Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Treatment: Prior to a self-administration session, rats are administered this compound, buprenorphine, or vehicle.
-
Data Analysis: The primary endpoint is the number of heroin infusions earned. The number of active and inactive lever presses is also recorded.
Naloxone-Precipitated Withdrawal
Caption: Experimental workflow for naloxone-precipitated withdrawal.
Methodology:
-
Subjects: Adult male Sprague-Dawley rats are often used.
-
Induction of Dependence: Rats are made physically dependent on an opioid, typically morphine, through repeated injections over several days (e.g., escalating doses from 10 to 100 mg/kg over 5 days).[17]
-
Treatment: Prior to the induction of withdrawal, animals are treated with the test compound (this compound or buprenorphine) or vehicle.
-
Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone (e.g., 1-2 mg/kg, s.c.).[14][17]
-
Observation and Scoring: Immediately after naloxone administration, rats are observed for a set period (e.g., 30-60 minutes), and withdrawal signs are scored by a trained observer blind to the treatment conditions. Common signs include wet dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.
Summary and Conclusion
This compound and buprenorphine represent two distinct pharmacological approaches to the treatment of OUD. Buprenorphine, with its established efficacy, acts as a partial MOP agonist and KOP/DOR antagonist. This compound, a novel compound, is a full agonist at both MOP and NOP receptors.
Preclinical data suggest that this compound is effective at reducing heroin self-administration and, notably, may be superior to buprenorphine in preventing stress-induced relapse. Furthermore, this compound appears to have a lower abuse liability and a reduced potential for physical dependence compared to traditional opioids, a feature potentially attributable to its NOP receptor agonism.
While these preclinical findings are promising, further head-to-head comparative studies are needed to fully elucidate the relative efficacy and safety of this compound and buprenorphine in models of OUD. The unique mechanism of action of this compound offers a potentially valuable new strategy in the development of medications for opioid use disorder. Professionals in the field should continue to monitor the clinical development of this and other novel compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 3. This compound Blocks the Escalation of Cocaine Intake and Conditioned Reinstatement of Cocaine Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced heroin self-administration and distinct dopamine adaptations in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 9. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a Mixed Opioid Agonist, Reduces Cocaine Self-administration through Nociceptin Opioid and Mu Opioid Receptors [frontiersin.org]
- 11. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 12. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 13. This compound, a novel long-acting opioid agonist with low abuse liability, to treat opioid use disorder: Preclinical evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute naloxone-precipitated morphine withdrawal elicits nausea-like somatic behaviors in rats in a manner suppressed by N-oleoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in pain management with opioid analgesics: focus on tapentadol, this compound, and oxycodone with naloxone | Zajączkowska | Palliative Medicine in Practice [journals.viamedica.pl]
- 16. trispharma.com [trispharma.com]
- 17. Naloxone-precipitated withdrawal in morphine-dependent rats increases the expression of alpha 2a-adrenoceptor mRNA in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence of Buprenorphine-precipitated Withdrawal in Persons Who Use Fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incidence of buprenorphine-precipitated opioid withdrawal in adults with opioid use disorder: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cebranopadol and Tramadol for the Management of Nociceptive Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of Cebranopadol and tramadol (B15222) in the treatment of nociceptive pain. The information is based on available preclinical and clinical data to support research and development in pain management.
Mechanism of Action: A Tale of Two Pathways
This compound and tramadol both exert their analgesic effects through interaction with the central nervous system, but their mechanisms of action are distinct.
This compound is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid peptide (MOP) receptor.[1] This unique dual mechanism is designed to provide potent pain relief by leveraging the synergistic effects of both receptors while potentially mitigating some of the adverse effects associated with traditional opioid agonists.[2][3]
Tramadol is a centrally acting synthetic opioid analgesic.[4] Its analgesic effect is achieved through a dual mechanism: it is a weak agonist of the μ-opioid receptor, and it also inhibits the reuptake of serotonin (B10506) and norepinephrine, which modulates pain pathways.[4]
Efficacy in Nociceptive Pain: An Indirect Comparison
Direct head-to-head clinical trials comparing the efficacy of this compound and tramadol in a specific nociceptive pain model are not yet available. Therefore, this guide presents an indirect comparison based on data from separate clinical trials in postoperative pain settings. It is crucial to interpret this indirect comparison with caution due to potential variations in study populations, methodologies, and pain assessment tools.
This compound in Postoperative Pain (ALLEVIATE-1)
The ALLEVIATE-1 Phase III clinical trial evaluated the efficacy of this compound in managing moderate-to-severe acute pain following abdominoplasty surgery.[2][5]
| Efficacy Endpoint | This compound (400 µg daily for 2 days) | Placebo |
| Mean Hourly Difference in Pain Intensity (0-10 Scale) over 44 hours | 1.34 | - |
| Statistical Significance | Statistically significant reduction in pain intensity compared to placebo[2] | - |
Tramadol in Postoperative Pain
A double-blind, randomized, placebo- and active-drug-controlled study investigated the efficacy of intravenous tramadol for postoperative pain after gynecological or abdominal surgery.[6]
| Efficacy Endpoint | Tramadol (IV, PCA) | Morphine (IV, PCA) | Placebo |
| Responder Rate (%) | 66.7% | 75.0% | 18.3% |
| VAS Score after Initial Bolus (0-100) | 39.2 +/- 22.1 | 35.9 +/- 21.6 | 50.0 +/- 24.2 |
Responder rate was defined as a decrease in pain intensity of at least 20 on a visual analogue scale (VAS) within the first 30 minutes and satisfactory analgesia in the patient's opinion during the study period.[6]
Safety and Tolerability Profile
A human abuse potential study provides direct comparative data on the adverse effects of this compound and tramadol.
| Adverse Event | This compound (600 µg) | This compound (1000 µg) | Tramadol (600 mg) | Oxycodone (40 mg) |
| Nausea (%) | 15% | 35% | 49% | 32% |
| Vomiting (%) | 16% | 30% | 31% | Not Reported |
| Pruritus (Itchy Skin) (%) | 4% | 7% | 18% | 30% |
| "Drug Liking" (VAS Score Difference vs. Placebo) | Significantly less than tramadol (p<0.0001)[1] | Significantly less than tramadol (p=0.0077)[1] | - | - |
Data from a study in non-dependent recreational opioid users.
Experimental Protocols
ALLEVIATE-1 (this compound)
-
Study Design: Phase III, randomized, double-blind, placebo-controlled trial.[2][5]
-
Patient Population: Individuals who have undergone abdominoplasty surgery and are experiencing moderate-to-severe acute pain.[5]
-
Intervention: this compound (400 µg) administered once daily for two days versus placebo.[2]
-
Primary Endpoint: Statistically significant reduction in pain intensity compared to placebo over a 44-hour period.[2]
-
Pain Assessment: Pain intensity was measured on a numerical rating scale.[3]
Human Abuse Potential Study (this compound vs. Tramadol)
-
Study Design: Randomized, double-blind, five-way crossover study.[7]
-
Patient Population: Non-dependent recreational opioid users.[1]
-
Interventions: Single oral doses of this compound (600 µg and 1000 µg), tramadol (600 mg), oxycodone (40 mg), and placebo.[1]
-
Primary Endpoint: "Drug Liking" measured on a Visual Analog Scale (VAS).[1]
-
Adverse Event Monitoring: Recording of treatment-emergent adverse events.[1]
Conclusion
This compound, with its novel dual NOP/MOP receptor agonist mechanism, has demonstrated efficacy in a postoperative nociceptive pain model, showing a significant reduction in pain intensity compared to placebo.[2][5] Tramadol has also shown efficacy in postoperative pain settings.[6]
For drug development professionals, this compound represents a promising new avenue for the treatment of nociceptive pain, potentially offering a better-tolerated alternative to existing opioid and opioid-like analgesics. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound and tramadol in various nociceptive pain conditions.
References
- 1. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone - Tris Pharma [trispharma.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound Phase 3 Trials Show Promising Results [healthesystems.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tris Pharma reports data from Phase III acute pain therapy trial [clinicaltrialsarena.com]
- 6. Tramadol in the management of post-operative pain: a double-blind, placebo- and active drug-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tramadol + Oxycodone for Postoperative Pain · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
Cebranopadol Demonstrates Superior and Sustained Analgesia in Opioid-Tolerant Animal Models
A novel dual agonist, cebranopadol, shows significant promise in overcoming the challenge of opioid tolerance, offering prolonged pain relief with a potentially better safety profile compared to traditional opioids like morphine. Extensive preclinical data from various animal models of chronic pain validate its efficacy, highlighting a delayed development of analgesic tolerance and reduced opioid-related side effects.
This compound, a first-in-class analgesic, uniquely combines agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (mu, delta, and kappa).[1][2] This dual mechanism of action is believed to be the key to its sustained analgesic effects and its favorable profile in opioid-tolerant states.[3][4] In direct comparisons, this compound has consistently outperformed morphine, a gold-standard opioid, particularly in models of chronic neuropathic and inflammatory pain.[1][5]
Comparative Efficacy in Opioid Tolerance
Studies in rodent models have demonstrated that the development of tolerance to the analgesic effects of this compound is significantly delayed compared to morphine. In a chronic constriction injury model, complete tolerance to an equianalgesic dose of morphine was observed on day 11, whereas for this compound, it was delayed until day 26.[1][5] This suggests that this compound may maintain its therapeutic efficacy for a longer duration in patients requiring long-term pain management.
The activation of NOP receptors by this compound is thought to counteract the mechanisms that lead to opioid tolerance.[3][6] Research indicates that NOP receptor activation can hinder the development of tolerance to analgesia induced by mu-opioid peptide (MOP) receptor agonists.[3][7] This is further supported by evidence that in mice lacking NOP receptors, a stronger physical dependence on this compound was observed, suggesting the protective role of NOP receptor activation against opioid-like side effects.[2][8]
| Drug | Animal Model | Key Findings in Opioid Tolerance | Reference |
| This compound | Chronic Constriction Injury (Rat) | Complete analgesic tolerance delayed to day 26. | [1][5] |
| Morphine | Chronic Constriction Injury (Rat) | Complete analgesic tolerance observed on day 11. | [1][5] |
| This compound | NOP Receptor Knockout Mice | Stronger physical dependence observed compared to wild-type mice, indicating NOP's role in mitigating dependence. | [2][8] |
| Orphanin FQ/Nociceptin | Morphine-Treated Rats | Administration of OFQ/N attenuated the development of morphine tolerance. | [7][9] |
Mechanism of Action: A Dual Approach to Pain Relief
This compound's unique pharmacological profile stems from its ability to act as an agonist at multiple receptor types. It has a high affinity for both the NOP and MOP receptors, with slightly lower affinity for the kappa-opioid peptide (KOP) and delta-opioid peptide (DOP) receptors.[1] The synergistic activation of NOP and opioid receptors is believed to be responsible for its potent analgesic effects across various pain states, including nociceptive, inflammatory, and neuropathic pain.[8][10]
The signaling pathway of this compound involves the activation of G protein-coupled receptors, similar to traditional opioids.[11] However, the concurrent activation of the NOP receptor pathway introduces a modulatory component that appears to mitigate the undesirable effects associated with long-term opioid use, such as tolerance and physical dependence.[4][12]
Experimental Protocols
The validation of this compound's analgesic effects in opioid-tolerant animal models has been established through a series of well-defined experimental protocols.
Chronic Constriction Injury (CCI) Model: This model of neuropathic pain is induced in rats by loosely ligating the sciatic nerve. The development of thermal hyperalgesia and mechanical allodynia is then assessed. To induce opioid tolerance, animals are treated repeatedly with an analgesic, and the dose required to produce a certain level of analgesia is measured over time. A significant increase in the required dose indicates the development of tolerance.[1]
Spinal Nerve Ligation (SNL) Model: Another widely used model for neuropathic pain, the SNL model, involves the tight ligation of one or two of the L5 and L6 spinal nerves. This procedure results in long-lasting behavioral signs of mechanical allodynia and thermal hyperalgesia. The analgesic effects of test compounds are evaluated by measuring the withdrawal threshold to mechanical or thermal stimuli.[1]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This model mimics the painful peripheral neuropathy often experienced by diabetic patients. Diabetes is induced in rodents by a single injection of streptozotocin, which destroys pancreatic beta cells. The resulting hyperglycemia leads to the development of mechanical and thermal hypersensitivity over several weeks. The efficacy of analgesics is then tested against these pain-related behaviors.[5][10]
Favorable Side Effect Profile
Beyond its sustained analgesic efficacy, this compound has demonstrated a favorable side effect profile compared to traditional opioids. In preclinical studies, at doses within and exceeding the analgesic range, this compound did not cause significant motor coordination disruption or respiratory depression, which are major dose-limiting side effects of morphine and other MOP agonists.[1][5] This improved safety profile is attributed to the co-activation of the NOP receptor, which appears to counteract some of the adverse effects mediated by the MOP receptor.[8]
References
- 1. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in pain management with opioid analgesics: focus on tapentadol, this compound, and oxycodone with naloxone | Zajączkowska | Palliative Medicine in Practice [journals.viamedica.pl]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Orphanin FQ/nociceptin attenuates the development of morphine tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Novel Promising Agent for the Treatment of Pain [mdpi.com]
- 9. Orphanin FQ/nociceptin attenuates the development of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of this compound, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the Abuse Potential of this compound in Nondependent Recreational Opioid Users: A Phase 1 Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cebranopadol: A Cross-Species Examination of a Novel Analgesic
A comprehensive analysis of preclinical and clinical data reveals the unique dual-receptor mechanism and favorable efficacy profile of Cebranopadol compared to traditional opioids across various species.
Researchers in the field of pain management now have access to a growing body of evidence supporting the potential of this compound, a first-in-class analgesic, as a promising alternative to conventional opioid therapies. This comparison guide synthesizes preclinical and clinical findings, offering a detailed examination of this compound's efficacy, mechanism of action, and experimental validation in different species. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide provides a critical resource for scientists and drug development professionals.
This compound distinguishes itself through its novel mechanism of action, acting as a potent agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical µ-opioid peptide (MOP) receptor.[1][2] This dual agonism is believed to contribute to its robust analgesic effects while potentially mitigating some of the undesirable side effects associated with traditional MOP receptor agonists, such as respiratory depression, abuse potential, and physical dependence.[3][4]
Comparative Efficacy: Preclinical and Clinical Evidence
Extensive research has demonstrated this compound's analgesic efficacy across a range of pain models in different species, from rodents to non-human primates and humans.
Preclinical Efficacy in Animal Models
In preclinical studies, this compound has shown significant antinociceptive and antihyperalgesic effects in various rat models of acute, inflammatory, and neuropathic pain.[5] Notably, it has demonstrated higher potency in models of chronic neuropathic pain compared to acute nociceptive pain, a key differentiator from traditional opioids.[6] Studies in non-human primates have further corroborated its analgesic efficacy, with this compound being approximately 5-fold more potent than fentanyl in an acute thermal nociception assay.[7]
| Animal Model | Pain Type | Species | This compound ED50 (intravenous) | Reference |
| Tail-flick | Acute Nociceptive | Rat | 0.5 - 5.6 µg/kg | [5] |
| Rheumatoid Arthritis | Inflammatory | Rat | 0.5 - 5.6 µg/kg | [5] |
| Bone Cancer | Cancer | Rat | 0.5 - 5.6 µg/kg | [5] |
| Spinal Nerve Ligation | Neuropathic | Rat | 0.5 - 5.6 µg/kg | [5] |
| Diabetic Neuropathy | Neuropathic | Rat | 0.5 - 5.6 µg/kg | [5] |
| Acute Thermal Nociception | Acute Nociceptive | Non-human primate | 2.9 µg/kg | [7] |
Clinical Efficacy in Humans
This compound has undergone numerous clinical trials, involving over 2,000 patients, and has consistently demonstrated a promising efficacy and safety profile in treating moderate-to-severe pain.[1][8] Phase II and III trials have shown its effectiveness in managing acute postoperative pain (following bunionectomy and abdominoplasty) and chronic low back pain.[9][10][11] In a Phase IIa trial for postoperative acute pain, this compound doses of 400 µg and 600 µg were found to be more effective than a 60 mg controlled-release dose of morphine in reducing pain intensity.[10] Recent Phase III trials have confirmed its superiority over placebo in reducing pain intensity and the need for rescue medication.[8][11]
| Clinical Trial (Pain Condition) | Comparison Group | Primary Efficacy Endpoint | Key Finding | Reference |
| Phase IIa (Postoperative Acute Pain - Bunionectomy) | Morphine CR 60 mg, Placebo | Sum of Pain Intensity (SPI) 2-10 hours | This compound (400 µg, 600 µg) more effective than morphine and placebo. | [10] |
| Phase II (Chronic Low Back Pain) | Placebo, Tapentadol | Change in pain intensity | This compound showed statistically significant and clinically relevant improvements over placebo. | [12] |
| ALLEVIATE-1 Phase III (Postoperative Acute Pain - Abdominoplasty) | Placebo | Pain Numeric Rating Scale (NRS) Area Under the Curve (AUC) | Statistically significant reduction in pain intensity compared to placebo. | [11][13] |
| ALLEVIATE-2 Phase III (Postoperative Acute Pain - Bunionectomy) | Placebo, Oxycodone IR 10 mg | Pain Numeric Rating Scale (NRS) Area Under the Curve (AUC) 2-48 hours | Statistically significant reduction in pain intensity compared to placebo. | [8][13] |
Mechanism of Action: A Dual-Receptor Approach
This compound's unique pharmacological profile stems from its balanced agonist activity at NOP and MOP receptors.[14] While the MOP receptor is the primary target for traditional opioids, leading to potent analgesia, its activation is also associated with significant side effects. The co-activation of the NOP receptor by this compound is thought to modulate the MOP-mediated effects, contributing to a more favorable safety profile.[3] This includes a reduced risk of respiratory depression and a lower potential for abuse and dependence.[4][15]
The signaling pathway involves the activation of G-protein coupled receptors (GPCRs), leading to downstream effects that ultimately reduce neuronal excitability and pain transmission.[16]
Caption: this compound's dual agonism at MOP and NOP receptors activates inhibitory G-proteins.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.
Preclinical Pain Models (Rodents)
-
Tail-flick Test (Acute Nociceptive Pain):
-
A radiant heat source is focused on the rat's tail.
-
The latency to flick the tail away from the heat is measured.
-
This compound or a comparator drug is administered (e.g., intravenously).
-
Tail-flick latencies are recorded at various time points post-administration to determine the antinociceptive effect.
-
-
Spinal Nerve Ligation (Neuropathic Pain):
-
Under anesthesia, the L5 spinal nerve of a rat is tightly ligated.
-
After a recovery period, the development of mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.
-
The force required to elicit a paw withdrawal response is measured before and after drug administration.
-
The reversal of allodynia indicates analgesic efficacy.
-
Caption: A generalized workflow for assessing this compound's efficacy in preclinical pain models.
Clinical Trials (Humans)
-
Randomized, Double-Blind, Placebo-Controlled Design:
-
Patients meeting specific inclusion criteria (e.g., moderate-to-severe pain following a surgical procedure) are enrolled.
-
Participants are randomly assigned to receive either this compound, a placebo, or an active comparator (e.g., morphine, oxycodone).
-
Both patients and investigators are blinded to the treatment allocation.
-
Pain intensity is assessed at regular intervals using a validated scale (e.g., Numeric Rating Scale - NRS).
-
The use of rescue medication is also recorded.
-
The primary endpoint is typically the change in pain intensity from baseline compared to the control group.
-
Safety and tolerability are monitored throughout the study.
-
References
- 1. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Functional Profile of Systemic and Intrathecal this compound in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. This compound: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - BioSpace [biospace.com]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Cebranopadol vs. Traditional Opioids: A Comparative Safety Profile for Researchers
A comprehensive analysis of the safety profiles of the novel analgesic Cebranopadol compared to traditional opioids, supported by experimental data and detailed methodologies.
Introduction
Opioid analgesics have long been the cornerstone for managing moderate to severe pain. However, their clinical utility is often hampered by a narrow therapeutic window and a significant burden of adverse effects, most notably respiratory depression, abuse liability, and gastrointestinal issues.[1][2][3] this compound, a first-in-class analgesic, presents a novel approach to pain management.[4][5][6] It acts as a dual agonist at the nociceptin/orphanin FQ (NOP) receptor and the classical mu-opioid peptide (MOP) receptor.[7][8][9] This unique mechanism of action is designed to provide potent analgesia comparable to traditional opioids while mitigating the associated risks.[4][10] This guide offers a detailed comparison of the safety profiles of this compound and traditional opioids, focusing on key preclinical and clinical data.
Comparative Safety Data
The following tables summarize the key quantitative data from comparative studies on respiratory depression and abuse potential.
Table 1: Respiratory Depression Profile
| Parameter | This compound | Traditional Opioids (Oxycodone) | Study Population |
| Respiratory Depression | 25% less respiratory depression at equianalgesic doses.[2][10][11][12] | Standard MOP agonist-induced respiratory depression.[2][10] | Healthy Volunteers |
| Onset of Respiratory Effects | Slower onset, allowing for gradual CO2 accumulation.[2][10][11] | Faster onset of respiratory depression. | Healthy Volunteers |
| Respiratory Adverse Events (over 24h) | Fewer events (apnea, decreased respiratory function, oxygen saturation decrease).[10][11] | More frequent respiratory adverse events.[10] | Healthy Volunteers |
| Minimum Ventilation Estimate | Greater than 0 L/min, suggesting a ceiling effect and reduced risk of apnea (B1277953).[13] | Can produce apnea (ventilation of 0 L/min) at high doses.[13] | Healthy Volunteers |
Table 2: Abuse Liability Profile
| Parameter | This compound | Traditional Opioids (Oxycodone, Tramadol) | Study Population |
| "Drug Liking" (Oral) | Significantly lower "drug liking" scores compared to both oxycodone and tramadol (B15222).[9][14][15][16] | Higher "drug liking" scores.[9][14][15] | Non-dependent recreational opioid users |
| "Drug Liking" (Intranasal) | Significantly lower "drug liking" scores compared to oxycodone.[7][8] | High "drug liking" scores, especially when administered intranasally.[7][8] | Non-dependent recreational opioid users |
| "Take Drug Again" | Lower willingness to "take drug again".[15] | Higher willingness to "take drug again".[15] | Non-dependent recreational opioid users |
| Good vs. Bad Effects | Fewer perceived "good effects" and more "bad effects".[15][16] | More perceived "good effects".[15] | Non-dependent recreational opioid users |
Experimental Protocols
Human Abuse Potential (HAP) Studies (Oral and Intranasal)
Objective: To assess the abuse potential of this compound compared to traditional opioids (oxycodone, tramadol) in non-dependent recreational opioid users.[1][4][8]
Study Design: The studies employed a randomized, double-blind, placebo-controlled, crossover design.[1][7][8]
Participants: Healthy, non-dependent recreational opioid users who could tolerate and distinguish the effects of opioids from placebo were enrolled.[1][4][8][17] A naloxone (B1662785) challenge was performed to confirm the absence of physical dependence.[1][8]
Interventions:
-
Oral Study: Participants received single oral doses of this compound (supratherapeutic doses of 600 µg and 1000 µg), oxycodone IR (40 mg), tramadol IR (600 mg), and placebo.[4][8]
-
Intranasal Study: Participants received single intranasal doses of crushed this compound (supratherapeutic dose of 1000 µg), crushed oxycodone IR (40 mg), and placebo.[7]
Primary Endpoint: The primary measure of abuse potential was "drug liking," assessed using a 100-point bipolar visual analog scale (VAS), where scores above 50 indicate liking.[7]
Secondary Endpoints: Other measures included "overall drug liking," willingness to "take drug again," and assessment of "good" and "bad" drug effects.[7][15]
Respiratory Depression Study
Objective: To compare the effects of this compound and oxycodone on respiratory function in healthy volunteers.[10][11][18]
Study Design: A randomized, double-blind, placebo-controlled, partial-crossover study was conducted.[12]
Participants: The study enrolled 30 healthy volunteers.[10][11][12]
Interventions: Participants received oral doses of this compound (600 µg, 800 µg, 1000 µg), oxycodone (30 mg, 60 mg), or placebo on four separate occasions.[12]
Primary Endpoint: The primary endpoint was the effect on ventilation at an extrapolated isohypercapnic level of 55 mmHg (V̇E55), derived from hypercapnic ventilatory responses.[12]
Key Measurements:
-
Continuous monitoring of oxygen saturation, capnography, and respiratory rate.[19]
-
Assessment of respiratory adverse events such as apnea and oxygen desaturation.[10][11]
-
Pharmacokinetic/pharmacodynamic analyses to determine the drug concentration causing 50% respiratory depression (C50).[12]
Signaling Pathways and Mechanism of Action
The differential safety profiles of this compound and traditional opioids can be attributed to their distinct mechanisms of action at the molecular level.
Traditional Opioids: MOP Receptor Signaling
Traditional opioids, such as morphine and oxycodone, exert their analgesic and adverse effects primarily through the activation of the mu-opioid peptide (MOP) receptor, a G-protein coupled receptor (GPCR).[2][20]
-
Analgesia: Activation of MOP receptors in the central and peripheral nervous systems leads to the inhibition of nociceptive signaling.[20][21] This is mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), which reduces neuronal excitability.[21]
-
Adverse Effects: The same MOP receptor activation is responsible for the undesirable side effects.[19]
-
Respiratory Depression: MOP receptor activation in the brainstem respiratory centers directly suppresses the respiratory drive.[19]
-
Abuse Liability: Activation of MOP receptors in the brain's reward pathways leads to feelings of euphoria, which contributes to their high abuse potential.[2]
-
Gastrointestinal Effects: MOP receptor activation in the gut reduces motility, leading to constipation.[21]
-
Traditional Opioid Signaling Pathway
This compound: Dual NOP and MOP Receptor Signaling
This compound's improved safety profile is attributed to its simultaneous activation of both NOP and MOP receptors.[9] The activation of the NOP receptor appears to counteract some of the negative effects of MOP receptor agonism.[7][9]
-
MOP Receptor Agonism: this compound acts as a full agonist at the MOP receptor, contributing to its potent analgesic effects, similar to traditional opioids.[1][9]
-
NOP Receptor Agonism: The concurrent activation of the NOP receptor is believed to modulate the MOP-mediated effects.[9]
-
Reduced Respiratory Depression: NOP receptor activation is thought to have a protective effect on respiration, potentially by creating a "ceiling effect" for MOP-induced respiratory depression.
-
Lower Abuse Liability: NOP receptor activation has been shown to attenuate the rewarding effects of MOP receptor agonists, thereby reducing the abuse potential.[7][9]
-
This compound's Dual Signaling Pathway
Conclusion
The available preclinical and clinical data suggest that this compound has a favorable safety profile compared to traditional opioids. Its dual agonism at NOP and MOP receptors appears to provide potent analgesia with a reduced risk of respiratory depression and lower abuse liability.[9][10][14] The slower onset of respiratory effects and a potential ceiling on respiratory depression are significant advantages over conventional MOP agonists.[10][13] Furthermore, the consistently lower "drug liking" scores in human abuse potential studies indicate a reduced potential for misuse and abuse.[7][8][9][14][15] These findings position this compound as a promising alternative in pain management, potentially offering a safer therapeutic option for patients with moderate to severe pain. Further large-scale, long-term clinical trials are warranted to fully elucidate its safety and efficacy in diverse patient populations.
References
- 1. trispharma.com [trispharma.com]
- 2. This compound | ACNR [acnr.co.uk]
- 3. media.thinkbrg.com [media.thinkbrg.com]
- 4. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 5. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 6. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of this compound, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain - Tris Pharma [trispharma.com]
- 8. Tris Pharma Presents Data Reinforcing Limited Abuse Potential of Investigational Pain Therapy this compound at the 2023 PAINWeek Conference - BioSpace [biospace.com]
- 9. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. Tris Pharma Presents New Clinical Data Demonstrating Robust Safety and Efficacy of Investigational, First-in-Class Therapy this compound for Treatment of Pain - Tris Pharma [trispharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Loss of μ-opioid receptor signaling in nociceptors, and not spinal microglia, abrogates morphine tolerance without disrupting analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ISRCTN [isrctn.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. apsf.org [apsf.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cebranopadol and Pregabalin for the Management of Diabetic Peripheral Neuropathy
This guide provides an objective comparison of cebranopadol and pregabalin (B1679071), two pharmacological agents for the treatment of painful diabetic peripheral neuropathy (DPN). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanisms of Action
The analgesic effects of this compound and pregabalin stem from distinct molecular pathways. This compound is a first-in-class analgesic that acts as a dual agonist, while pregabalin modulates calcium channel function to reduce neurotransmitter release.
This compound: This novel compound is a potent agonist for both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, KOP).[1][2][3] It acts as a full agonist at the mu-opioid peptide (MOP) and delta-opioid peptide (DOP) receptors and a partial agonist at the kappa-opioid peptide (KOP) and NOP receptors.[1] This dual mechanism is believed to provide potent analgesia while potentially mitigating some of the adverse effects associated with traditional opioids, such as respiratory depression and abuse potential.[1][2][4] The activation of NOP receptors is specifically credited with its efficacy in polyneuropathic pain models.[1]
Pregabalin: As a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), pregabalin does not directly act on GABA receptors.[5] Instead, its primary mechanism involves binding with high affinity to the alpha-2-delta (α2δ-1) auxiliary subunit of voltage-gated calcium channels in the central nervous system.[5][6][7] This binding subtly reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][8][9] This modulation of neurotransmitter release is thought to be responsible for its analgesic, anticonvulsant, and anxiolytic effects.[6]
Clinical Efficacy in Diabetic Peripheral Neuropathy
Both this compound and pregabalin have been evaluated in Phase II clinical trials for efficacy in treating moderate to severe chronic pain associated with DPN. A key head-to-head, double-blind, placebo- and active-controlled trial (NCT01939366) was conducted to directly compare the efficacy and safety of this compound against both placebo and pregabalin.[10][11][12]
While detailed results from this direct comparison are not fully published, data from this and other trials demonstrate the efficacy of each compound against placebo.
This compound: Clinical trials have shown that this compound is effective in reducing pain in DPN.[11][13] The NCT01939366 trial assessed once-daily oral doses of 100 µg, 300 µg, and 600 µg against placebo and pregabalin, with the primary endpoint being the change in the 24-hour average pain score on an 11-point Numeric Rating Scale (NRS).[11] this compound has demonstrated efficacy across various pain types, suggesting it may be a valuable treatment option for patients with moderate to severe pain.[13][14]
Pregabalin: The efficacy of pregabalin in DPN is well-established through numerous randomized controlled trials.[15][16] Pooled analyses of these trials show a significant, dose-dependent reduction in pain scores compared to placebo.[15][17] Doses of 150, 300, and 600 mg/day have all shown statistically significant improvements in pain, with the greatest effect observed at 600 mg/day.[15] Pain relief with pregabalin can begin as early as the first week of treatment.[9][18] Patients with severe baseline pain tend to exhibit greater improvements in pain scores compared to those with moderate pain.[17][19]
Table 1: Summary of Efficacy Data
| Parameter | This compound | Pregabalin |
| Drug Class | Dual NOP/Opioid Receptor Agonist[1] | Gabapentinoid (α2δ Ligand)[5] |
| Dosing Regimen | 100, 300, 600 µg once daily (investigational)[11] | 150, 300, 600 mg/day (divided doses)[15] |
| Primary Efficacy | Statistically significant pain reduction vs. placebo demonstrated in Phase II trials for DPN.[11][13] | Statistically significant and dose-dependent pain reduction vs. placebo.[15][17] |
| Key Endpoint | Change from baseline in average 24-hour pain score (11-point NRS).[11] | Change from baseline in endpoint mean pain score (11-point NRS).[15][18] |
| Onset of Action | Not specified in available results. | Median time to sustained improvement: 4-5 days (300-600 mg/day).[15][20] |
| Responder Rates | Not specified in available results. | Significantly greater proportion of patients achieving ≥30% or ≥50% pain reduction vs. placebo.[15] |
Note: Data for this compound is based on Phase II trial design. Data for pregabalin is based on pooled analyses of multiple randomized controlled trials.
Safety and Tolerability
The safety profiles of this compound and pregabalin are distinct, reflecting their different mechanisms of action.
This compound: As a compound with opioid receptor activity, this compound's side effect profile includes typical opioid-related adverse events. However, its dual action on the NOP receptor is suggested to provide a protective action against some of these effects.[1] Studies suggest a lower potential for physical dependence compared to traditional opioids.[1][2] In a study comparing it to oxycodone, this compound was associated with 25% less respiratory depression at equianalgesic doses and fewer respiratory adverse events over 24 hours.[21] The most common adverse event noted in an acute pain trial was nausea.[14] In a chronic low back pain study, higher doses (600 µg) led to higher discontinuation rates due to treatment-emergent adverse events (TEAEs), which mostly occurred during the titration phase.[22]
Pregabalin: The most common TEAEs associated with pregabalin are related to the central nervous system.[16][20] A comprehensive analysis of 31 randomized, placebo-controlled studies found that the most frequently reported adverse events were dizziness, somnolence, and peripheral edema.[23][24] The incidence of these events typically increases with higher doses.[23] Other common side effects include weight gain, dry mouth, blurred vision, and fatigue.[5][24] While generally well-tolerated, these side effects can lead to treatment discontinuation.[16]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (Incidence varies by dose/trial) | Pregabalin (Incidence from pooled data)[16][23] |
| Dizziness | Reported[22] | 23.2% |
| Somnolence | Reported[22] | 14.0% |
| Nausea | Reported, most common in some studies[14][22] | Reported |
| Vomiting | Reported[22] | Reported |
| Constipation | Reported[22] | Reported |
| Fatigue | Reported[22] | Reported[24] |
| Peripheral Edema | Not prominently reported | Reported[16] |
| Weight Gain | Not prominently reported | Reported[5][24] |
| Dry Mouth | Not prominently reported | Reported[16] |
| Blurred Vision | Not prominently reported | Reported[16] |
Note: Direct comparative incidence rates from a head-to-head trial are not available. The list represents commonly reported TEAEs from various clinical trials.
Experimental Protocols: The NCT01939366 Trial
The Phase II trial NCT01939366 provides a key example of the methodology used to compare these compounds directly.[10][25]
Objective: To assess the analgesic efficacy, safety, and tolerability of three fixed doses of once-daily oral this compound (100 µg, 300 µg, 600 µg) compared to placebo and an active control (pregabalin) in subjects with moderate to severe chronic pain due to DPN.[11]
Study Design: A randomized, multi-site, double-blind, double-dummy, placebo- and active-controlled, parallel-group, dose-ranging trial.[11]
Patient Population:
-
Inclusion Criteria: Adults (18-80 years) with a diagnosis of Type 1 or Type 2 diabetes mellitus and painful DPN for at least 3 months. Patients were required to have a baseline pain intensity score of ≥5 on an 11-point NRS and dissatisfaction with their current pain treatment.[12][25]
-
Exclusion Criteria: Included poorly controlled diabetes (HbA1c > 11%) and other significant medical conditions.[11][25]
Treatment Protocol:
-
Screening & Washout: Patients underwent screening and a washout period for their previous analgesic medications.
-
Randomization: Approximately 699 eligible patients were randomized into one of five parallel treatment arms: this compound 100 µg, 300 µg, 600 µg; Pregabalin; or Placebo.[10][12]
-
Titration Phase: this compound doses were titrated up to the target dose over the first week. For example, the 600 µg group started at 200 µg, increased to 400 µg on day 4, and reached 600 µg on day 7.[25]
-
Maintenance Phase: Patients remained on their target dose for a maintenance period. The primary efficacy endpoint was assessed at Week 6 of this phase.[11]
-
Follow-up: A safety follow-up was conducted after the treatment period.
Endpoints:
-
Primary Endpoint: Change from baseline in the average 24-hour pain score (assessed daily via an 11-point NRS) during Week 6 of the maintenance phase.[11]
-
Secondary Endpoints: Included assessments of safety and tolerability, patient global impression of change (PGIC), and effects on sleep.[10][18]
References
- 1. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 3. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 4. What is this compound hemicitrate used for? [synapse.patsnap.com]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 8. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 9. Pregabalin (Lyrica) for the Management of Pain Associated with Diabetic Neuropathy | AAFP [aafp.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Redirecting to https://onderzoekmetmensen.nl/en/trial/40164 [onderzoekmetmensen.nl]
- 12. This compound Efficacy and Safety in Diabetic Patients Suffering From Chronic Pain Caused by Damage to the Nerves [ctv.veeva.com]
- 13. PAINWeek 2022 [eventscribe.net]
- 14. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 15. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 17. The efficacy of pregabalin in patients with moderate and severe pain due to diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pregabalin for the treatment of painful diabetic peripheral neuropathy: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tris Pharma Reveals New Data on this compound's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]
- 22. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmjopen.bmj.com [bmjopen.bmj.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Antiallodynic Properties of Cebranopadol and Mirogabalin in Neuropathic Pain Models
An objective guide for researchers and drug development professionals on the efficacy and mechanisms of two novel analgesics in the management of allodynia.
This guide provides a detailed comparison of Cebranopadol and Mirogabalin (B560033), two emerging therapeutic agents for neuropathic pain, with a specific focus on their antiallodynic effects as demonstrated in preclinical studies. We present a synthesis of available experimental data, detailed methodologies of key experiments, and visualizations of their respective mechanisms of action to facilitate a comprehensive understanding for the scientific community.
Executive Summary
Neuropathic pain, characterized by debilitating symptoms such as allodynia (pain from non-painful stimuli), presents a significant therapeutic challenge. This compound, a first-in-class dual agonist of the nociceptin/orphanin FQ (NOP) and classical opioid receptors, and Mirogabalin, a next-generation gabapentinoid that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels, have shown promise in preclinical models of neuropathic pain.[1][2][3] A key preclinical study directly comparing the two compounds demonstrated that while both effectively attenuate tactile allodynia, this compound exhibited greater efficacy in certain neuropathic pain models.[1][4] This guide delves into the data supporting these findings.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the antiallodynic efficacy of this compound and Mirogabalin in various animal models of neuropathic pain.
Table 1: Comparative Efficacy in a Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice
| Compound | Dosage | Route of Administration | Efficacy in Reducing Tactile Allodynia | Reference |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | Significant reduction in tactile allodynia (p < 0.0001 vs. diabetic control) | [1] |
| Mirogabalin | 30 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tactile allodynia (p < 0.0001 vs. diabetic control) | [1] |
Table 2: Comparative Efficacy in a Paclitaxel-Induced Neuropathic Pain Model in Mice
| Compound | Dosage | Route of Administration | Efficacy in Reducing Tactile Allodynia | Reference |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | Significant reduction in tactile allodynia (p < 0.0001) | [1] |
| Mirogabalin | 30 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tactile allodynia (p < 0.01) | [1] |
Table 3: Efficacy in Other Preclinical Models of Allodynia
| Compound | Animal Model | Type of Allodynia | Efficacy | Reference |
| This compound | Chronic Constriction Injury (CCI) in rats | Cold allodynia | Significant antiallodynic activity | [5] |
| This compound | Oxaliplatin-induced neuropathy in mice | Cold allodynia | Reduced cold allodynia, similar efficacy to morphine | [6][7] |
| Mirogabalin | Spinal Cord Injury (SCI) in rats | Mechanical allodynia | Potent and long-lasting analgesic effects | [8][9] |
| Mirogabalin | Chronic Constriction Injury (CCI) in rats | Tactile allodynia | Alleviated tactile allodynia | [10] |
Mechanism of Action
The distinct mechanisms of action of this compound and Mirogabalin underpin their antiallodynic effects.
This compound: This compound is a dual agonist, targeting both the NOP (Nociceptin/Orphanin FQ Peptide) receptor and classical opioid receptors (MOP, DOP, KOP).[11][12] Its action on opioid receptors provides potent analgesia, while the agonism at the NOP receptor is thought to modulate the opioid system, potentially reducing opioid-related side effects like physical dependence.[11][13]
Mirogabalin: As a gabapentinoid, Mirogabalin selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][10] This binding is characterized by a high affinity and a slow dissociation rate, which is believed to contribute to its potent and sustained analgesic effects.[10][14] By binding to the α2δ-1 subunit, Mirogabalin reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[3]
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Mirogabalin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Animal Models of Neuropathic Pain
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy:
-
Species: Mice.
-
Procedure: A single intraperitoneal injection of STZ (e.g., 200 mg/kg) is administered to induce hyperglycemia, a hallmark of diabetes.
-
Outcome: Over several weeks, the mice develop symptoms of diabetic neuropathy, including mechanical allodynia.[1]
-
-
Paclitaxel-Induced Neuropathy:
-
Species: Mice.
-
Procedure: Paclitaxel, a chemotherapeutic agent, is administered (e.g., intraperitoneally) over a series of days.
-
Outcome: This model mimics chemotherapy-induced peripheral neuropathy, with the development of mechanical and cold allodynia.[1]
-
-
Chronic Constriction Injury (CCI):
-
Species: Rats.
-
Procedure: The sciatic nerve is loosely ligated at four locations.
-
Outcome: This injury model produces robust and long-lasting mechanical and cold allodynia in the ipsilateral paw.[5]
-
Behavioral Assessment of Allodynia
-
Von Frey Test (Mechanical Allodynia):
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force.
-
Procedure: Animals are placed on an elevated mesh floor. The filaments are applied to the plantar surface of the hind paw. The threshold for paw withdrawal is determined using the up-down method.
-
Endpoint: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold indicates increased mechanical sensitivity (allodynia).[1][8]
-
-
Cold Allodynia Test:
-
Apparatus: A cold plate or the application of a cold stimulus (e.g., a drop of acetone).
-
Procedure: For the acetone (B3395972) test, a drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal or licking is measured.
-
Endpoint: An increased response duration or frequency to the cold stimulus indicates cold allodynia.[5][6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the antiallodynic effects of test compounds.
Caption: Preclinical workflow for antiallodynia studies.
Conclusion
Both this compound and Mirogabalin demonstrate significant antiallodynic effects in established preclinical models of neuropathic pain.[1] this compound's efficacy, noted to be superior to Mirogabalin in direct comparative studies of tactile allodynia, may be attributed to its unique dual-agonist mechanism targeting both opioid and NOP receptors.[1][4] Mirogabalin, with its optimized binding to the α2δ-1 subunit, represents a refinement of the gabapentinoid class, offering potent and sustained analgesia.[10][14]
The choice between these agents in future clinical development and therapeutic application may depend on the specific type of neuropathic pain, the desired side-effect profile, and the relative importance of addressing different sensory components of pain. Further head-to-head clinical trials are warranted to translate these preclinical findings to human patients.
References
- 1. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and this compound on Mechanical and Thermal Nociceptive Threshold in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of this compound, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 11. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Interaction of NOP and MOP Agonism in Cebranopadol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cebranopadol is a first-in-class analgesic agent that exhibits a unique mechanism of action by acting as an agonist at both the Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] This dual agonism is hypothesized to produce potent analgesic effects comparable to traditional opioids while mitigating some of their most detrimental side effects, such as respiratory depression and abuse potential.[3][4][5] This guide provides a comparative analysis of this compound, summarizing key experimental data and methodologies used to validate its synergistic NOP/MOP interaction.
Comparative In Vitro Profile of Dual NOP/MOP Agonists
The initial validation of a dual agonist involves characterizing its binding affinity and functional potency at the target receptors. The following table summarizes the in vitro pharmacological profile of this compound in comparison to other notable dual NOP/MOP agonists and a traditional MOP agonist.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Max Response) |
| This compound | hNOP | 0.9 [2] | - | Full Agonist [4] |
| hMOP | 0.7 [2] | - | Full Agonist [4] | |
| hKOP | 2.6 [2] | - | Partial Agonist [4] | |
| hDOP | 18 [2] | - | Full Agonist [4] | |
| AT-121 | hNOP | - | 35 | Partial Agonist[6] |
| hMOP | >100 | 20 | Partial Agonist[6] | |
| BU08028 | NOP | - | - | Partial Agonist[7] |
| MOP | - | - | Partial Agonist[7] | |
| Morphine | MOP | High Affinity[8] | - | Full Agonist |
| NOP | No Affinity[8] | - | No Activity |
hNOP: human Nociceptin/Orphanin FQ peptide receptor, hMOP: human mu-opioid peptide receptor, hKOP: human kappa-opioid peptide receptor, hDOP: human delta-opioid peptide receptor. Data for functional potency and efficacy are often presented relative to a standard full agonist for each receptor.
Comparative In Vivo Analgesic Profile
The synergistic analgesic effect of dual NOP/MOP agonism is further validated in various animal models of pain. The table below compares the analgesic properties of this compound to morphine.
| Compound | Animal Model | Pain Type | Effective Dose (ED50) | Key Findings |
| This compound | Rat Tail-Flick[9] | Acute Nociceptive | 0.5-5.6 µg/kg (i.v.) | Potent and long-lasting analgesia.[9] |
| Rat Chronic Constriction Injury (CCI)[9] | Neuropathic | 0.5-5.6 µg/kg (i.v.) | More potent in neuropathic pain models compared to acute pain models.[9] | |
| Rat Formalin Test[3] | Inflammatory | 0.001-1 mg/kg (i.v.) | Robust analgesic effects in both phases of the test.[3] | |
| Morphine | Rat Tail-Flick | Acute Nociceptive | Higher doses required for similar efficacy. | Shorter duration of action compared to this compound.[4] |
| Rat CCI Model | Neuropathic | Less effective than this compound. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of dual NOP/MOP agonists.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Membranes: Membranes are prepared from cells stably expressing the human NOP or MOP receptor (e.g., CHO or HEK293 cells).[10]
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor is used (e.g., [3H]-N/OFQ for NOP, [3H]-DAMGO for MOP).[9]
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).[10]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[10]
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor, providing information on the compound's potency (EC50) and efficacy (Emax).
-
Principle: In the active state, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation.[11]
-
Procedure:
-
Incubate cell membranes expressing the receptor of interest with varying concentrations of the test compound in the presence of GDP.[5]
-
Initiate the reaction by adding [³⁵S]GTPγS.[5]
-
Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding.[5]
-
Terminate the reaction by rapid filtration and wash the filters.[5]
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis: Data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.[5]
3. cAMP Inhibition Assay
This assay measures the downstream effect of activating Gi/o-coupled receptors like NOP and MOP, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Culture cells expressing the NOP or MOP receptor.
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.[10]
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 15 minutes at 37°C).[10]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[12]
-
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production. The IC50 value, representing the concentration of the compound that causes 50% inhibition, is determined.
In Vivo Assays
1. Tail-Flick Test
This is a model of acute thermal pain used to assess the analgesic effects of compounds.
-
Apparatus: A device that applies a radiant heat source to the animal's tail.[13]
-
Procedure:
-
Data Analysis: The tail-flick latency is measured before and after the administration of the test compound. An increase in latency indicates an analgesic effect.
2. Formalin Test
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.[15]
-
The animal is placed in an observation chamber.
-
The amount of time the animal spends licking, flinching, or biting the injected paw is recorded.
-
Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[15]
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified. A reduction in this time indicates analgesia.
3. Chronic Constriction Injury (CCI) Model
This is a widely used model of neuropathic pain.
-
Surgical Procedure:
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.[17]
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured. A decrease in withdrawal latency indicates hyperalgesia.[17]
-
-
Data Analysis: The effects of the test compound on reversing the established allodynia and hyperalgesia are evaluated.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the signaling pathways, experimental workflow, and the logic behind the synergistic action of this compound.
Caption: NOP and MOP Receptor Signaling Pathways.
Caption: Experimental Workflow for Validating Synergy.
Caption: Logic of Synergistic NOP and MOP Agonism.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Nociceptin/orphanin FQ receptor ligands and translational challenges: focus on this compound as an innovative analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trispharma.com [trispharma.com]
- 10. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cebranopadol
For researchers, scientists, and drug development professionals engaged in the fast-paced world of pharmaceutical innovation, a steadfast commitment to laboratory safety and compliant chemical handling is paramount. This guide delivers essential, immediate safety and logistical information for the proper disposal of Cebranopadol, a novel potent opioid analgesic. Adherence to these procedures is critical for the protection of laboratory personnel, the environment, and to ensure regulatory compliance.
As an investigational compound with potent opioid receptor activity, this compound necessitates handling and disposal with the same rigor as other scheduled controlled substances. While this compound is not yet officially scheduled by the U.S. Drug Enforcement Administration (DEA), its pharmacological profile, which has been compared to Schedule II and IV opioids in human abuse potential studies, dictates that it be managed in accordance with DEA regulations for controlled substances.[1][2]
Core Principles of this compound Disposal
The foundational principle for the disposal of this compound is to render it "non-retrievable," meaning its physical or chemical state is permanently altered, preventing its diversion and misuse.[3] The disposal of any research-related pharmaceutical waste must be conducted in accordance with all applicable federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the DEA.[4]
Disposal of Bulk and Expired this compound
Unused, expired, or bulk quantities of this compound are considered part of a laboratory's inventory and must not be disposed of in regular trash or down the drain. The mandated procedure for the disposal of such inventory is through a DEA-registered reverse distributor. This ensures a secure and documented chain of custody for the destruction of the controlled substance.
The process for transferring this compound to a reverse distributor involves meticulous record-keeping. While the specific schedule for this compound is yet to be determined, it is prudent to follow the most stringent requirements, which typically apply to Schedule I and II substances. This includes the use of DEA Form 222 for the transfer and maintaining all records for a minimum of two years.[3][5]
Management of Residual this compound Waste ("Wastage")
In a laboratory setting, small, residual amounts of this compound may remain in vials, syringes, or other containers after experimental use. This "wastage" is distinct from bulk inventory. While the DEA does not mandate that wastage be rendered non-retrievable, it strongly recommends implementing security controls to prevent diversion.[3] Many research institutions, as a best practice, require the on-site denaturing of recoverable wastage before it is placed in a designated pharmaceutical waste container.
It is crucial to note that disposing of recoverable amounts of controlled substances by flushing, discarding in sharps containers without prior treatment, or mixing with absorbent materials like cat litter without a denaturing agent is generally considered unacceptable.[6]
Quantitative Data for Controlled Substance Disposal and Record-Keeping
To ensure compliance, researchers must adhere to specific quantitative requirements for record-keeping and inventory management. The following table summarizes key quantitative data pertinent to the disposal of controlled substances like this compound in a research setting.
| Parameter | Requirement | Description | Citation |
| Record Retention Period | ≥ 2 years | All records related to controlled substances, including purchase, inventory, usage, and disposal, must be maintained for a minimum of two years. | [5] |
| DEA Form 41 | As required | "Registrants Inventory of Drugs Surrendered" form must be completed for the disposal of controlled substances. Two copies are sent to the local DEA office, and one is retained by the registrant. | [4] |
| Witness Requirement | 2 authorized personnel | The process of wasting recoverable controlled substances should be witnessed by two authorized individuals. | [6] |
| P- and U-Listed Waste Concentration Limits | None | There are no concentration limits for hazardous wastes listed on the EPA's P and U lists. Any amount of these substances in a waste stream renders it hazardous. | [7] |
| Ignitable Waste (Alcohol Content) | ≥ 24% | Pharmaceutical preparations with an alcohol content of 24% or more are considered ignitable hazardous waste by the EPA. | [8] |
Experimental Protocol: Denaturing Residual this compound Waste
This protocol provides a methodology for the chemical denaturation of residual, recoverable this compound in a laboratory setting prior to its final disposal. This procedure is based on methods known to be effective for the degradation of other potent opioids, such as fentanyl and its analogs.
Objective: To render residual this compound non-retrievable through chemical degradation.
Materials:
-
Residual this compound waste (e.g., in a vial or as a prepared solution)
-
10% Hydrogen Peroxide solution
-
Gelling agent (e.g., potato starch)
-
Appropriate waste container (e.g., a commercially available controlled drug denature kit container or a clearly labeled, sealable container destined for pharmaceutical waste)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the procedure in a designated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure all necessary materials are readily available.
-
Quantify Waste: If possible, estimate and record the amount of residual this compound being denatured in the controlled substance log.
-
Introduction to Waste Container: Carefully transfer the residual this compound into the designated waste container. If the residue is in a vial, it can be rinsed with a small amount of the 10% hydrogen peroxide solution, and the rinsate added to the waste container.
-
Chemical Degradation: Add an excess of 10% hydrogen peroxide solution to the waste container. While specific stoichiometric ratios are not well-established for this compound, a volume of peroxide solution at least 10 times the volume of the opioid-containing liquid is a reasonable starting point to ensure a complete reaction.
-
Gelling and Solidification: Add the gelling agent to the container. The amount should be sufficient to absorb the liquid and form a solid or semi-solid gel, which further prevents retrieval.
-
Mixing and Sealing: Securely close the container and agitate it to ensure thorough mixing of the contents. The denaturing process, involving both chemical degradation and physical encapsulation, should begin immediately.
-
Documentation: Record the date, time, quantity of this compound denatured, and the names and signatures of the two authorized personnel who performed and witnessed the procedure in the controlled substance disposal log.
-
Final Disposal: The sealed container with the denatured this compound should then be placed into a designated, secure pharmaceutical waste bin for collection and incineration by a licensed waste management contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflows for the proper disposal of both bulk and residual this compound waste.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. DEA Controlled Substance Record Keeping Guide | Ensure Compliance Now | MedServe [medserverx.com]
- 6. Assessment of the Abuse Potential of this compound in Nondependent Recreational Opioid Users: A Phase 1 Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. epa.gov [epa.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Cebranopadol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Cebranopadol. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. The following procedures offer a step-by-step approach to the safe operational handling and disposal of this potent novel analgesic.
This compound is a dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid receptor (MOP), exhibiting potent analgesic properties.[1][2][3] Due to its pharmacological activity, stringent safety measures must be observed to prevent accidental exposure.
Personal Protective Equipment (PPE)
The following table summarizes the minimum personal protective equipment required for handling this compound in a laboratory setting. These recommendations are based on safety data sheets and general best practices for potent compounds.[4][5]
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Chemical splash goggles with side shields- Two pairs of chemotherapy-grade nitrile gloves- Impervious, disposable gown with closed front and knit cuffs- N95 or higher respirator |
| In Vitro / In Vivo Dosing | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Handling Waste and Decontamination | - Chemical splash goggles- Two pairs of chemotherapy-grade nitrile gloves- Impervious, disposable gown- N95 or higher respirator (if generating aerosols) |
| Emergency Spill Cleanup | - Chemical splash goggles and face shield- Two pairs of heavy-duty nitrile gloves- Impervious, disposable gown or coveralls- N100, R100, or P100 respirator |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Wear a single pair of nitrile gloves when handling the sealed container.
-
Store this compound in a securely locked, designated, and well-ventilated area at the recommended temperature of -20°C.[4]
-
Maintain a detailed inventory log for all quantities of this compound.
2. Preparation of Solutions (to be performed in a certified chemical fume hood):
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. This includes an inner pair of gloves, a gown, an outer pair of gloves over the gown's cuffs, respiratory protection, and eye protection.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the powder with care to avoid generating dust. Use weighing paper or a container that can be sealed for transfer.
-
Solubilization: this compound is soluble in organic solvents like DMSO and dimethyl formamide.[6] Add the solvent slowly to the powdered compound in a closed container to minimize aerosol formation.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Experimental Use:
-
All procedures involving the handling of this compound solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Use disposable plasticware whenever possible to avoid cross-contamination and facilitate disposal.
-
After handling, remove the outer pair of gloves and dispose of them as hazardous waste. The inner gloves should be removed just before exiting the work area.
-
Wash hands thoroughly with soap and water after completing any task involving this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weighing papers, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers. Do not mix with other waste streams.
-
Disposal Method: Dispose of all this compound waste in accordance with prevailing country, federal, state, and local regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
In case of eye contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[4]
-
In case of inhalation: Move the individual to fresh air.
-
In case of ingestion: Wash out the mouth with water, provided the person is conscious.[4]
-
Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Diagrams
Caption: Dual agonism of this compound at NOP and MOP receptors leading to analgesia.
Caption: Procedural workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
